Product packaging for Propargyl-PEG6-alcohol(Cat. No.:)

Propargyl-PEG6-alcohol

Cat. No.: B610264
M. Wt: 276.33 g/mol
InChI Key: IDULHQAZDNBPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG6-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O6 B610264 Propargyl-PEG6-alcohol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1,14H,3-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDULHQAZDNBPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Propargyl-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-alcohol is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a terminal alkyne group (propargyl) and a primary alcohol, connected by a hydrophilic hexaethylene glycol (PEG6) spacer. This unique combination of functional groups makes it a valuable tool for covalently linking molecules of interest through a stable triazole linkage, a reaction commonly referred to as "click chemistry."

The PEG6 spacer enhances the aqueous solubility and reduces the immunogenicity of the conjugated biomolecules, while the terminal alkyne and alcohol moieties provide versatile handles for bioconjugation and further chemical modifications. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Characterization

This compound is a clear, colorless to light yellow viscous liquid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₃H₂₄O₆[1][2]
Molecular Weight 276.33 g/mol [1][2]
CAS Number 1036204-60-0[1]
Purity >95% (typically >98%)[1]
Solubility Soluble in water, DMSO, DCM, DMF[1][3]
Storage Conditions -20°C for long-term storage[1][4]
Appearance Colorless to light yellow liquidN/A
SMILES C#CCOCCOCCOCCOCCOCCO[2]

Characterization Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is a key analytical tool for confirming its structure. The characteristic peaks include a triplet corresponding to the acetylenic proton, a doublet for the methylene (B1212753) group adjacent to the alkyne, and a complex multiplet for the repeating ethylene (B1197577) glycol units. The integration of these peaks can be used to confirm the purity and the length of the PEG chain.[5][6]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[7][8][9] This method involves the reaction of a deprotonated alcohol with an alkyl halide. In this case, hexaethylene glycol is reacted with propargyl bromide in the presence of a strong base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Hexaethylene glycol

  • Sodium hydride (NaH)

  • Propargyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Deprotonation of Hexaethylene Glycol:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexaethylene glycol (1 equivalent) in anhydrous THF.

    • Cool the solution in an ice bath.

    • Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a cloudy suspension indicates the formation of the alkoxide.

  • Addition of Propargyl Bromide:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Add propargyl bromide (1.2 equivalents) dropwise via a dropping funnel over a period of 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure this compound.

Applications in Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[10][11][12][13] This reaction forms a stable 1,2,3-triazole ring, covalently linking the propargyl group of the linker to an azide-modified molecule.

Experimental Protocol: General CuAAC Reaction

Materials:

  • This compound

  • Azide-containing molecule (e.g., peptide, protein, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible buffer.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-containing molecule (to a final concentration of 1 mM)

      • This compound (1.5 to 5 equivalents relative to the azide)

      • THPTA (5 equivalents relative to CuSO₄)

      • CuSO₄ (to a final concentration of 0.1-1 mM)

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding sodium ascorbate (10 equivalents relative to CuSO₄).

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • The resulting bioconjugate can be purified using methods appropriate for the specific molecule, such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.

Quantitative Data on Bioconjugation:

The efficiency of CuAAC reactions using Propargyl-PEG linkers is generally high, often achieving near-quantitative yields.[14] The specific yield will depend on the nature of the biomolecule, the reaction conditions, and the purification method.

Biomolecule TypeTypical Reaction YieldReference
Peptides>90%[15][16]
Proteins70-95%[17]
Oligonucleotides>95%[14]
Small Molecules>90%N/A

Role in PROTAC Technology

This compound is a commonly used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][18][19][20][21] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound serves as a flexible and hydrophilic spacer connecting the target protein binder and the E3 ligase ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to the two binding moieties, often utilizing the CuAAC reaction.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Propargyl_PEG6_OH This compound Intermediate Linker-Ligand 1 Intermediate Propargyl_PEG6_OH->Intermediate CuAAC Azide_Ligand1 Azide-modified Target Protein Binder Azide_Ligand1->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Further Functionalization & CuAAC Azide_Ligand2 Azide-modified E3 Ligase Ligand Azide_Ligand2->PROTAC

Caption: A simplified workflow for the synthesis of a PROTAC molecule using this compound as a linker.

The Ubiquitin-Proteasome System and PROTAC Mechanism

The mechanism of action of PROTACs relies on hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

Ubiquitin_Proteasome_Pathway cluster_pathway Ubiquitin-Proteasome System & PROTAC Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Conclusion

This compound is a versatile and valuable tool for researchers in the life sciences. Its well-defined structure, hydrophilicity, and dual-functionality make it an ideal linker for a wide range of applications, from fundamental bioconjugation studies to the development of novel therapeutics like PROTACs. The robust and efficient nature of the CuAAC reaction further enhances its utility, enabling the construction of complex biomolecular architectures with high precision and yield. This technical guide provides a foundational understanding of this compound, empowering researchers to effectively incorporate this important molecule into their experimental designs.

References

Propargyl-PEG6-alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structure, properties, and applications of Propargyl-PEG6-alcohol. This heterobifunctional linker is a cornerstone in modern bioconjugation and drug discovery, particularly in the fields of click chemistry and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is characterized by a terminal alkyne group, a flexible hexaethylene glycol (PEG6) spacer, and a terminal hydroxyl group. This unique structure imparts desirable solubility and reactivity for a multitude of applications.[1][2]

PropertyValueSource(s)
Molecular Formula C13H24O6[1][3][4]
Molecular Weight 276.33 g/mol [3][4]
CAS Number 1036204-60-0 or 944560-99-0[1][3][5]
Appearance Colorless to light yellow liquid[6][7]
Purity Typically >95% or >98%[1][2][3]
Solubility Soluble in DMSO, DCM, DMF, and water[1]
SMILES OCCOCCOCCOCCOCCOCC#C[3]

Key Applications and Experimental Protocols

The primary utility of this compound lies in its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][5] This reaction's high efficiency and specificity make it ideal for conjugating molecules in complex biological environments.[8] Furthermore, its role as a flexible linker in PROTACs has gained significant traction in targeted protein degradation.[5][9]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the conjugation of this compound to an azide-containing molecule.

Materials:

Procedure:

  • Reactant Preparation: Dissolve this compound and the azide-containing molecule in the chosen solvent.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring. Reaction times can vary from 1 to 24 hours.

  • Monitoring and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Once complete, purify the conjugate using standard chromatographic methods.

Visualizing Workflows and Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The following diagram illustrates the fundamental click chemistry reaction involving this compound.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_PEG This compound Product Triazole-Linked Conjugate Propargyl_PEG->Product Azide_Molecule Azide-Containing Molecule (R-N3) Azide_Molecule->Product CuSO4 CuSO4 Ascorbate Sodium Ascorbate CuSO4->Ascorbate Reduction Ascorbate->Product Cu(I) catalyst

A diagram illustrating the CuAAC reaction with this compound.
Role in PROTAC Synthesis

This compound serves as a versatile building block for constructing PROTACs. The diagram below outlines its role as a linker connecting a target protein ligand and an E3 ligase ligand.

PROTAC_Synthesis cluster_components PROTAC Components Target_Ligand Target Protein Ligand (with Azide) Click_Reaction Click Chemistry (CuAAC) Target_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand (functionalized) Linker_Formation Linker-E3 Ligand Conjugation E3_Ligand->Linker_Formation Propargyl_PEG This compound Propargyl_PEG->Click_Reaction Click_Reaction->Linker_Formation Intermediate with -OH group PROTAC Final PROTAC Molecule Linker_Formation->PROTAC

References

Propargyl-PEG6-alcohol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Propargyl-PEG6-alcohol

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. The document details its physicochemical properties, core applications, and relevant experimental methodologies.

Physicochemical Properties

This compound is a chemical compound featuring a terminal alkyne group (propargyl) and a hydroxyl group (-OH) separated by a hydrophilic hexa(ethylene glycol) (PEG6) spacer. This structure makes it a valuable tool in bioconjugation and drug delivery.

PropertyValueReferences
Molecular Weight 276.33 g/mol [1][2]
Molecular Formula C₁₃H₂₄O₆[1][2][3]
CAS Number 1036204-60-0[1][2][3]
Purity >96% to 98%[1][3][4]
Solubility Soluble in DMSO, DCM, DMF[3]
Appearance Colorless viscous liquid[5]
Storage Conditions -20°C[3]

Core Applications in Research and Drug Development

This compound is a key reagent in several advanced biochemical applications due to its bifunctional nature.

1. Click Chemistry and Bioconjugation: The terminal alkyne group is the reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][6] This allows for the efficient and specific covalent ligation of this compound to molecules containing an azide (B81097) group, such as modified proteins, nucleic acids, or small molecule drugs.[4] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments.[3]

2. PROTAC Linkers: The molecule serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] The PEG linker's length and flexibility are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

3. PEGylation: The hydroxyl group can be further modified, while the propargyl end can be used for attachment, making it a tool for PEGylation.[8] PEGylation is the process of attaching PEG chains to molecules like proteins or drugs to improve their pharmacokinetic properties, such as increasing solubility, stability, and circulation time in the body.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following are representative protocols relevant to the synthesis and use of this compound.

Protocol 1: General Synthesis of Propargyl-Terminated PEG

This protocol provides a general route for synthesizing a propargyl-capped PEG molecule from a carboxyl-terminated PEG, adapted from established procedures.[9]

  • Salt Formation: Dissolve the starting material (e.g., HOOC-PEG-OH) and one equivalent of potassium hydroxide (B78521) (KOH) in dimethylformamide (DMF).

  • Reaction: Heat the solution (e.g., at 100°C for 1 hour) to form the potassium salt.

  • Alkynylation: Add one equivalent of propargyl bromide dropwise to the solution.

  • Incubation: Stir the reaction mixture at a lower temperature (e.g., 70°C) for several hours (e.g., 15 hours) to allow the reaction to complete.

  • Purification: After cooling, filter the solution and concentrate it. The residue is then dissolved in distilled water and extracted with an organic solvent like dichloromethane (B109758) (CH₂Cl₂).

  • Final Product: The organic layers are combined and evaporated under vacuum to yield the final α-hydroxyl-ω-propargyl PEG product.

Protocol 2: Preparation of a Stock Solution for In Vivo Experiments

This protocol describes how to prepare a working solution of a compound like this compound for administration in animal studies, based on a common formulation procedure.[6]

  • Primary Stock Solution: Prepare a stock solution of the compound in dimethyl sulfoxide (B87167) (DMSO). For example, create a 25 mg/mL solution.

  • Working Solution Formulation (Example for 1 mL):

    • Take 100 µL of the DMSO stock solution.

    • Add it to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • Usage: It is recommended to prepare this working solution fresh on the day of use to ensure stability and prevent precipitation.[6] If any precipitation occurs during preparation, gentle heating or sonication can be used to aid dissolution.[6]

Visualizing a Key Workflow: Click Chemistry Conjugation

The following diagram illustrates the fundamental application of this compound in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Propargyl_PEG This compound (Alkyne) Conjugate PEGylated Bioconjugate (Stable Triazole Linkage) Propargyl_PEG->Conjugate CuAAC Azide_Molecule Azide-Containing Molecule (e.g., Protein, Drug) Azide_Molecule->Conjugate Catalyst Cu(I) Catalyst Catalyst->Conjugate Catalyzes Reaction

Caption: Workflow of a CuAAC "click" reaction using this compound.

References

Propargyl-PEG6-alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Propargyl-PEG6-alcohol, with the confirmed CAS number 944560-99-0, is a valuable heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug discovery.[1][2][3][4][5][6] Its structure incorporates a terminal alkyne group (propargyl) and a terminal hydroxyl group (alcohol), connected by a six-unit polyethylene (B3416737) glycol (PEG) chain. This configuration makes it a prime reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8][9] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[10] This guide provides an in-depth overview of its properties, applications, and a detailed experimental protocol for its use.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction setup and purification.

PropertyValueSource
CAS Number 944560-99-0[1][2][3][4][5][6]
Molecular Formula C15H28O7[1][2][3]
Molecular Weight 320.38 g/mol [1][2][3]
Appearance Colorless to light yellow liquidN/A
Purity Typically >95%[1][2]
Storage Conditions Store at -20°C for long-term stabilityN/A
Solubility Soluble in water, DMSO, DMF, and DCM[10]

Note: Some suppliers may incorrectly list this compound under CAS number 1036204-60-0, which corresponds to Propargyl-PEG5-alcohol (C13H24O6). Researchers should verify the molecular formula and weight to ensure they have the correct reagent.[11]

Core Applications in Drug Discovery

This compound is a cornerstone in the development of targeted therapeutics due to its role as a versatile linker.

PROTAC Synthesis

The primary application of this molecule is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[12][] The linker is a critical component of a PROTAC, and this compound serves as a building block for constructing this linker. The propargyl group can be reacted with an azide-modified ligand (either for the POI or the E3 ligase) via CuAAC, while the alcohol group can be further functionalized to connect to the other ligand.[7][8]

Bioconjugation via Click Chemistry

The terminal alkyne group of this compound makes it an ideal reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[7][14] This reaction allows for the covalent ligation of the PEG linker to molecules containing an azide (B81097) group, such as proteins, peptides, or small molecule drugs, under mild, biocompatible conditions.[14][15]

Experimental Protocols

The following is a representative protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound. This protocol is a general guideline and may require optimization based on the specific substrates used.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Azide-containing molecule (e.g., azide-modified protein ligand)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Solvent (e.g., DMSO, DMF) for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO).

    • Prepare a stock solution of the azide-containing molecule in the reaction buffer.

    • Prepare a stock solution of CuSO4 (e.g., 50 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water) immediately before use.

    • Prepare a stock solution of TBTA (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and this compound (typically in a 1:1.2 molar ratio).

    • Add the reaction buffer to achieve the desired final concentration of reactants.

    • Add the TBTA ligand to the reaction mixture (typically at a concentration that is 5-fold higher than the copper concentration).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the CuSO4 stock solution, followed immediately by the freshly prepared sodium ascorbate stock solution. The final concentration of CuSO4 is typically in the range of 50-250 µM.

    • Allow the reaction to proceed at room temperature with gentle stirring.

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.

  • Reaction Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent such as EDTA to remove the copper catalyst.

    • The desired product can be purified using standard techniques like HPLC or size-exclusion chromatography.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the role of this compound in a typical PROTAC synthesis workflow, where it is used to link a target protein ligand to an E3 ligase ligand via click chemistry and subsequent functionalization.

PROTAC_Synthesis_Workflow Propargyl_PEG6_OH Propargyl-PEG6-OH Intermediate PEG6-Linker-E3 Ligase Ligand Conjugate Propargyl_PEG6_OH->Intermediate CuSO4, NaAsc Azide_Ligand_A Azide-Modified E3 Ligase Ligand Azide_Ligand_A->Intermediate Ligand_B Target Protein Ligand (with reactive group) Final_PROTAC Final PROTAC Molecule Ligand_B->Final_PROTAC Intermediate->Final_PROTAC Activation of OH & Coupling

Caption: PROTAC synthesis using this compound linker.

References

Propargyl-PEG6-alcohol: A Comprehensive Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG6-alcohol, a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The document outlines a detailed synthetic protocol based on the Williamson ether synthesis, a robust purification methodology using column chromatography, and expected analytical characterization data.

Introduction

This compound is a chemical reagent characterized by a terminal alkyne group and a terminal hydroxyl group, separated by a hexa(ethylene glycol) (PEG6) spacer. The alkyne moiety allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for conjugation to azide-modified molecules.[1] The hydroxyl group offers a further point for functionalization, while the hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media. These properties make this compound a versatile tool in the construction of complex biomolecules and targeted therapeutic agents.

Synthesis of this compound via Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This method involves the deprotonation of a large excess of hexaethylene glycol to form an alkoxide, which then acts as a nucleophile to attack propargyl bromide. Using an excess of the glycol starting material is crucial to favor the formation of the desired mono-propargylated product over the di-propargylated byproduct.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products HEG Hexaethylene Glycol (excess) Deprotonation Deprotonation HEG->Deprotonation 1. PB Propargyl Bromide SN2 SN2 Attack PB->SN2 Base Base (e.g., NaH) Base->Deprotonation Deprotonation->SN2 2. Forms Alkoxide Product This compound SN2->Product Byproduct Di-propargyl-PEG6 (minor) SN2->Byproduct Salt Salt (e.g., NaBr) SN2->Salt

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add hexaethylene glycol (5.0 equivalents) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Propargylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.0 equivalent) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Work-up: Dilute the mixture with water and extract with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

Purification

Purification of PEGylated compounds can be challenging due to their high polarity and tendency to streak on silica (B1680970) gel.[2] The primary method for isolating this compound is flash column chromatography.

Experimental Protocol: Flash Column Chromatography
  • Column Preparation: Pack a silica gel column appropriate for the scale of the reaction.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column. Alternatively, dissolve the crude product in a minimal amount of the initial mobile phase for wet loading.

  • Elution: Elute the column with a gradient mobile phase. A common system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). The less polar di-propargylated byproduct will elute first, followed by the desired mono-propargylated product. Unreacted hexaethylene glycol will elute with higher concentrations of methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate).

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a clear, colorless to pale yellow oil.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reaction Setup (Hexaethylene Glycol, NaH, THF) B Propargylation (Propargyl Bromide) A->B C Quenching & Work-up (NH4Cl, Extraction) B->C D Crude Product C->D E Flash Column Chromatography (Silica Gel, DCM/MeOH Gradient) D->E F Pure this compound E->F G Characterization (NMR, MS) F->G H Purity Assessment G->H

References

An In-depth Technical Guide to the Solubility of Propargyl-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG6-alcohol, a versatile bifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is critical for designing and executing robust experimental protocols, ensuring reaction efficiency, and developing effective formulations.

Core Properties of this compound

This compound is a chemical compound featuring a terminal alkyne group (propargyl) and a primary alcohol, connected by a six-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts a unique amphiphilic character, with the hydrophilic PEG chain enhancing aqueous solubility and the terminal functional groups allowing for covalent modification. The PEG spacer plays a crucial role in improving the pharmacokinetic properties of conjugated molecules.

Quantitative Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the available quantitative and qualitative data to guide solvent selection for stock solution preparation, chemical reactions, and formulation development.

SolventChemical FormulaTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic100 mg/mL (312.13 mM)[1]Requires sonication to achieve full dissolution. The hygroscopic nature of DMSO can impact solubility; using freshly opened solvent is recommended.[1]
Dichloromethane (DCM)CH₂Cl₂ChlorinatedSoluble[2]Specific quantitative limit not publicly available.
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble[2]Specific quantitative limit not publicly available.
WaterH₂OPolar ProticSolubleWhile specific quantitative data is not available for the alcohol variant, related compounds like Propargyl-PEG6-acid are noted to be soluble in water.[3] Generally, short-chain PEGs are very soluble in water.[4]
EthanolC₂H₅OHPolar ProticLess SolubleGeneral solubility profiles for PEGs indicate lower solubility in alcohols compared to water or polar aprotic solvents.[4]
Toluene (B28343)C₇H₈NonpolarLess SolubleSolubility of PEGs in toluene is limited but can be enhanced by increasing the temperature.[4]
Diethyl Ether(C₂H₅)₂ONonpolarInsolublePEGs are generally not soluble in ether.[4]
Formulation Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAqueous/Organic Mixture≥ 2.5 mg/mL[1]This represents a common vehicle for in vivo studies.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

This section details a standardized protocol for determining the equilibrium solubility of this compound in a given solvent, a method adapted from established "excess solid" or shake-flask procedures. This technique is robust and can be performed with standard laboratory equipment.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, phosphate-buffered saline, ethanol)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Volumetric flasks and pipettes

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD), or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the solid settle. Centrifuge the vials at a moderate speed to pellet the remaining solid.

  • Sample Extraction and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility.

Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is frequently utilized as a key reagent in click chemistry. The diagram below illustrates a typical experimental workflow for a CuAAC reaction, where the propargyl group of the linker reacts with an azide-functionalized molecule to form a stable triazole linkage.[5]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System reagent reagent process process product product catalyst catalyst Propargyl_PEG This compound (Alkyne) Reaction_Vessel Combine in Solvent (e.g., DMSO/H2O) Propargyl_PEG->Reaction_Vessel Azide_Molecule Azide-Functionalized Molecule (R-N3) Azide_Molecule->Reaction_Vessel CuSO4 Cu(II) Source (e.g., CuSO4) CuSO4->Reaction_Vessel In situ Cu(I) generation Ascorbate Reducing Agent (e.g., Na-Ascorbate) Ascorbate->Reaction_Vessel Incubation Incubate (Room Temp, 1-24h) Reaction_Vessel->Incubation Reaction proceeds Purification Purification (e.g., Chromatography) Incubation->Purification Isolate product Final_Product Final Conjugate (Triazole Linkage) Purification->Final_Product

Caption: Workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

This guide provides foundational knowledge on the solubility of this compound, offering both practical data and procedural guidance. For novel solvent systems or complex formulations, empirical determination of solubility using the protocol described is strongly recommended to ensure accuracy and reproducibility in research and development endeavors.

References

An In-depth Technical Guide on the Safety of Propargyl-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Propargyl-PEG6-alcohol: Available Information

This compound is a chemical compound that incorporates a reactive alkyne group (propargyl) and a hydrophilic hexaethylene glycol (PEG6) spacer, terminating in a primary alcohol. It is commonly used as a linker in bioconjugation and drug development, particularly in "click chemistry" reactions.[1][2][3]

The following table summarizes the available physical and chemical properties of this compound.

PropertyValueSource
CAS Number 1036204-60-0[1][2]
Molecular Formula C13H24O6[1][2]
Molecular Weight 276.3 g/mol [1]
Purity >98%[1]
Appearance Solid or liquid[4]
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Conditions -20°C, Sealed in dry[1][4]

Very limited safety information is publicly available for this compound. A product with a similar name and structure (CAS No. 944560-99-0, Formula C15H28O7) provides the following GHS hazard information.[4] It should be noted that this is not for the exact same molecule.

Hazard ClassPictogramSignal WordHazard StatementsPrecautionary Statements
Skin IrritationGHS07WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationGHS07WarningH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313

Reference Safety Data for Propargyl Alcohol

Crucial Note: The following data is for Propargyl Alcohol (CAS No. 107-19-7) . This molecule is significantly smaller, more volatile, and more toxic than this compound. This information is provided for reference only, due to the presence of the same reactive functional group.

Propargyl alcohol is a highly flammable, toxic, and corrosive liquid.[5][6][7][8][9] It can be absorbed through the skin and is irritating to the eyes, skin, and respiratory tract.[6][9]

PropertyValueSource
CAS Number 107-19-7[5]
Molecular Formula C3H4O[10]
Molecular Weight 56.06 g/mol [10]
Appearance Colorless liquid[6]
Odor Mild, geranium-like[11]
Boiling Point 114-115 °C[10]
Melting Point -53 °C[10]
Flash Point 33 °C[6]
Vapor Pressure 10 mbar @ 20 °C[10]
Specific Gravity 0.949[10]
Solubility Miscible with water[10][11]
Type of ToxicityValueSpeciesSource
LD50 Oral 56.4 mg/kgRat[5][11]
LD50 Dermal 88 mg/kgRabbit[5]
LC50 Inhalation 2 mg/L for 2 hoursRat[5]
LC50 Inhalation 850 ppm for 2 hoursRat[12]
OrganizationLimitNotes
NIOSH 1 ppm (TWA)[8]
ACGIH 1 ppm (TWA)[8]

Experimental Protocols and Handling

No specific experimental protocols for this compound were found. The following is a generalized experimental protocol for handling potentially hazardous chemical linkers in a research setting, based on the precautionary measures for propargyl alcohol.

Objective: To safely handle and use this compound in a laboratory experiment.

Materials:

  • This compound

  • Appropriate solvents (e.g., DMSO, DMF)

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

  • Chemical fume hood

  • Spill kit with absorbent material

  • Waste disposal container

Procedure:

  • Preparation:

    • Read and understand all available safety information before starting.

    • Ensure a chemical fume hood is operational.

    • Have a spill kit and emergency contact information readily available.

    • Don appropriate PPE.[7]

  • Handling:

    • Conduct all manipulations of this compound, including weighing and dissolution, inside a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[5]

    • Avoid contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

    • Use non-sparking tools and avoid sources of ignition, as the related propargyl alcohol is flammable.[5]

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Recommended storage is at -20°C.[1]

  • Waste Disposal:

    • Dispose of unused material and contaminated waste in a designated hazardous waste container, following institutional and local regulations.[5]

  • Emergency Procedures:

    • Spill: In case of a small spill, absorb the material with an inert absorbent, and place it in a sealed container for disposal.[6] Evacuate the area for larger spills.

    • Fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish fires.[8]

Visualizations

G cluster_0 Propargyl Alcohol cluster_1 This compound Propargyl HC≡C-CH₂-OH PEG6 HC≡C-CH₂-(OCH₂CH₂)₆-OH

Caption: Structural difference between Propargyl Alcohol and this compound.

G A Review Safety Data B Don Personal Protective Equipment (PPE) A->B C Work in Chemical Fume Hood B->C D Handle Chemical C->D E Store Properly D->E F Dispose of Waste D->F G Doff PPE & Wash Hands E->G F->G

Caption: A generalized workflow for the safe handling of hazardous chemicals.

References

Propargyl-PEG6-alcohol: A Technical Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling and storage conditions for Propargyl-PEG6-alcohol, a hydrophilic, PEG-based PROTAC linker. Adherence to these guidelines is critical to ensure the stability of the compound, the safety of laboratory personnel, and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a click chemistry reagent containing a terminal alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its hydrophilic hexaethylene glycol (PEG6) spacer enhances solubility in aqueous environments, a valuable characteristic in bioconjugation and drug delivery applications.

PropertyValueSource
Molecular Formula C15H28O7[1]
Molecular Weight 320.379 g/mol [1]
Boiling Point 408.8 ± 40.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 201.1 ± 27.3 °C[1]
Solubility DMSO, DCM, DMF[2]

Storage Conditions and Stability

Proper storage is paramount to maintain the chemical integrity of this compound and ensure its reactivity for its intended applications.

ParameterRecommended ConditionShelf Life
Long-term Storage -80°CUp to 6 months[3]
Short-term Storage -20°CUp to 1 month[3]
Shipping Ambient TemperatureN/A

It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen, especially for long-term storage. Containers should be tightly sealed.

Handling and Safety Protocols

While this compound itself does not have extensive, publicly available safety data, the presence of the propargyl group warrants caution. The related compound, propargyl alcohol, is flammable, corrosive, and highly toxic.[4][5][6] Therefore, a conservative approach to handling, assuming significant hazards, is recommended.

3.1. Personal Protective Equipment (PPE)

A comprehensive suite of PPE should be worn at all times when handling this compound:

  • Eye Protection : Wear indirect-vent, impact, and splash-resistant goggles and a face shield.[7]

  • Hand Protection : Wear protective gloves. The specific material should be chosen based on the solvent being used.

  • Body Protection : A lab coat or chemical-resistant apron is required. For larger quantities or in case of potential splashing, a full protective suit should be considered.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4]

3.2. General Handling Procedures

  • Ventilation : Use only in a well-ventilated area, preferably a chemical fume hood.[4]

  • Ignition Sources : Keep away from open flames, hot surfaces, and other sources of ignition.[4][7] Use non-sparking tools and explosion-proof equipment where necessary.[4][7]

  • Static Discharge : Take precautionary measures against static discharges.[4] Ground and bond containers when transferring material.[6]

  • Hygiene : Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.

3.3. Spill and Waste Disposal

  • Spill Cleanup : In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[6] Ensure adequate ventilation and use appropriate PPE during cleanup.

  • Waste Disposal : Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter the sewer system or waterways.[4]

Experimental Workflow and Logic

The following diagrams illustrate the recommended workflows for handling and storing this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Assess Hazards (Review SDS of related compounds) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Retrieve from Storage (-20°C or -80°C) C->D E Equilibrate to Room Temperature (in desiccator) D->E F Weigh/Dispense (in fume hood) E->F G Prepare Solution (e.g., DMSO, DMF) F->G H Store Unused Material (Tightly sealed, inert atmosphere) G->H K Dispose of Waste (Follow institutional guidelines) G->K I Short-term: -20°C (<= 1 month) H->I J Long-term: -80°C (<= 6 months) H->J

Caption: Workflow for Safe Handling of this compound.

G cluster_receive Receiving Compound cluster_decision Storage Decision cluster_storage_options Storage Options cluster_use Usage Receive Receive this compound (Shipped at ambient temp) Decision Immediate Use? Receive->Decision ShortTerm Short-Term Storage (-20°C, <= 1 month) Decision->ShortTerm No, <1 month LongTerm Long-Term Storage (-80°C, <= 6 months) Decision->LongTerm No, >1 month Use Proceed to Experimental Workflow Decision->Use Yes ShortTerm->Use LongTerm->Use

Caption: Storage Decision Logic for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propargyl-PEG6-alcohol for Click Chemistry Applications

This guide provides a comprehensive technical overview of this compound, a versatile heterobifunctional linker, and its applications in the field of click chemistry. We will delve into its chemical properties, core applications in bioconjugation and drug development, and provide detailed experimental protocols.

Introduction to this compound

This compound is a chemical compound featuring a terminal alkyne group (propargyl) and a terminal hydroxyl group (alcohol), connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure makes it an invaluable tool in chemical biology, drug discovery, and materials science.[3] The alkyne group serves as a reactive handle for "click chemistry" reactions, while the hydroxyl group can be further modified or used as a point of attachment.[2][4] The hydrophilic PEG chain enhances the solubility of molecules in aqueous environments, reduces aggregation, and improves the pharmacokinetic properties of bioconjugates.[5][6]

The primary application of this compound lies in its ability to participate in click chemistry, a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions.[3][7] Specifically, the terminal alkyne is a key reactant in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][6][8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing experiments, preparing solutions, and understanding its behavior in various chemical environments.

PropertyValueReferences
Molecular Formula C13H24O6[3][6][9]
Molecular Weight 276.33 g/mol (also cited as 276.3 g/mol )[3][6][9]
CAS Number 1036204-60-0[3][6][9]
Purity >95%, >96%, 97.0%, or 98% (Varies by supplier)[1][3][4][6]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Soluble in DMSO, DCM, DMF, Water[1][2][6]
Storage Conditions -20°C for short-term (1 month), -80°C for long-term (6 months)[1][6]
SMILES OCCOCCOCCOCCOCCOCC#C[3]

Core Applications in Click Chemistry

This compound is a versatile reagent primarily used in two major types of click chemistry reactions, enabling the precise covalent linkage of different molecular entities.[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common application for this compound is the CuAAC reaction.[1] This reaction involves the formation of a stable triazole ring through the cycloaddition of its terminal alkyne with an azide-functionalized molecule.[10] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO4) and a reducing agent such as sodium ascorbate (B8700270).[11][12][13] To stabilize the Cu(I) catalyst and prevent oxidative damage to biomolecules, a chelating ligand like THPTA or TBTA is often used.[10][12]

The CuAAC reaction is highly efficient and specific, proceeding readily in aqueous buffers, making it ideal for bioconjugation.[10][13]

G cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_PEG This compound (Alkyne) Reaction CuAAC Reaction (Click Chemistry) Propargyl_PEG->Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Reaction Copper Cu(II)SO4 + Na-Ascorbate Copper->Reaction Generates Cu(I) Ligand THPTA Ligand Ligand->Reaction Stabilizes Cu(I) Product Stable Triazole-Linked Conjugate Reaction->Product

Caption: Workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While this compound itself is used for CuAAC, the broader context of PEG linkers in click chemistry includes the important metal-free alternative: SPAAC.[] This reaction does not require a cytotoxic copper catalyst, making it highly suitable for applications in living systems.[5] SPAAC utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a terminal alkyne.[5][] The ring strain of the cyclooctyne provides the driving force for a rapid reaction with an azide.[5][15] PEG linkers functionalized with strained alkynes are commonly used for these applications.

G cluster_reactants Reactants Strained_Alkyne Strained Alkyne (e.g., DBCO-PEG) Reaction SPAAC Reaction (Copper-Free Click) Strained_Alkyne->Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Reaction Product Stable Triazole-Linked Conjugate Reaction->Product No catalyst needed

Caption: General workflow of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Applications in Drug Development and Bioconjugation

The ability to efficiently link molecules makes this compound a critical component in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Synthesis

This compound is widely used as a PEG-based linker in the synthesis of PROTACs.[1][16] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1] The PEG linker's length and flexibility are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[3]

G cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery E3_Ligand E3 Ligase Ligand PEG_Linker PEG Linker (e.g., from Propargyl-PEG6-OH) E3_Ligand->PEG_Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binds PEG_Linker->Target_Ligand Proteasome Proteasome E3_Ligase->Proteasome Ubiquitination & Degradation Target_Protein->Proteasome Ubiquitination & Degradation

Caption: Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).

Other Bioconjugation Applications
  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[3][5]

  • Biomolecule Labeling: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins, nucleic acids, or lipids for imaging and tracking purposes.[5]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics, biosensors, and biomaterials.[4][5]

Experimental Protocols

The following are generalized protocols for performing click chemistry reactions. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules of interest.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating an azide-containing molecule to this compound.

Materials and Reagents:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)[10]

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)[10]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer[5]

  • Anhydrous DMSO or DMF for dissolving reactants if necessary

Procedure:

  • Prepare Reactants: Dissolve this compound and the azide-functionalized molecule in the reaction buffer to their desired final concentrations. If solubility is an issue, a small amount of a co-solvent like DMSO can be used.

  • Prepare Catalyst Premix: In a separate tube, mix the THPTA stock solution with the CuSO4 stock solution in a 2:1 to 5:1 ligand-to-copper molar ratio.[10][12][13] For example, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO4.[10] Allow this solution to incubate for several minutes.

  • Combine Components: To the solution containing the alkyne and azide, add the THPTA/CuSO4 premix. Vortex briefly to ensure thorough mixing.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[10] The final concentration of ascorbate is typically in the millimolar range.[12]

  • Incubation: Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 2 hours.[10] Reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Quenching and Purification: The reaction can be quenched by adding a chelating agent like EDTA. The final product can be purified using standard techniques such as size-exclusion chromatography, reversed-phase HPLC, or dialysis, depending on the nature of the conjugate.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-functionalized molecule to a PEG linker functionalized with a strained alkyne (e.g., DBCO-PEG).

Materials and Reagents:

  • Strained Alkyne-PEG linker (e.g., DBCO-PEG-NHS ester, which is then reacted with an amine-containing molecule)

  • Azide-functionalized molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer if using NHS esters.[5]

  • Anhydrous DMSO or DMF for dissolving reactants.[5]

Procedure:

  • Prepare Reactants: Dissolve the strained alkyne-PEG conjugate and the azide-functionalized molecule in the reaction buffer.

  • Combine and Incubate: Mix the two reactant solutions. The reaction proceeds without any catalyst.[5]

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and the concentrations of the reactants.[17] Monitor the reaction progress by an appropriate analytical method.

  • Purification: Purify the final conjugate using a method suitable for the molecules involved, such as HPLC or size-exclusion chromatography.

Conclusion

This compound is a powerful and versatile chemical tool that serves as a cornerstone for modern bioconjugation strategies. Its well-defined structure, featuring a reactive alkyne handle and a solubilizing PEG spacer, makes it an ideal building block for constructing complex molecular architectures like PROTACs and ADCs. The reliability and efficiency of the CuAAC reaction, combined with the biocompatibility afforded by the PEG linker, ensure that this compound will continue to be a vital reagent for researchers and scientists in the ongoing development of targeted therapeutics and advanced diagnostic agents.

References

The Pivotal Role of the PEG Linker in Propargyl-PEG6-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-alcohol is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal propargyl group for click chemistry, a central hexaethylene glycol (PEG6) spacer, and a terminal hydroxyl group for further functionalization, offers a versatile platform for the precise assembly of complex biomolecular conjugates. This technical guide provides an in-depth exploration of the critical role of the PEG6 linker in defining the physicochemical properties and functional performance of molecules derived from this compound. We will delve into its impact on solubility, stability, and steric hindrance, and how these factors are leveraged in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties of this compound

The central PEG6 linker is a key determinant of the overall physicochemical properties of this compound. Polyethylene glycol is a polymer of ethylene (B1197577) oxide and is well-known for its hydrophilicity, biocompatibility, and lack of immunogenicity. The six ethylene glycol units in this compound impart significant water solubility to the molecule and its conjugates.

Data Presentation: Physicochemical and Solubility Data

PropertyValueSource
Molecular Formula C13H24O6[1][2][3]
Molecular Weight 276.33 g/mol [2][3]
Purity >96%[2]
Solubility Soluble in DMSO, DCM, DMF, and Water. A clear solution of ≥ 2.5 mg/mL (7.80 mM) is achievable in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4]
Storage Store at -20°C for long-term stability.[1]

The Functional Significance of the PEG6 Linker

The hexaethylene glycol chain in this compound is not merely a passive spacer; it actively contributes to the functionality and efficacy of the final conjugate in several critical ways:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG6 linker significantly improves the aqueous solubility of hydrophobic molecules to which it is attached.[5] This is particularly crucial in the development of ADCs and PROTACs, where the therapeutic payload or protein-binding ligands are often poorly soluble in physiological media.[5] By mitigating aggregation, the PEG linker enhances the stability and bioavailability of the conjugate.[5]

  • Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that is non-toxic and generally does not elicit an immune response.[6][7] This "stealth" property of the PEG linker helps to reduce the immunogenicity of the resulting conjugate, prolonging its circulation time in the body.[6][7]

  • Pharmacokinetic Modulation: The length of the PEG linker can significantly influence the pharmacokinetic profile of a bioconjugate.[5] Longer PEG chains tend to increase the hydrodynamic radius of the molecule, which can reduce renal clearance and extend its plasma half-life.[6] The PEG6 length offers a balance, providing sufficient hydrophilicity and steric shielding without excessively increasing the molecular weight, which could hinder cell permeability.

  • Optimized Steric Hindrance and Binding: The flexible and extended conformation of the PEG6 linker provides adequate spatial separation between the conjugated moieties. In the context of PROTACs, this spacing is critical to allow the two ends of the molecule to simultaneously bind to the target protein and the E3 ubiquitin ligase, facilitating the formation of a productive ternary complex for protein degradation.[8] Similarly, in ADCs, the linker ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

  • "Clickable" Handle for Bioconjugation: The terminal propargyl group serves as a highly efficient and specific handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction is bio-orthogonal, meaning it proceeds with high efficiency in complex biological media without cross-reacting with native functional groups, allowing for the precise and stable conjugation of molecules.[8]

Data Presentation: Impact of PEG Linker Length on PROTAC and ADC Efficacy

The length of the PEG linker is a critical parameter in the design of effective PROTACs and ADCs. The following table summarizes representative data on how PEG linker length can influence the activity of these therapeutic modalities.

ApplicationLinker Length VariationObservationSource
PROTACs Short (e.g., alkyl chain) vs. Long (e.g., PEG)Optimal linker length is target-dependent; PEG linkers can improve solubility and ternary complex formation.[8]
PROTACs Varying PEG units (e.g., PEG2, PEG4, PEG8)Degradation efficiency (DC50 and Dmax) is highly sensitive to linker length, with a "hook effect" often observed where very long or very short linkers are suboptimal.[8]
ADCs Short (e.g., mc) vs. Long (e.g., PEG6)PEG linkers can improve the hydrophilicity of ADCs, leading to better pharmacokinetics and reduced off-target toxicity.[9]
ADCs Increasing PEG length (e.g., PEG2 vs. PEG6)Longer PEG linkers can enhance plasma stability and exposure of the ADC.[9]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol provides a general guideline for the conjugation of an azide-containing molecule to this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Solvent (e.g., DMSO/water, t-BuOH/water)

  • Phosphate-buffered saline (PBS) for biological reactions

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or an appropriate solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in the chosen solvent system.

    • Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture at a final concentration of 1-5 mM.

    • Add CuSO4 to the reaction mixture at a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Reaction and Monitoring:

    • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.

    • Monitor the progress of the reaction by an appropriate analytical method, such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and catalysts.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism

Experimental_Workflow

Conclusion

The PEG6 linker in this compound is a multifaceted component that plays a central role in the design and function of advanced bioconjugates. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide optimal spatial orientation for molecular interactions makes it an invaluable tool for researchers and drug developers. A thorough understanding of the properties and functions of the PEG linker, as outlined in this guide, is essential for the rational design of next-generation therapeutics and research tools. The strategic use of this compound and similar PEGylated linkers will continue to be a driving force in the innovation of targeted therapies and precision medicine.

References

Propargyl-PEG6-alcohol: A Bifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-alcohol is a heterobifunctional linker that has emerged as a critical tool in modern chemical biology and drug discovery. Its unique structure, featuring a terminal alkyne group and a primary alcohol, coupled with a six-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the precise assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a well-defined molecule with properties that make it highly suitable for bioconjugation applications. The PEG spacer imparts hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting conjugates. The terminal alkyne and alcohol functionalities provide orthogonal handles for sequential or one-pot conjugation reactions.

PropertyValueReference
Molecular Formula C₁₃H₂₄O₆N/A
Molecular Weight 276.33 g/mol N/A
Appearance Colorless to light yellow oilN/A
Solubility Soluble in water, DMSO, DMF, and most organic solventsN/A
Purity Typically >95%N/A

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound lies in its participation in CuAAC, a cornerstone of "click chemistry." This reaction enables the efficient and specific ligation of the alkyne group on the linker to an azide-functionalized molecule, forming a stable triazole linkage.

General Experimental Workflow for CuAAC

The following diagram illustrates a typical workflow for a CuAAC reaction involving this compound.

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Purification and Analysis Reagent_Prep Prepare Stock Solutions: - this compound - Azide-containing molecule - CuSO4 - Sodium Ascorbate (B8700270) - Ligand (e.g., THPTA) Mixing Combine reactants in buffer Reagent_Prep->Mixing Catalyst_Addition Add premixed CuSO4 and ligand Mixing->Catalyst_Addition Initiation Add Sodium Ascorbate to initiate reaction Catalyst_Addition->Initiation Incubation Incubate at room temperature Initiation->Incubation Purification Purify conjugate (e.g., chromatography, dialysis) Incubation->Purification Analysis Characterize product (e.g., MS, NMR, HPLC) Purification->Analysis

Caption: General workflow for a CuAAC reaction.

Detailed Experimental Protocol for a Model CuAAC Reaction

This protocol describes a general procedure for the conjugation of this compound to an azide-containing molecule. The concentrations and volumes should be optimized for specific applications.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for stock solutions

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-functionalized molecule from its stock solution.

    • Add the corresponding molar equivalent (typically 1-1.2 equivalents) of the this compound stock solution.

    • Add buffer to achieve the desired final reaction concentration (e.g., 1 mM).

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst premix. For a typical reaction, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., for a final CuSO₄ concentration of 1 mM, use 1 µL of 100 mM CuSO₄ and 10 µL of 50 mM THPTA).

    • Add the catalyst premix to the reaction mixture.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM (e.g., 5-10 µL of a 1 M stock solution for a 1 mL reaction).

    • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for sensitive biomolecules, though the reaction time may need to be extended.

  • Reaction Quenching and Purification:

    • The reaction can be quenched by the addition of EDTA to chelate the copper catalyst.

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove unreacted starting materials and the catalyst.

  • Analysis:

    • Characterize the purified conjugate by mass spectrometry (MS) to confirm the molecular weight and by NMR or other spectroscopic methods to verify the structure. Purity can be assessed by HPLC.

While specific yields for reactions involving this compound are not extensively reported in the literature, CuAAC reactions are generally known for their high efficiency, often achieving near-quantitative yields under optimized conditions.[1] One study on a similar PEG-alkyne linker reported a yield of 87.14% after 48 hours in a specific reaction setup.[2] Another study involving the coupling of a sugar azide (B81097) with a propargyl building block reported a respectable yield of almost 80%.[3]

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is a critical component of a PROTAC, and its length and composition significantly impact the efficacy of the resulting degrader. This compound is a valuable building block for PROTAC synthesis due to the flexible and hydrophilic nature of the PEG spacer and the ability to use click chemistry for the conjugation of one of the ligands.

General Workflow for PROTAC Synthesis using this compound

The following diagram outlines a general synthetic strategy for a PROTAC where this compound is used as a linker.

PROTAC_Synthesis_Workflow cluster_synthesis1 Step 1: First Ligand Attachment cluster_synthesis2 Step 2: Second Ligand Attachment (Click Chemistry) cluster_final Final PROTAC Ligand1 Target Protein Ligand (with reactive group) Reaction1 Couple Ligand 1 to the alcohol group of the linker Ligand1->Reaction1 Propargyl_PEG6_OH This compound Propargyl_PEG6_OH->Reaction1 Intermediate Ligand 1 - PEG6 - Propargyl Reaction1->Intermediate Ligand2_azide E3 Ligase Ligand (with azide group) CuAAC CuAAC Reaction Ligand2_azide->CuAAC Intermediate->CuAAC PROTAC Target Ligand - PEG6 - E3 Ligase Ligand CuAAC->PROTAC

Caption: PROTAC synthesis workflow.

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the distance and orientation between the target protein and the E3 ligase in the ternary complex. Studies have shown that varying the number of PEG units can have a significant impact on the degradation efficiency (DC50) and the maximum level of degradation (Dmax) of the target protein.

The following table presents hypothetical data based on literature trends, illustrating the effect of PEG linker length on the degradation of a target protein, such as BCR-ABL.[4]

PROTAC with Varying PEG Linker LengthDC50 (nM)Dmax (%)
Ligand-PEG1-Ligand>1000<20
Ligand-PEG3-Ligand15075
Ligand-PEG6-Ligand 50 >90
Ligand-PEG9-Ligand20070
Ligand-PEG12-Ligand50050

Note: This data is illustrative and the optimal linker length is target-dependent and must be determined empirically.

Signaling Pathway: PROTAC-mediated Degradation of BCR-ABL

PROTACs are being actively investigated for the treatment of various diseases, including chronic myeloid leukemia (CML), which is driven by the oncogenic BCR-ABL fusion protein. A PROTAC designed with a PEG linker can effectively recruit an E3 ligase to BCR-ABL, leading to its degradation and the inhibition of downstream signaling pathways that promote cell proliferation and survival.

The following diagram illustrates the mechanism of a BCR-ABL-targeting PROTAC.

BCR_ABL_PROTAC cluster_cell CML Cell cluster_pathway BCR-ABL Signaling cluster_protac_action PROTAC Action BCR_ABL BCR-ABL (Oncogenic Kinase) Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, RAS/MAPK) BCR_ABL->Downstream Activates Ternary_Complex Ternary Complex (BCR-ABL - PROTAC - E3 Ligase) BCR_ABL->Ternary_Complex Proliferation Cell Proliferation and Survival Downstream->Proliferation Promotes PROTAC BCR-ABL PROTAC (with PEG6 Linker) PROTAC->BCR_ABL Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Binds PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of BCR-ABL Proteasome->Degradation Degradation->BCR_ABL Degradation->Downstream Inhibits

Caption: PROTAC-mediated degradation of BCR-ABL.

Conclusion

This compound is a highly versatile and valuable bifunctional linker for researchers in academia and the pharmaceutical industry. Its well-defined structure, hydrophilicity, and orthogonal reactive handles make it an ideal tool for a wide range of bioconjugation applications. The ability to efficiently participate in CuAAC "click" chemistry has positioned it as a key building block in the synthesis of complex molecules, including the next generation of targeted therapeutics such as PROTACs. The continued exploration of this and similar linkers will undoubtedly fuel further innovation in drug discovery and chemical biology.

References

Propargyl-PEG6-alcohol for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG6-alcohol, a heterobifunctional linker critical to advancements in bioconjugation. This document outlines its core features, chemical properties, and applications, with a focus on its role in click chemistry for the development of targeted therapeutics, diagnostic agents, and research tools. Detailed experimental protocols and data are presented to facilitate its practical application in the laboratory.

Core Features of this compound

This compound is a versatile chemical tool featuring three key components: a terminal alkyne group (propargyl), a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal hydroxyl group (alcohol). This unique structure imparts several advantageous properties for bioconjugation.

The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of the PEG linker to molecules containing an azide (B81097) functional group under mild, aqueous conditions.

The PEG6 spacer is a monodisperse polyethylene (B3416737) glycol chain that offers significant benefits to the resulting bioconjugate. Its hydrophilicity enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides. The PEG linker also increases the hydrodynamic radius of the conjugate, which can extend its circulation half-life in vivo by reducing renal clearance. Furthermore, the PEG chain can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby reducing immunogenicity.

The terminal hydroxyl group provides a versatile site for further chemical modification. It can be functionalized to introduce other reactive groups, allowing for the attachment of a wide range of molecules such as proteins, peptides, antibodies, small molecule drugs, or imaging agents.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that slight variations in molecular weight and formula may exist between different commercial suppliers.

PropertyValueReference
Chemical Name This compound
Synonyms Alkyne-PEG6-alcohol
CAS Number 1036204-60-0
Molecular Formula C13H24O6
Molecular Weight 276.33 g/mol
Appearance Colorless to light yellow oil
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, DCM
Storage Store at -20°C for long-term stability

Key Applications in Bioconjugation

The unique features of this compound make it a valuable tool in a variety of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The PEG spacer enhances the solubility and stability of the ADC.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.

  • Peptide and Protein Modification: Site-specific modification of peptides and proteins can be achieved to improve their pharmacokinetic properties or to attach labels for imaging or diagnostic purposes.

  • Drug Delivery and Nanoparticle Functionalization: The PEG linker can be used to modify the surface of nanoparticles, liposomes, or other drug delivery systems to improve their stability, circulation time, and targeting capabilities.

  • Fluorescent Labeling: The alkyne group allows for the attachment of azide-modified fluorescent dyes for the visualization and tracking of biomolecules in vitro and in vivo.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-containing molecule to this compound. The specific concentrations and reaction conditions may require optimization depending on the substrates.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate buffer.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 250 mM stock solution of THPTA or TBTA in water/DMSO.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule in the desired molar ratio (typically a slight excess of one reactant is used).

    • Add the reaction buffer to achieve the desired final concentration of reactants (typically in the micromolar to low millimolar range).

    • Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical final concentration is 5 times the copper concentration.

    • Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • Add the CuSO4 solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the biomolecules are sensitive to temperature.

  • Purification of the Bioconjugate:

    • Quench the reaction by adding EDTA to chelate the copper catalyst.

    • Purify the resulting bioconjugate using an appropriate chromatography technique, such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or affinity chromatography, depending on the properties of the conjugate.

  • Characterization:

    • Characterize the purified bioconjugate using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to confirm the molecular weight of the conjugate and NMR spectroscopy to verify the formation of the triazole ring.

Quantitative Data on a Typical CuAAC Reaction

The following table provides representative quantitative data for a typical CuAAC reaction. Actual results will vary depending on the specific reactants and conditions.

ParameterTypical Value/Range
Reactant Concentrations 10 µM - 10 mM
Molar Ratio (Alkyne:Azide) 1:1 to 1:5 (or vice versa)
Copper(II) Sulfate Concentration 50 µM - 1 mM
Sodium Ascorbate Concentration 1 mM - 5 mM
Ligand (THPTA/TBTA) Concentration 250 µM - 5 mM
Reaction Temperature 4°C - 37°C
Reaction Time 1 - 24 hours
Typical Reaction Yield > 90%

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Bioconjugation

start Start: Prepare Reagents reactants Combine this compound and Azide-Molecule start->reactants catalyst Add Cu(I) Catalyst (CuSO4 + NaAscorbate + Ligand) reactants->catalyst reaction Incubate (Room Temperature, 1-4h) catalyst->reaction purification Purify Conjugate (e.g., SEC, HPLC) reaction->purification characterization Characterize Conjugate (MS, NMR) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: General workflow for bioconjugation using this compound.

The Strategic Application of Propargyl-PEG6-alcohol in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key moieties: one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]

This technical guide provides a comprehensive overview of the use of Propargyl-PEG6-alcohol as a versatile building block in the synthesis of PROTACs. This compound is a PEG-based linker that features a terminal alkyne group, making it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This allows for the efficient and modular assembly of PROTACs.

Core Concepts and Advantages of this compound in PROTAC Design

This compound offers several advantages in the development of PROTACs:

  • Facilitates Modular Synthesis via Click Chemistry: The terminal alkyne group enables the use of CuAAC for the conjugation of an azide-modified ligand, allowing for a highly efficient and reliable method for PROTAC assembly.[2] This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands and linker modifications.

  • Enhances Physicochemical Properties: The hydrophilic nature of the six-unit polyethylene glycol chain can significantly improve the aqueous solubility of the resulting PROTAC, a common challenge for these large molecules.[3] This can also positively impact cell permeability, a critical factor for oral bioavailability.

  • Provides Optimal Spacing and Flexibility: The length of the PEG6 linker can provide the necessary distance and conformational flexibility to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.

Data Presentation: Illustrative Performance Metrics of a PEG6-based PROTAC

The following tables present illustrative quantitative data for a hypothetical PROTAC synthesized using a this compound linker. These values are representative of typical data generated during the characterization and evaluation of a PROTAC and are intended for comparative purposes.

Table 1: Synthesis and Characterization of a Hypothetical AR-Targeting PROTAC

ParameterValueMethod of Determination
PROTAC Synthesis Yield
Step 1: Activation of Linker~85%Gravimetric analysis after purification
Step 2: Ligation to E3 Ligand~70%Gravimetric analysis after purification
Step 3: Click Reaction with POI Ligand~60%Gravimetric analysis after HPLC purification
Final PROTAC Characterization
Purity>98%Analytical RP-HPLC
Identity ConfirmationConfirmed¹H NMR, ¹³C NMR, HRMS

Table 2: In Vitro Biological Activity of a Hypothetical AR-Targeting PROTAC

ParameterValueCell LineAssay
Degradation
DC₅₀ (half-maximal degradation conc.)15 nMVCaP (prostate cancer)Western Blot
Dₘₐₓ (maximum degradation)>95%VCaP (prostate cancer)Western Blot
Anti-proliferative Activity
IC₅₀ (half-maximal inhibitory conc.)25 nMVCaP (prostate cancer)Cell Viability Assay (e.g., MTS)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of this compound and a PROTAC derived from it. These are generalized protocols and may require optimization based on the specific properties of the ligands being used.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from hexaethylene glycol and propargyl bromide.

Materials:

  • Hexaethylene glycol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Propargyl bromide (80% solution in toluene)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Monopropargylation of Hexaethylene Glycol:

    • To a solution of hexaethylene glycol (10 equivalents) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.

    • Let the reaction stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of a PROTAC via Click Chemistry

This protocol outlines a three-step synthesis of a PROTAC using this compound, an amine-containing E3 ligase ligand, and an azide-functionalized POI ligand.

Step 1: Activation of this compound

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add TEA (1.5 equivalents) and cool the solution to 0 °C.

  • Add TsCl (1.2 equivalents) portion-wise and stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylated linker.

Step 2: Conjugation to an Amine-Containing E3 Ligase Ligand

Materials:

  • Crude tosylated Propargyl-PEG6 linker

  • Amine-containing E3 ligase ligand

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude tosylated linker (1.0 equivalent) and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkyne-functionalized E3 ligase ligand-linker conjugate.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-functionalized POI ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification and Characterization of the Final PROTAC

Purification by Preparative RP-HPLC:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude PROTAC in a minimal amount of DMSO and dilute with Mobile Phase A.

    • Inject the sample onto the equilibrated preparative HPLC column.

    • Elute the PROTAC using a gradient of Mobile Phase B in Mobile Phase A (e.g., 20% to 80% B over 40 minutes).

    • Collect fractions corresponding to the main product peak.

    • Pool the pure fractions and lyophilize to obtain the final PROTAC as a solid.

Characterization:

  • Purity Analysis: Assess the purity of the final compound using analytical RP-HPLC coupled with a UV detector.

  • Identity Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the PROTAC molecule.

    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

Protocol 4: Western Blot for PROTAC-mediated Protein Degradation

Materials:

  • Cell line expressing the target protein (e.g., VCaP for Androgen Receptor).

  • PROTAC stock solution in DMSO.

  • Cell lysis buffer.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein.

  • Loading control primary antibody (e.g., β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle control.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_Complex AR-HSP Complex Androgen->AR_HSP_Complex Binding & HSP Dissociation AR Androgen Receptor (AR) AR->AR_HSP_Complex AR_Dimer AR Dimer AR->AR_Dimer Dimerization E3_Ligase E3 Ligase AR->E3_Ligase PROTAC-mediated interaction HSP Heat Shock Proteins HSP->AR_HSP_Complex AR_HSP_Complex->AR AR_Dimer->Nucleus_Membrane Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding AR_PROTAC AR-Targeting PROTAC AR_PROTAC->AR AR_PROTAC->E3_Ligase Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription

Caption: Androgen Receptor Signaling and PROTAC Intervention.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Linker_Synthesis Linker Synthesis (this compound) PROTAC_Assembly PROTAC Assembly (Click Chemistry) Linker_Synthesis->PROTAC_Assembly Ligand_Modification Ligand Modification (e.g., Azidation) Ligand_Modification->PROTAC_Assembly Purification Purification (HPLC) PROTAC_Assembly->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization In_Vitro_Degradation In Vitro Degradation (Western Blot) Characterization->In_Vitro_Degradation Lead PROTAC Cell_Viability Cell Viability Assays In_Vitro_Degradation->Cell_Viability Off_Target_Analysis Off-Target Analysis (Proteomics) Cell_Viability->Off_Target_Analysis In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Off_Target_Analysis->In_Vivo_Studies

Caption: Experimental Workflow for PROTAC Development.

Conclusion and Future Perspectives

This compound is a valuable and versatile linker for the development of PROTACs. Its properties facilitate a modular and efficient synthesis approach through click chemistry, while potentially improving the drug-like characteristics of the final PROTAC molecule. The systematic variation of linker length and composition, enabled by building blocks like this compound, is a critical aspect of optimizing PROTAC efficacy. As the field of targeted protein degradation continues to evolve, the rational design of linkers will play an increasingly important role in the development of next-generation therapeutics. Future research will likely focus on developing novel linker chemistries to further enhance the potency, selectivity, and pharmacokinetic properties of PROTACs, ultimately leading to more effective treatments for a wide range of diseases.

References

Methodological & Application

Application Notes: Propargyl-PEG6-alcohol for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG6-alcohol is a heterobifunctional linker molecule widely employed in bioconjugation and materials science. It features a terminal alkyne group (propargyl) for click chemistry, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal hydroxyl group (alcohol) for further derivatization. The alkyne group is a key component for participating in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction facilitates the efficient and specific covalent ligation of the alkyne-containing molecule to another molecule bearing an azide (B81097) group.

The PEG spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can minimize immunogenicity, making it an ideal component for biological applications.[4][5][6] this compound is a versatile tool for researchers and drug developers, enabling the precise construction of complex molecular architectures.[2]

Key Applications

The unique properties of this compound make it suitable for a wide array of applications in research and drug development:

  • Drug Delivery and Development: The PEG linker can improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[4][7]

  • PROTACs (Proteolysis Targeting Chimeras): It serves as a flexible linker to connect a target protein-binding ligand with an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[1][4]

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[7][8]

  • Diagnostics and Imaging: It allows for the conjugation of imaging agents, such as fluorescent dyes or radionuclides, to targeting biomolecules like antibodies for diagnostic purposes.[7]

  • Bioconjugation: It is broadly used for labeling and modifying biomolecules, including peptides, proteins, and oligonucleotides, with various functional tags.[9][10]

  • Hydrogel and Polymer Synthesis: The bifunctional nature of the molecule allows it to be used in cross-linking applications to form hydrogels and complex polymer networks.[4][5]

Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a general protocol for the conjugation of this compound to an azide-functionalized molecule using a copper(I)-catalyzed click reaction.

Diagram of CuAAC Reaction

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Propargyl_PEG6 This compound (Alkyne) Product Triazole-Linked Conjugate Propargyl_PEG6->Product + Azide_Molecule Azide-Functionalized Molecule (R-N3) Azide_Molecule->Product Catalyst Cu(I) Catalyst->Product catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis arrow -> A Prepare Stock Solutions (Catalyst, Ligand, Reductant) B Dissolve Alkyne & Azide in Reaction Buffer A->B C Add Catalyst System (Ligand, CuSO4) B->C D Degas Mixture (with Inert Gas) C->D E Initiate with Reductant (Sodium Ascorbate) D->E F Incubate (RT, 30-60 min) E->F G Purify Conjugate (e.g., Precipitation, HPLC) F->G H Characterize Product (e.g., MS, NMR) G->H

Caption: General experimental workflow for a CuAAC click chemistry reaction.

Materials Required
  • This compound

  • Azide-containing molecule of interest

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (B8700270) (NaAsc)

  • Copper Ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.[11][12]

  • Solvents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), and/or nuclease-free water.

  • Buffer: Phosphate-buffered saline (PBS) pH 7.4 or Triethylammonium Acetate (TEAA) buffer.[13]

  • Inert gas (Argon or Nitrogen)

  • Purification supplies (e.g., acetone (B3395972), ethanol (B145695), HPLC system)

Preparation of Stock Solutions

It is critical to use freshly prepared solutions, especially for the reducing agent, for optimal results.[9][13]

  • 100 mM Copper(II) Sulfate (CuSO₄): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of nuclease-free water. Store at 4°C for several weeks.

  • 200 mM THPTA Ligand: Dissolve the required amount of THPTA in nuclease-free water.

  • 100 mM Sodium Ascorbate (NaAsc): Dissolve 19.8 mg of sodium ascorbate in 1 mL of nuclease-free water. This solution oxidizes quickly and should be prepared fresh before each experiment.[9]

  • 10 mM Azide Molecule: Dissolve the azide-containing molecule in DMSO or water to a final concentration of 10 mM.

  • 10 mM this compound: Dissolve this compound in DMSO or water to a final concentration of 10 mM.

Step-by-Step Reaction Protocol (Aqueous)

This protocol is a starting point and may require optimization based on the specific reactants.

  • Prepare Reactants: In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the desired reaction buffer (e.g., PBS). The final volume and concentrations should be determined based on the scale of the reaction. A slight excess (1.5-3 equivalents) of one reactant can be used to drive the reaction to completion.

  • Add Catalyst Premix: In a separate tube, pre-mix the CuSO₄ solution with the THPTA ligand solution in a 1:2 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).[11][12] Let this mixture incubate for 2-3 minutes.

  • Combine and Degas: Add the catalyst premix to the reactant solution. Gently bubble an inert gas (argon or nitrogen) through the solution for 30-60 seconds to remove dissolved oxygen, which can inhibit the reaction.[9][13]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration of sodium ascorbate should be significantly higher than the copper concentration.[11]

  • Incubate: Vortex the tube briefly and incubate the reaction at room temperature for 30-60 minutes.[11] For complex biomolecules or lower concentrations, the reaction may be allowed to proceed overnight.[9][13]

  • Purification: Upon completion, the conjugated product must be purified from excess reagents and catalyst. Common methods include:

    • Precipitation: For oligonucleotides or larger molecules, precipitation with acetone or ethanol can be effective.[9][13]

    • Dialysis/Ultrafiltration: Useful for removing small molecules from protein conjugates.

    • Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often used for purifying peptides and small molecule conjugates.

Summary of Reaction Parameters

The following table summarizes typical starting conditions for a CuAAC reaction. Optimization is often necessary for specific applications.

ComponentTypical Concentration / Molar RatioNotes
Alkyne (this compound)1 equivalentThe limiting reagent.
Azide 1.5 - 3 equivalentsUsing a slight excess can improve yield.
Copper(II) Sulfate 0.1 - 1 equivalent (relative to limiting reagent)Higher concentrations can damage sensitive biomolecules.[10]
Ligand (e.g., THPTA) 2 - 5 equivalents (relative to copper)Stabilizes the Cu(I) oxidation state and accelerates the reaction.[14]
Reducing Agent (NaAsc) 5 - 50 equivalents (relative to copper)A significant excess ensures the reduction of Cu(II) to Cu(I).[11]
Solvent/Buffer Aqueous buffer (PBS, TEAA) or DMSO/water mixturesTHPTA is recommended for aqueous systems.[12]
Reaction Time 30 minutes - 12 hoursHighly dependent on reactant concentration and complexity.[9][11]
Temperature Room TemperatureMild conditions are a key advantage of click chemistry.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, and it has become an indispensable tool in bioconjugation, drug discovery, and materials science.[1] Propargyl-PEG6-alcohol is a valuable reagent in this context, featuring a terminal alkyne for the CuAAC reaction and a hexa(ethylene glycol) (PEG) spacer that imparts hydrophilicity and flexibility to the resulting conjugate. The terminal hydroxyl group offers a further point for derivatization. This combination of features makes this compound an ideal linker for applications such as the development of antibody-drug conjugates (ADCs), PROTACs, and PEGylated biologics, where enhancing solubility and optimizing pharmacokinetic properties are critical.[2]

Advantages of Using this compound in CuAAC

  • Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of the alkyne and the final conjugate, which is particularly beneficial when working with hydrophobic molecules or large biomolecules.

  • Biocompatibility: The PEG linker is well-known for its biocompatibility and ability to reduce non-specific binding and immunogenicity of conjugated molecules.

  • Flexible Spacer: The six-unit ethylene (B1197577) glycol chain provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.

  • Versatility: The terminal alkyne group readily participates in CuAAC reactions, while the hydroxyl group can be further functionalized, allowing for the creation of heterobifunctional linkers.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters and expected yields for the CuAAC reaction of an azide-containing molecule with this compound. These values are illustrative and may require optimization for specific substrates.

ParameterConditionExpected Yield (%)Notes
Reactant Ratio 1.1 equivalents of this compound per equivalent of azide> 90%A slight excess of the alkyne can help drive the reaction to completion.
Catalyst Loading (CuSO₄) 1-5 mol%> 95%Higher catalyst loading can accelerate the reaction but may require more rigorous removal.
Ligand to Copper Ratio (e.g., THPTA) 2:1 to 5:1> 95%The ligand stabilizes the Cu(I) oxidation state and improves reaction kinetics.[3]
Reducing Agent (Sodium Ascorbate) 5-10 equivalents> 95%A fresh solution should always be used to ensure efficient reduction of Cu(II) to Cu(I).
Reaction Time 30 - 120 minutes> 90%Reaction progress can be monitored by TLC, LC-MS, or HPLC.
Temperature Room Temperature> 95%The reaction is typically efficient at ambient temperature.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation with this compound

This protocol describes a general method for conjugating an azide-functionalized molecule (e.g., a protein, peptide, or small molecule) to this compound.

Materials:

  • Azide-functionalized molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed for solubility)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in deionized water.

    • Prepare a 200 mM solution of THPTA in deionized water.

    • Prepare a 100 mM solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh.

    • Dissolve the azide-functionalized molecule in PBS to the desired concentration.

    • Dissolve this compound in PBS or a minimal amount of DMSO followed by dilution in PBS.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. For example, mix 10 µL of 100 mM CuSO₄ with 10 µL of 200 mM THPTA.

    • Allow the mixture to stand for 2-3 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the solution of the azide-functionalized molecule with this compound (typically at a 1:1.1 to 1:5 molar ratio of azide to alkyne).

    • Add the pre-mixed catalyst solution to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 1-5 mM).

    • Gently mix the reaction and allow it to proceed at room temperature for 30-120 minutes. Protect the reaction from light.

  • Purification:

    • Upon completion, the conjugated product can be purified to remove excess reagents and the copper catalyst.

    • For biomolecules, size-exclusion chromatography or dialysis are common methods.

    • For small molecules, purification can be achieved by standard chromatographic techniques (e.g., silica (B1680970) gel chromatography).

Protocol 2: Small-Scale Test Reaction and Optimization

Before proceeding with a large-scale reaction, it is advisable to perform a small-scale test reaction to optimize conditions.

Procedure:

  • Set up a series of small-scale reactions (e.g., 50-100 µL total volume) in parallel.

  • Vary one parameter at a time, such as the molar ratio of this compound to the azide (e.g., 1:1, 1:2, 1:5), the concentration of the copper catalyst (e.g., 50 µM, 100 µM, 250 µM), or the reaction time.

  • Monitor the reactions at different time points (e.g., 15 min, 30 min, 60 min, 120 min) by taking small aliquots and analyzing them by LC-MS or SDS-PAGE (for proteins).

  • Identify the conditions that provide the highest yield and purity of the desired conjugate.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II))Use freshly prepared sodium ascorbate solution. Ensure all buffers are degassed.
Low solubility of reactantsAdd a co-solvent such as DMSO or DMF (up to 20% v/v). The PEG linker in this compound should aid solubility.
Inhibitors in the reaction mixturePurify starting materials. Avoid buffers containing chelating agents like EDTA or Tris.
Side Product Formation Oxidative homocoupling of the alkyneEnsure sufficient reducing agent is present and minimize exposure to oxygen.
Protein Aggregation/Degradation Reactive oxygen species generated by the catalystUse a protective ligand like THPTA and keep the reaction time as short as possible.[3] Consider adding a radical scavenger.

Visualizations

CuAAC_Reaction Figure 1: CuAAC Reaction Mechanism with this compound cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide R-N₃ (Azide-containing molecule) Product R-Triazole-PEG6-alcohol (Conjugated Product) Azide->Product Alkyne This compound Alkyne->Product Cu(II) Cu(II)SO₄ Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Cu(I)->Alkyne Forms Copper Acetylide Ligand THPTA/TBTA Ligand->Cu(I) Stabilizes

Caption: Figure 1: CuAAC Reaction Mechanism.

CuAAC_Workflow Figure 2: Experimental Workflow for CuAAC Bioconjugation Start Start Prep_Stocks Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Ascorbate) Start->Prep_Stocks Premix Premix Catalyst (CuSO₄ + Ligand) Prep_Stocks->Premix Combine_Reactants Combine Azide and This compound Prep_Stocks->Combine_Reactants Add_Catalyst Add Catalyst Premix Premix->Add_Catalyst Combine_Reactants->Add_Catalyst Initiate Initiate with Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate at Room Temp (30-120 min) Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Product (e.g., LC-MS, SDS-PAGE) Purify->Analyze End End Analyze->End

Caption: Figure 2: Experimental Workflow.

References

Propargyl-PEG6-alcohol in Bioconjugation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-alcohol is a versatile heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation. Its unique structure, featuring a terminal alkyne group for "click chemistry," a hydrophilic six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, enables the precise and efficient linkage of various molecules. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugates, making it particularly well-suited for applications in drug development, such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation.

Key Applications

This compound is primarily utilized in two key areas of bioconjugation:

  • Antibody-Drug Conjugate (ADC) Development: As a component of the linker, it connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. The PEG component improves the ADC's solubility, stability, and pharmacokinetic profile.[1][]

  • PROTAC Synthesis: It serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.[4][5]

Experimental Protocols

This section provides detailed protocols for the activation of this compound and its subsequent use in bioconjugation.

Protocol 1: Activation of this compound

The terminal hydroxyl group of this compound can be activated to facilitate conjugation to biomolecules. Two common activation strategies are conversion to a carboxylic acid or an N-hydroxysuccinimide (NHS) ester.

1.1: Synthesis of Propargyl-PEG6-acid

This protocol describes the oxidation of the terminal alcohol to a carboxylic acid.

Materials:

Procedure:

  • Dissolve this compound in anhydrous acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the solution with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG6-acid.

  • Purify the product by column chromatography on silica gel.

1.2: Synthesis of Propargyl-PEG6-NHS ester

This protocol describes the conversion of Propargyl-PEG6-acid to a more reactive NHS ester.

Materials:

  • Propargyl-PEG6-acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ice-cold water

  • 5% aqueous solution of sodium bicarbonate

  • Anhydrous sodium sulfate

  • Cold diethyl ether

Procedure:

  • Dissolve Propargyl-PEG6-acid and NHS (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the formation of the NHS ester by TLC or LC-MS.

  • Once the reaction is complete, if DCC was used, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with ice-cold water and then with a 5% aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitated Propargyl-PEG6-NHS ester by filtration and dry under vacuum. It is recommended to use the activated NHS ester immediately.

Protocol 2: Protein Conjugation via NHS Ester

This protocol describes the conjugation of the activated Propargyl-PEG6-NHS ester to a protein, such as an antibody.

Materials:

  • Propargyl-PEG6-NHS ester

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare a stock solution of Propargyl-PEG6-NHS ester in anhydrous DMSO or DMF.

  • Prepare a solution of the protein in the reaction buffer.

  • Add a calculated molar excess of the Propargyl-PEG6-NHS ester solution to the protein solution with gentle mixing. A 10-20 fold molar excess is a common starting point.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes.

  • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 3: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between a propargyl-functionalized molecule and an azide-containing biomolecule.

Materials:

  • Propargyl-PEG6-functionalized molecule (e.g., from Protocol 2)

  • Azide-containing biomolecule (e.g., azide-modified drug or protein)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270) (freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing biomolecule in the reaction buffer.

  • In a separate tube, prepare a premix of CuSO₄ and THPTA (e.g., 1:5 molar ratio).

  • Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of copper is typically in the range of 50-200 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific substrates. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Upon completion, the bioconjugate can be purified using size-exclusion chromatography, affinity chromatography, or other suitable methods to remove the copper catalyst and excess reagents.

Quantitative Data Presentation

The following tables provide representative data for bioconjugation reactions involving PEG linkers. The actual results may vary depending on the specific biomolecules and reaction conditions.

Table 1: Representative Data for Antibody-Drug Conjugation with a Propargyl-PEG6 Linker

ParameterValueMethod of Determination
Drug-to-Antibody Ratio (DAR) 3.8HIC-HPLC, LC-MS
Conjugation Efficiency >95%SDS-PAGE, LC-MS
Yield of Purified ADC 75%UV-Vis Spectroscopy
In Vitro Plasma Stability (7 days) >90% payload remainingLC-MS
Monomer Content >98%Size Exclusion Chromatography (SEC)

Table 2: Representative Data for PROTAC Synthesis and Characterization

ParameterValueMethod of Determination
Yield of PROTAC Synthesis 45%LC-MS, NMR
Purity of Final PROTAC >98%HPLC
Binding Affinity to Target Protein (Kd) 50 nMIsothermal Titration Calorimetry (ITC)
Binding Affinity to E3 Ligase (Kd) 150 nMSurface Plasmon Resonance (SPR)
Cellular Degradation of Target Protein (DC50) 100 nMWestern Blot, In-Cell ELISA
In Vitro Microsomal Stability (t½) 120 minLC-MS/MS

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_activation Linker Activation cluster_conjugation Drug-Linker Conjugation cluster_click Click Chemistry cluster_purification Purification & Characterization Propargyl_PEG6_OH This compound Propargyl_PEG6_NHS Propargyl-PEG6-NHS ester Propargyl_PEG6_OH->Propargyl_PEG6_NHS Activation Drug_Linker Drug-Linker Complex Propargyl_PEG6_NHS->Drug_Linker Drug Cytotoxic Drug Drug->Drug_Linker ADC Antibody-Drug Conjugate Drug_Linker->ADC Antibody_N3 Azide-Modified Antibody Antibody_N3->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification

Caption: Workflow for ADC synthesis using this compound.

Diagram 2: PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC (with Propargyl-PEG6 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., oncogenic protein) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Protein Polyubiquitinated Target Protein Ternary_Complex->Ub_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Protein->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Diagram 3: Logical Relationship of Bioconjugation Steps

Logical_Relationship Start Start with This compound Activation Activation of Hydroxyl Group Start->Activation Conjugation_Type Choice of Bioconjugation Activation->Conjugation_Type NHS_Ester_Conj NHS Ester Conjugation (to amines) Conjugation_Type->NHS_Ester_Conj e.g., to Protein Click_Chem_Conj Click Chemistry (CuAAC) (to azides) Conjugation_Type->Click_Chem_Conj e.g., to Drug Purification Purification of Bioconjugate NHS_Ester_Conj->Purification Click_Chem_Conj->Purification Characterization Characterization (e.g., DAR, Purity) Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product

Caption: Logical steps in a typical bioconjugation process.

Conclusion

This compound is a powerful and versatile linker for modern bioconjugation applications. Its hydrophilic PEG spacer and terminal functional groups for click chemistry and further modifications make it an ideal choice for the development of complex biomolecules like ADCs and PROTACs. The detailed protocols and representative data provided in this document serve as a valuable resource for researchers and drug development professionals seeking to utilize this linker in their work. Careful optimization of reaction conditions and thorough characterization of the final bioconjugates are essential for successful outcomes.

References

Protocol for Labeling Proteins with Propargyl-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Propargyl-PEG6-alcohol is a chemical tool that facilitates the site-specific PEGylation of proteins through a highly efficient and bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This linker possesses a terminal alkyne group, which reacts specifically with an azide-modified protein to form a stable triazole linkage.[1][4][5] The PEG6 spacer enhances the solubility and bioavailability of the conjugated protein.[4]

This document provides a detailed protocol for the labeling of azide-modified proteins with this compound. The azide (B81097) functionality can be introduced into a target protein through various methods, including the incorporation of non-canonical amino acids like L-azidohomoalanine (AHA) during protein expression or by chemical modification of specific amino acid residues.

Mechanism of Action

The labeling strategy is based on the copper(I)-catalyzed [3+2] cycloaddition reaction between the terminal alkyne of this compound and an azide group on the protein.[2] This reaction is highly specific and proceeds with high efficiency in aqueous buffers, making it suitable for biological applications.[1] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO4), and a reducing agent, like sodium ascorbate (B8700270).[1] To enhance the reaction rate and protect the protein from potential damage by copper ions, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often included in the reaction mixture.[1][6]

Applications

The labeling of proteins with this compound has several applications in research and drug development:

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a protein, reducing its renal clearance and extending its circulation half-life.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, potentially reducing its immunogenicity.

  • Enhanced Solubility and Stability: The hydrophilic PEG chain can improve the solubility and stability of proteins.

  • PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[4]

  • Bioconjugation: This method allows for the precise attachment of a PEG linker, which can be further functionalized with other molecules of interest, such as fluorescent dyes or small molecule drugs.[5]

Quantitative Data Summary

ProteinMolar Ratio (this compound:Protein)Labeling Efficiency (%)Analytical MethodReference
Bovine Serum Albumin (BSA) - Azide Modified10:1> 95SDS-PAGE, MALDI-TOF MS[7]
Recombinant Human Growth Hormone (rhGH) - Azide Modified20:1~90RP-HPLC, ESI-MS(Illustrative)
Monoclonal Antibody (mAb) - Azide Modified50:1> 85Size Exclusion Chromatography (SEC), UV-Vis(Illustrative)

Note: The data in this table is representative of typical click chemistry efficiencies and should be used as a guideline. Optimal labeling conditions and efficiencies should be determined empirically for each specific protein and application.

Experimental Protocols

1. Preparation of Reagents

  • Protein Solution: Prepare a stock solution of the azide-modified protein in an amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or a compatible organic solvent like DMSO.

  • Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 50 mM stock solution of CuSO4 in sterile, nuclease-free water.

  • Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in sterile, nuclease-free water. This solution should be prepared fresh for each experiment.

  • Copper-Chelating Ligand (THPTA or TBTA) Stock Solution: Prepare a 50 mM stock solution of THPTA or TBTA in sterile, nuclease-free water or DMSO.

2. Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • Azide-modified protein solution (to a final concentration of 10-50 µM)

    • This compound stock solution (to a final concentration of 100-500 µM; a 10 to 50-fold molar excess over the protein)

    • Copper-chelating ligand stock solution (to a final concentration of 100-500 µM)

    • CuSO4 stock solution (to a final concentration of 50-100 µM)

  • Vortex the mixture gently to ensure homogeneity.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Vortex the reaction mixture again gently.

  • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The optimal reaction time should be determined empirically. Protect the reaction from light if using a light-sensitive protein or tag.

  • Once the reaction is complete, the labeled protein can be purified from excess reagents.

3. Purification of the Labeled Protein

Several methods can be used to purify the PEGylated protein from unreacted this compound and other reaction components:

  • Size Exclusion Chromatography (SEC): This is a common method for separating the larger labeled protein from smaller unreacted reagents.

  • Dialysis: Dialysis against an appropriate buffer can effectively remove small molecules from the protein solution.

  • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), affinity chromatography can be used for purification.

4. Analysis of Labeling Efficiency

The efficiency of the labeling reaction can be assessed using various analytical techniques:

  • SDS-PAGE: A successful PEGylation will result in a noticeable increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS can be used to determine the exact mass of the labeled protein, confirming the addition of the this compound moiety.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC or SEC-HPLC can be used to separate the labeled protein from the unlabeled protein and quantify the labeling efficiency.

Visualizations

ProteinLabelingWorkflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Azide-Modified Protein Mix Combine Reagents Protein->Mix PEG This compound PEG->Mix CuSO4 CuSO4 Solution CuSO4->Mix Ligand Chelating Ligand (THPTA/TBTA) Ligand->Mix Ascorbate Sodium Ascorbate (Freshly Prepared) Ascorbate->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify Labeled Protein (SEC, Dialysis) Incubate->Purify Analyze Analyze Labeling Efficiency (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for labeling proteins with this compound.

ClickChemistryMechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product ProteinAzide Protein-N3 LabeledProtein Protein-Triazole-PEG6-OH ProteinAzide->LabeledProtein PropargylPEG Propargyl-PEG6-OH PropargylPEG->LabeledProtein CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->LabeledProtein Catalysis

Caption: Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols: Propargyl-PEG6-alcohol in the Synthesis of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker component, which connects the antibody to the payload, is critical to the ADC's stability, efficacy, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are widely used to enhance the solubility and stability of ADCs, reduce aggregation, and prolong circulation time.[1][] Propargyl-PEG6-alcohol is a heterobifunctional linker that incorporates a six-unit PEG chain, offering a balance of hydrophilicity and a defined spacer length. The terminal propargyl group enables covalent attachment to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4] This bioorthogonal reaction is highly efficient and specific, allowing for the creation of homogenous and well-defined ADCs.[5] The terminal alcohol provides a versatile handle for further chemical modification, allowing for its activation and subsequent conjugation to either the antibody or the cytotoxic payload.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of ADCs.

Key Advantages of this compound in ADC Synthesis

FeatureAdvantage in ADC DevelopmentReference
PEG6 Spacer Enhances hydrophilicity of the ADC, improving solubility and reducing aggregation. The defined length provides precise control over the distance between the antibody and the payload.[][3]
Propargyl Group Enables highly specific and efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," leading to homogenous ADC products with controlled drug-to-antibody ratios (DAR).[3][6]
Terminal Alcohol Provides a reactive handle for chemical activation, allowing for versatile conjugation strategies to either the antibody or the drug payload.[7]
Biocompatibility PEG is a non-toxic and low-immunogenicity polymer, which can reduce the potential for an immune response against the ADC.[3][8]

Experimental Protocols

This section details the methodologies for the synthesis of an ADC using this compound. The overall workflow involves three main stages:

  • Activation of this compound: The terminal hydroxyl group is activated to create a reactive site for conjugation.

  • Conjugation to Payload or Antibody: The activated linker is conjugated to either the cytotoxic payload or the antibody.

  • Click Chemistry Reaction: The final ADC is assembled via a CuAAC reaction.

A schematic of the overall workflow is presented below.

ADC_Synthesis_Workflow cluster_0 Stage 1: Linker Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: ADC Assembly This compound This compound Activated Linker Activated Linker This compound->Activated Linker e.g., Mesylation Conjugated Payload Conjugated Payload Activated Linker->Conjugated Payload Linker-Payload Conjugation Azide-Payload Azide-Payload Azide-Payload->Conjugated Payload Final ADC Final ADC Conjugated Payload->Final ADC CuAAC Click Reaction Alkyne-Antibody Alkyne-Antibody Alkyne-Antibody->Final ADC

Caption: General workflow for ADC synthesis using this compound.

Protocol 1: Activation of this compound via Mesylation

This protocol describes the conversion of the terminal alcohol of this compound to a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Propargyl-PEG6-mesylate.

Protocol 2: Conjugation of Activated Linker to an Azide-Functionalized Payload

This protocol details the conjugation of the Propargyl-PEG6-mesylate to a payload containing a nucleophilic group (e.g., an amine) and an azide (B81097) for the final click reaction.

Materials:

  • Propargyl-PEG6-mesylate

  • Azide-functionalized payload with a primary or secondary amine

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the azide-functionalized payload (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Add a solution of Propargyl-PEG6-mesylate (1.2 equivalents) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by HPLC or LC-MS.

  • Upon completion, purify the linker-payload conjugate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final conjugation of the alkyne-bearing linker-payload to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS)

  • Alkyne-linker-payload conjugate from Protocol 2

  • Copper(II) sulfate (CuSO4) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Desalting columns (e.g., PD-10) for purification

  • Size Exclusion Chromatography (SEC) system for final purification and analysis

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody at a concentration of 5-10 mg/mL in a suitable buffer.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-linker-payload in a compatible solvent like DMSO.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a stock solution of THPTA in water.

    • Freshly prepare a stock solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • In a reaction vessel, add the azide-modified antibody.

    • Add the alkyne-linker-payload solution to the antibody solution at a desired molar excess (e.g., 5-10 fold).

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions to form the copper(I) catalyst complex.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to Cu(I).

    • Add the copper-ligand complex to the antibody-payload mixture to initiate the click reaction.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Remove unreacted small molecules using a desalting column equilibrated with a suitable buffer (e.g., PBS).

    • Further purify the ADC and remove aggregates using Size Exclusion Chromatography (SEC).

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[9][]

Characterization and Data Presentation

The successful synthesis of an ADC requires rigorous characterization to ensure its quality, homogeneity, and potency.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC.[] Below is a summary of common techniques for DAR determination.

TechniquePrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload) to calculate the average DAR.Simple, rapid, and requires minimal sample preparation.Provides an average DAR value and cannot resolve different drug-loaded species. Requires a unique absorbance wavelength for the payload.[]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The drug payload increases the hydrophobicity, allowing for the separation of species with different DARs.Provides information on the distribution of different DAR species.Can be influenced by the conjugation site and linker chemistry.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug-linkers.Provides accurate mass measurements and can identify different DAR species and their distribution.Requires specialized instrumentation and data analysis software.[1]
Example Quantitative Data

The following table presents hypothetical characterization data for an ADC synthesized using the protocols described above.

ParameterResultMethod
Protein Concentration 2.5 mg/mLUV-Vis (A280)
Average DAR 3.8UV-Vis Spectroscopy
DAR Distribution DAR0: 5%, DAR2: 25%, DAR4: 60%, DAR6: 10%HIC-HPLC
Monomer Purity >98%SEC-HPLC
In vitro Cell Potency (IC50) 1.5 nMCell-based cytotoxicity assay

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC synthesized with this compound follows a well-established pathway for internalized ADCs.

ADC_Mechanism cluster_cell Target Cancer Cell Receptor Tumor Antigen Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Degradation Target_Action Cytotoxic Action (e.g., DNA damage, Microtubule disruption) Payload_Release->Target_Action 5. Intracellular Action Apoptosis Apoptosis Target_Action->Apoptosis 6. Cell Death ADC ADC ADC->Receptor 1. Binding

Caption: Mechanism of action of a typical antibody-drug conjugate.

  • Binding: The ADC circulates in the bloodstream and the antibody component specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Trafficking: The complex is trafficked to intracellular compartments, such as endosomes and then lysosomes.

  • Payload Release: Inside the lysosome, the linker is cleaved by enzymes or the antibody is degraded, releasing the cytotoxic payload.

  • Intracellular Action: The released payload exerts its cytotoxic effect, for example, by damaging DNA or disrupting microtubule formation.

  • Cell Death: The cytotoxic action ultimately leads to programmed cell death (apoptosis) of the cancer cell.

Conclusion

This compound is a valuable and versatile linker for the synthesis of advanced antibody-drug conjugates. Its properties allow for the development of ADCs with improved physicochemical and pharmacokinetic profiles. The use of click chemistry enables the precise and efficient construction of homogenous ADCs with controlled drug-to-antibody ratios. The protocols and information provided herein serve as a comprehensive guide for researchers and drug developers in the application of this promising linker technology.

References

Application Notes and Protocols for Propargyl-PEG6-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Propargyl-PEG6-alcohol

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[2] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[4] this compound is a versatile PEG-based linker that features a terminal alkyne group and a terminal alcohol group, separated by a six-unit PEG chain.[5][6] The propargyl group is ideal for highly efficient and specific conjugation to azide-modified ligands via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[][8] The terminal alcohol can be readily functionalized to connect to the other ligand, making this compound a valuable building block for the modular synthesis of PROTACs.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter that must be optimized to ensure the proper formation and orientation of the ternary complex for efficient protein degradation. A linker that is too short may cause steric hindrance, while a linker that is too long might not facilitate a productive ubiquitination. The optimal linker length is target-dependent and is often determined empirically. Below are tables summarizing data from various studies that illustrate the impact of linker length on PROTAC performance, as measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50Dmax (%)Reference
BRD4CRBNPEG0 PEG units< 0.5 µMNot Reported[9]
BRD4CRBNPEG1-2 PEG units> 5 µMNot Reported[9]
BRD4CRBNPEG4-5 PEG units< 0.5 µMNot Reported[9]
BTKCRBNPEGVariedNot ApplicableNot Applicable[5]
BTKCRBNNon-covalent PROTACNot Applicable2.2 nM97%[5]
ERαVHLAlkyl/PEG12~5 µM~75%[3]
ERαVHLAlkyl/PEG16~1 µM~95%[3]
ERαVHLAlkyl/PEG19~5 µM~70%[3]
TBK1VHLAlkyl/Ether< 12No degradationNot Applicable[9]
TBK1VHLAlkyl/Ether213 nM96%[9]
TBK1VHLAlkyl/Ether29292 nM76%[9]

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex Forms E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - POI Ligand (with amine) - E3 Ligase Ligand (with azide) - this compound Step1 Step 1: Functionalization of Linker Activate the alcohol of This compound (e.g., mesylation) Start->Step1 Step2 Step 2: Conjugation to POI Ligand React activated linker with POI ligand via SN2 reaction Step1->Step2 Intermediate Alkyne-functionalized POI-Linker Intermediate Step2->Intermediate Step3 Step 3: Click Chemistry (CuAAC) React intermediate with azide-functionalized E3 Ligase Ligand Intermediate->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End Biologically Active PROTAC Characterization->End E3_Ligase_Ligand Azide-functionalized E3 Ligase Ligand E3_Ligase_Ligand->Step3

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of an Azide-Modified E3 Ligase Ligand (Example: Pomalidomide)

This protocol describes the synthesis of an azide-functionalized pomalidomide (B1683931), a common E3 ligase ligand, which can then be used in a click chemistry reaction with the propargyl-functionalized linker.

Materials:

Procedure:

  • Propargylation of Pomalidomide:

    • Dissolve pomalidomide (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and propargylamine (1.5 eq).

    • Heat the reaction mixture at 90°C for 12 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by flash column chromatography to yield the alkyne-functionalized pomalidomide.

  • Azide-Alkyne Cycloaddition (CuAAC):

    • This step is illustrative for creating an azide-modified pomalidomide from a different starting point. For direct use with this compound, an azide-functionalized pomalidomide is required. A common route is to react a suitable pomalidomide derivative with an azide-containing linker. For example, if starting with a pomalidomide derivative with a free amine, it can be reacted with an azide-linker containing an NHS ester.

    • To synthesize an azide-modified E3 ligase ligand, one would typically start with a precursor that allows for the introduction of an azide (B81097) group, for instance, by reacting a halide- or tosylate-functionalized ligand with sodium azide.

Protocol 2: Synthesis of a PROTAC using this compound and Click Chemistry

This protocol outlines a general two-step synthesis of a PROTAC. It involves the initial functionalization of this compound and its conjugation to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

Step 1: Synthesis of the Alkyne-Functionalized POI-Linker Intermediate

Materials:

  • POI Ligand with a primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or DMF

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add TEA or DIPEA (2.0 eq), followed by the dropwise addition of MsCl or TsCl (1.2 eq).

    • Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude activated linker (mesylate or tosylate). This is often used directly in the next step.

  • Conjugation to the POI Ligand:

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • Add the crude activated Propargyl-PEG6-linker (1.2 eq) and a base such as DIPEA or potassium carbonate (2-3 eq).

    • Stir the reaction at room temperature or heat gently (e.g., 50°C) until the reaction is complete, as monitored by LC-MS.

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to obtain the alkyne-functionalized POI-linker intermediate.

Step 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-functionalized POI-Linker Intermediate (1.0 eq)

  • Azide-modified E3 Ligase Ligand (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1-0.2 eq)

  • Sodium ascorbate (0.3-0.5 eq)

  • Solvent system (e.g., t-BuOH/H2O, DMF, or DMSO)

Procedure:

  • Dissolve the alkyne-functionalized POI-linker intermediate (1.0 eq) and the azide-modified E3 ligase ligand (1.1 eq) in a suitable solvent mixture like t-BuOH/H2O (1:1).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).

  • In another vial, prepare a fresh aqueous solution of CuSO4·5H2O (0.2 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is typically complete when the starting materials are consumed, as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[2]

Protocol 3: Biological Evaluation of PROTAC Activity by Western Blotting

This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Appropriate cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate the cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

References

Step-by-Step Guide for Propargyl-PEG6-alcohol Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-alcohol is a heterobifunctional linker molecule widely employed in bioconjugation and drug discovery. It features a terminal alkyne group (propargyl) and a primary alcohol, connected by a hydrophilic hexaethylene glycol (PEG6) spacer. The alkyne functionality makes it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction's high efficiency, specificity, and biocompatibility have made it a favored method for covalently linking molecules in complex biological environments.[3][4]

The PEG6 spacer enhances the aqueous solubility and reduces aggregation of the conjugated molecules.[5] this compound is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2] This application note provides a comprehensive, step-by-step guide for the conjugation of this compound to an azide-containing molecule, covering the experimental protocol, purification, characterization, and a relevant application in PROTAC development.

Materials and Reagents

Reagent/MaterialSupplier (Example)Notes
This compoundMedchemExpress, BroadPharmStore at -20°C to -80°C.[2]
Azide-containing moleculeVariesEnsure high purity.
Copper(II) Sulfate (CuSO₄)Sigma-AldrichPrepare a fresh stock solution.
Sodium Ascorbate (B8700270)Sigma-AldrichPrepare a fresh stock solution. Acts as a reducing agent.
THPTA LigandSigma-AldrichTris(3-hydroxypropyltriazolylmethyl)amine. Stabilizes Cu(I).
Solvents (e.g., DMSO, water)VariesUse anhydrous and high-purity solvents.
Purification SuppliesVariesSize-exclusion or reversed-phase chromatography columns.
Analytical InstrumentsVariesHPLC, Mass Spectrometer, NMR Spectrometer.

Experimental Protocols

Preparation of Stock Solutions
  • This compound (10 mM): Dissolve the appropriate amount of this compound in a compatible solvent (e.g., DMSO).

  • Azide-containing Molecule (10 mM): Dissolve the azide-functionalized molecule in a compatible solvent.

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water.

  • Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. Prepare this solution fresh before each use.

  • THPTA (50 mM): Dissolve THPTA in deionized water.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is a general guideline and may require optimization for specific molecules.

  • Reaction Setup: In a microcentrifuge tube, add the this compound and the azide-containing molecule. The typical molar ratio is 1:1 to 1:1.2 (alkyne:azide).

  • Solvent Addition: Add the reaction solvent. A mixture of an organic solvent like DMSO and an aqueous buffer is often used to ensure the solubility of all reactants.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution. A 5:1 ligand-to-copper ratio is recommended to protect biomolecules and enhance the reaction rate.[1]

  • Catalyst Addition: Add the catalyst premix to the reaction mixture.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Incubation: Incubate the reaction at room temperature with gentle agitation for 1-4 hours. The reaction progress can be monitored by TLC, HPLC, or LC-MS. Reactions are often complete within an hour at room temperature when reactant concentrations are above 10 µM.[1]

Table 1: Example Reaction Conditions for CuAAC

ComponentStock ConcentrationVolume (µL) for 1 mL ReactionFinal ConcentrationMolar Equivalents
This compound10 mM1001 mM1
Azide-Molecule10 mM1201.2 mM1.2
CuSO₄20 mM12.50.25 mM0.25
THPTA50 mM251.25 mM1.25
Sodium Ascorbate100 mM505 mM5
Solvent (e.g., DMSO/H₂O)-692.5--
Purification of the Conjugate

Post-reaction, the conjugate needs to be purified from excess reagents, catalyst, and byproducts.

  • Size-Exclusion Chromatography (SEC): Effective for separating the higher molecular weight conjugate from smaller molecules like unreacted linkers and catalyst components.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying the product to a high degree, especially for peptide and small molecule conjugates. A gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA) is commonly used.

Characterization of the Conjugate

The purified conjugate should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Summary

The yield of CuAAC reactions is generally high, often approaching quantitative conversion.[1] The following table provides representative data from a study involving the conjugation of a propargyl-functionalized molecule.

Table 2: Representative Yield for a CuAAC Reaction

ReactantsReaction TimeTemperatureYieldReference
Sugar Azide and Propargyl Building BlockNot specifiedNot specified~80% (mono-coupling product)[6]
3'-propargyl ether and 5'-azide oligonucleotides5 min29 °CNearly quantitative conversion[7]

Note: The yields can vary depending on the specific substrates and reaction conditions.

Application Example: PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The following diagram illustrates the workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_application Biological Application E3_Ligand E3 Ligase Ligand (with Azide) CuAAC CuAAC Click Chemistry E3_Ligand->CuAAC POI_Ligand Protein of Interest Ligand (with functional group for attachment) Coupling Coupling Reaction POI_Ligand->Coupling Propargyl_PEG6_OH This compound Propargyl_PEG6_OH->Coupling Intermediate POI-Linker Intermediate Coupling->Intermediate Formation of alkyne-functionalized POI ligand PROTAC Final PROTAC Molecule CuAAC->PROTAC Formation of Triazole Linkage Intermediate->CuAAC PROTAC_molecule PROTAC PROTAC->PROTAC_molecule Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC_molecule->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Conjugation_Workflow Start Start Reagent_Prep Prepare Stock Solutions (Propargyl-PEG6-OH, Azide, CuSO4, Na-Ascorbate, THPTA) Start->Reagent_Prep Reaction_Setup Set up CuAAC Reaction (Combine reactants, add catalyst premix) Reagent_Prep->Reaction_Setup Initiation Initiate Reaction (Add Sodium Ascorbate) Reaction_Setup->Initiation Incubation Incubate (Room Temperature, 1-4h) Initiation->Incubation Monitoring Monitor Reaction Progress (TLC, HPLC, or LC-MS) Incubation->Monitoring Purification Purify Conjugate (SEC or RP-HPLC) Monitoring->Purification Upon completion Characterization Characterize Conjugate (MS, NMR, HPLC) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Propargyl-PEG6-alcohol in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Propargyl-PEG6-alcohol in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for the conjugation of azide-modified molecules. This powerful and versatile bioorthogonal reaction has significant applications in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2]

Introduction to this compound and Click Chemistry

This compound is a heterobifunctional linker molecule containing a terminal alkyne group and a hydroxyl group, separated by a six-unit polyethylene (B3416737) glycol (PEG) chain.[3] The alkyne group serves as a reactive handle for the CuAAC reaction, a highly efficient and specific "click chemistry" method for forming a stable triazole linkage with an azide-functionalized molecule.[4] The PEG chain enhances the solubility and biocompatibility of the resulting conjugate, making it particularly suitable for biological applications.[5] The terminal hydroxyl group can be further modified for subsequent conjugation steps if required.

The CuAAC reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for conjugating complex biomolecules.[4]

Applications

The unique properties of this compound make it a valuable tool in a variety of research and development areas:

  • Bioconjugation: The specific and efficient nature of the click reaction allows for the precise attachment of this compound to azide-modified proteins, peptides, nucleic acids, and other biomolecules.[6] This can be used to introduce a PEG linker to improve the pharmacokinetic properties of a therapeutic protein or to attach a cargo molecule, such as a fluorescent dye or a drug.

  • Targeted Drug Delivery: this compound can be used to link a targeting ligand (e.g., an antibody or a small molecule that binds to a specific cell surface receptor) to a therapeutic agent.[7] This approach can enhance the delivery of the drug to the target cells, thereby increasing its efficacy and reducing off-target side effects.[8]

  • PROTAC Development: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9] this compound is an ideal linker for connecting the target protein ligand to the E3 ligase ligand in a PROTAC, with the PEG chain providing the necessary flexibility and spacing for the formation of a productive ternary complex.[5][10]

Quantitative Data for CuAAC Reactions

The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction temperature. The following table summarizes typical reaction conditions and expected yields for the conjugation of this compound to an azide-modified molecule.

ParameterCondition A: Standard BioconjugationCondition B: PROTAC SynthesisNotes
This compound 1.0 - 1.2 equivalents1.1 equivalentsCan be the limiting reagent.
Azide-Modified Molecule 1.0 equivalent1.0 equivalentOften a protein, peptide, or small molecule ligand.
Copper(II) Sulfate (B86663) (CuSO₄) 0.1 - 0.5 equivalents0.1 equivalentsPrecursor to the active Cu(I) catalyst.
Reducing Agent (e.g., Sodium Ascorbate) 1.0 - 5.0 equivalents0.5 equivalentsReduces Cu(II) to the active Cu(I) state.[4]
Ligand (e.g., TBTA, THPTA) 0.1 - 0.5 equivalentsNot specified, but recommendedStabilizes the Cu(I) catalyst and improves reaction efficiency.
Solvent Aqueous buffer (e.g., PBS, pH 7.4) with a co-solvent (e.g., DMSO, t-BuOH)DMSO/water or t-BuOH/waterThe choice of solvent depends on the solubility of the reactants.
Temperature Room TemperatureRoom TemperatureThe reaction is typically performed at ambient temperature.
Reaction Time 1 - 12 hours2 - 8 hoursReaction progress should be monitored by a suitable analytical method (e.g., LC-MS, SDS-PAGE).
Expected Yield > 90%HighYields are typically high due to the efficiency of the click reaction.

Experimental Protocols

General Protocol for the Bioconjugation of an Azide-Modified Protein with this compound

This protocol describes a general procedure for the labeling of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution and the this compound stock solution (1.2 equivalents).

    • In a separate tube, pre-mix the CuSO₄ stock solution (0.5 equivalents) and the TBTA/THPTA stock solution (0.5 equivalents).

  • Initiate the Reaction:

    • Add the CuSO₄/ligand mixture to the protein/alkyne solution.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (5 equivalents).

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Purification:

    • Purify the protein-PEG conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

  • Characterization:

    • Confirm the conjugation by SDS-PAGE, which should show a shift in the molecular weight of the protein.

    • Further characterization can be performed using mass spectrometry.

Protocol for the Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis of a PROTAC, involving an initial amide coupling followed by a CuAAC reaction.

Step 1: Amide Coupling of Ligand 1 with this compound

  • Dissolve Ligand 1 (containing a carboxylic acid) (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF.

  • Add a coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the alkyne-functionalized intermediate by flash chromatography.

Step 2: CuAAC Reaction with Azide-Modified Ligand 2

  • Dissolve the alkyne-functionalized intermediate from Step 1 (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a solvent mixture such as DMSO/water.

  • In a separate vial, prepare a fresh solution of CuSO₄ (0.1 eq) and Sodium Ascorbate (0.5 eq) in water.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

Visualizations

Experimental Workflow for Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Azide-Modified Protein Solution mix_reactants Combine Protein and Alkyne prep_protein->mix_reactants prep_alkyne Prepare this compound Stock Solution prep_alkyne->mix_reactants prep_reagents Prepare Catalyst and Reducing Agent Stocks add_catalyst Add Cu(I) Catalyst/Ligand prep_reagents->add_catalyst mix_reactants->add_catalyst initiate Initiate with Reducing Agent add_catalyst->initiate purify Purify Conjugate (e.g., SEC, Dialysis) initiate->purify characterize Characterize Conjugate (e.g., SDS-PAGE, MS) purify->characterize

Caption: Workflow for protein bioconjugation using this compound.

PROTAC Mechanism of Action

G cluster_protac PROTAC-Mediated Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation G cluster_delivery Targeted Drug Delivery Drug_Conjugate Targeting Ligand-Linker-Drug Conjugate Receptor Overexpressed Receptor Drug_Conjugate->Receptor Binding Cancer_Cell Cancer Cell Internalization Receptor-Mediated Endocytosis Receptor->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols: Propargyl-PEG6-alcohol in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Propargyl-PEG6-alcohol as a versatile linker in the field of drug delivery. This heterobifunctional molecule, featuring a terminal alkyne group and a hydroxyl group connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer, is instrumental in the development of advanced therapeutic constructs. Its primary utility lies in bioconjugation through "click chemistry," a set of reactions known for their high efficiency and specificity.[1][2] The integrated PEG chain enhances the solubility, stability, and pharmacokinetic profile of the resulting drug conjugates.[][4]

Core Applications

This compound is predominantly employed as a linker in the synthesis of:

  • Antibody-Drug Conjugates (ADCs): In this application, the linker connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.[]

  • PROteolysis TArgeting Chimeras (PROTACs): this compound can be used to synthesize PROTACs, which are molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation.

  • Targeted Drug Delivery Systems: The propargyl group allows for the attachment of drug molecules to various targeting ligands or drug delivery vehicles, such as nanoparticles, liposomes, and hydrogels, through a stable triazole linkage.[1][5]

The hydrophilic nature of the PEG spacer helps to mitigate aggregation and can reduce the immunogenicity of the conjugated molecule.[]

Data Presentation

Table 1: Physicochemical Characterization of Hypothetical Drug-Loaded Nanoparticles

Formulation CodeDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NP-PEG-Drug-A5.2 ± 0.485.3 ± 3.1125.6 ± 5.80.15 ± 0.02-15.7 ± 1.2
NP-PEG-Drug-B7.8 ± 0.692.1 ± 2.5130.2 ± 6.10.12 ± 0.03-18.3 ± 1.5
Control-NP00115.4 ± 4.50.18 ± 0.02-20.1 ± 1.8

Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes only.

Table 2: In Vitro Drug Release Profile from Hypothetical PEGylated Nanoparticles

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
15.2 ± 0.810.5 ± 1.1
412.6 ± 1.225.8 ± 2.3
820.1 ± 1.842.3 ± 3.1
1228.9 ± 2.158.7 ± 3.5
2445.3 ± 3.575.2 ± 4.2
4860.7 ± 4.288.9 ± 4.8

Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for the use of this compound in drug delivery research.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the conjugation of an azide-modified drug to a Propargyl-PEG-functionalized molecule or nanoparticle.

Materials:

  • Propargyl-PEG6-functionalized substrate (e.g., nanoparticle, protein)

  • Azide-modified drug molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMSO, water, or a mixture)

  • Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

  • Dissolve the Propargyl-PEG6-functionalized substrate in the chosen solvent.

  • Add the azide-modified drug molecule to the solution. A molar excess of the drug may be used to ensure complete reaction with the alkyne groups.

  • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Add sodium ascorbate to the reaction mixture, followed by the addition of CuSO₄. The final concentrations typically range from 0.1 to 1 mM for copper and 1 to 5 mM for sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring (e.g., via HPLC or LC-MS).

  • Once the reaction is complete, purify the resulting conjugate to remove unreacted drug, copper catalyst, and other reagents. Dialysis against a suitable buffer or size exclusion chromatography are common methods.

  • Characterize the final conjugate to confirm successful conjugation and determine the drug-to-substrate ratio.

Protocol 2: Hypothetical Formulation of PEGylated PLGA Nanoparticles for Drug Conjugation

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a surface functionalized with this compound, ready for drug conjugation via click chemistry.

Materials:

  • PLGA-COOH (carboxy-terminated PLGA)

  • Propargyl-PEG6-amine (a derivative of this compound)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetone (B3395972)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

Procedure:

  • Synthesis of PLGA-PEG-Propargyl:

    • Dissolve PLGA-COOH in a suitable organic solvent (e.g., dichloromethane).

    • Add EDC and NHS to activate the carboxylic acid groups of PLGA.

    • Add Propargyl-PEG6-amine to the solution and stir overnight at room temperature to form the PLGA-PEG-Propargyl copolymer.

    • Purify the copolymer by precipitation in a non-solvent (e.g., cold methanol) and dry under vacuum.

  • Nanoparticle Formulation (Solvent Evaporation Method):

    • Dissolve the PLGA-PEG-Propargyl copolymer (and the drug to be encapsulated, if applicable) in acetone to form the organic phase.

    • Add the organic phase dropwise to an aqueous solution of PVA while sonicating or homogenizing to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the purified nanoparticles in a suitable buffer for storage or further functionalization.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Analyze the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Confirm the presence of the propargyl groups on the nanoparticle surface using techniques like FTIR or NMR spectroscopy.

    • Quantify drug loading and encapsulation efficiency if a drug was co-encapsulated.

Protocol 3: Hypothetical Preparation of Propargyl-Functionalized Liposomes

This protocol outlines the formation of liposomes incorporating a lipid-PEG-propargyl conjugate for subsequent drug attachment.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-Propargyl (a lipid-PEG-alkyne conjugate)

  • Chloroform and/or methanol

  • Hydration buffer (e.g., PBS)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the phospholipids, cholesterol, and DSPE-PEG-Propargyl in a chloroform/methanol mixture in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Size Reduction:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

  • Characterization:

    • Measure the liposome (B1194612) size distribution and zeta potential using DLS.

    • Assess the lamellarity and morphology using cryo-TEM.

    • Confirm the presence of the propargyl groups on the liposome surface.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in drug delivery.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) cluster_product Product Drug_Azide Azide-Modified Drug Reaction_Step CuSO4 Na-Ascorbate Drug_Azide->Reaction_Step Propargyl_PEG_Carrier This compound Functionalized Carrier Propargyl_PEG_Carrier->Reaction_Step Drug_Conjugate Drug-PEG-Carrier Conjugate Reaction_Step->Drug_Conjugate

Bioconjugation via Click Chemistry.

Nanoparticle_Formulation_Workflow Start Start: Polymer & Drug in Organic Solvent Emulsification Emulsification in Aqueous Phase (PVA) Start->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation NP_Formation Nanoparticle Formation Solvent_Evaporation->NP_Formation Purification Purification (Centrifugation/Washing) NP_Formation->Purification Characterization Characterization (Size, Zeta, Drug Load) Purification->Characterization Click_Conjugation Click Conjugation with Azide-Targeting Ligand Characterization->Click_Conjugation Final_Product Targeted Nanoparticle Click_Conjugation->Final_Product

Targeted Nanoparticle Formulation.

Signaling_Pathway_Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Drug_Conjugate Drug-PEG-Antibody Conjugate Drug_Conjugate->Inhibition Inhibition->Kinase2

Targeted Inhibition of a Signaling Pathway.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Propargyl-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and other biomedical applications. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanoparticles. This process involves the attachment of PEG chains to the nanoparticle surface, which can increase systemic circulation time, reduce immunogenicity, and improve stability by preventing aggregation.[1]

Propargyl-PEG6-alcohol is a heterobifunctional linker that provides a terminal alkyne group for covalent attachment to azide-functionalized nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3] The short six-unit PEG chain offers a balance between providing a hydrophilic spacer and minimizing the potential for inducing anti-PEG antibodies, which can be a concern with longer PEG chains.[4][5] The terminal alcohol group can be used for further functionalization if desired.

These application notes provide detailed protocols for the surface modification of gold nanoparticles (AuNPs) with this compound, along with methods for characterization and representative data.

Key Applications

  • Drug Delivery: PEGylation with this compound can improve the pharmacokinetic profile of nanoparticle-based drug carriers, leading to enhanced therapeutic efficacy.[6][7]

  • Bioimaging: The modification of imaging contrast agents or fluorescent nanoparticles can reduce non-specific uptake and improve target-to-background ratios.

  • Diagnostics: Surface functionalization is crucial for the development of sensitive and specific nanoparticle-based diagnostic assays.

  • Theranostics: Enables the creation of multifunctional platforms for simultaneous diagnosis and therapy.

Experimental Protocols

This section details a two-step process for the surface modification of gold nanoparticles with this compound. The first step involves the synthesis of azide-functionalized gold nanoparticles, followed by the "click" conjugation of this compound.

Part 1: Synthesis of Azide-Functionalized Gold Nanoparticles (AuNP-N₃)

This protocol describes the synthesis of gold nanoparticles with surface-accessible azide (B81097) groups, which are necessary for the subsequent click chemistry reaction. This method is adapted from a single-step synthesis approach for producing water-dispersible, clickable AuNPs.[8]

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • Azide-terminated ligand (e.g., 11-azido-3,6,9-trioxaundecan-1-thiol)

  • Hydroxyl-terminated ligand (e.g., 1-mercapto-(triethylene glycol))

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

  • Stirring hotplate and magnetic stir bar

Procedure:

  • Ligand Solution Preparation: Prepare a mixed solution of the azide-terminated and hydroxyl-terminated thiol ligands in a methanol/water mixture. The ratio of the two ligands can be adjusted to control the density of azide groups on the nanoparticle surface. A typical starting ratio is 1:9 (azide:hydroxyl).

  • Gold Precursor Solution: In a separate flask, dissolve HAuCl₄·3H₂O in ultrapure water to a final concentration of 0.5 mM.

  • Reduction and Nanoparticle Formation: While vigorously stirring the gold precursor solution, rapidly inject a freshly prepared, ice-cold solution of NaBH₄ in ultrapure water. The solution should change color, indicating the formation of gold nanoparticles.

  • Ligand Exchange: Immediately after nanoparticle formation, add the mixed ligand solution to the stirring nanoparticle suspension. Allow the reaction to proceed for at least 12 hours at room temperature to ensure complete ligand exchange.

  • Purification: Purify the azide-functionalized AuNPs by repeated centrifugation and resuspension in ultrapure water to remove excess unbound ligands and reaction byproducts.

Part 2: Conjugation of this compound via Click Chemistry (CuAAC)

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to covalently attach this compound to the azide-functionalized gold nanoparticles.[9]

Materials:

  • Azide-functionalized gold nanoparticles (AuNP-N₃) from Part 1

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Ultrapure water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, disperse the purified AuNP-N₃ in ultrapure water.

  • Addition of Reagents: To the AuNP-N₃ suspension, add this compound, followed by freshly prepared aqueous solutions of CuSO₄ and sodium ascorbate. A typical molar excess of the this compound is used to ensure complete reaction.

  • Reaction Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle shaking.

  • Purification of PEGylated AuNPs: Purify the this compound functionalized AuNPs (AuNP-PEG6-OH) by centrifugation to remove the copper catalyst, excess PEG linker, and other reagents.

  • Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS. Repeat the centrifugation and resuspension steps at least twice to ensure the complete removal of any unbound molecules.

  • Final Resuspension: After the final wash, resuspend the purified AuNP-PEG6-OH in the desired buffer for storage at 4°C.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful surface modification and to understand the physicochemical properties of the resulting nanoparticles.

Characterization Techniques:

  • UV-Vis Spectroscopy: To monitor the surface plasmon resonance (SPR) peak of the AuNPs, which can shift slightly upon surface modification.[10]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after PEGylation. An increase in hydrodynamic diameter is expected after successful conjugation.[11]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential is indicative of surface modification.[11]

  • Transmission Electron Microscopy (TEM): To visualize the core size and morphology of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG chains on the nanoparticle surface by identifying characteristic vibrational bands.[10]

Quantitative Data Summary:

The following tables provide representative data for the characterization of 20 nm gold nanoparticles before and after functionalization with this compound.

Table 1: Physicochemical Properties of AuNPs Before and After Modification

Nanoparticle SampleCore Diameter (TEM)Hydrodynamic Diameter (DLS)Polydispersity Index (PDI)Zeta Potential (mV)
Citrate-Stabilized AuNP~20 nm~25 nm< 0.2~ -35 mV
AuNP-N₃~20 nm~28 nm< 0.25~ -20 mV
AuNP-PEG6-OH~20 nm~35 nm< 0.3~ -10 mV

Table 2: UV-Vis Spectroscopy Data

Nanoparticle SampleSurface Plasmon Resonance (SPR) Peak
Citrate-Stabilized AuNP~520 nm
AuNP-N₃~522 nm
AuNP-PEG6-OH~524 nm

Visualizations

Experimental Workflow

G cluster_0 Part 1: Synthesis of Azide-Functionalized AuNPs cluster_1 Part 2: CuAAC 'Click' Chemistry cluster_2 Characterization A1 HAuCl₄ Solution A3 NaBH₄ Reduction A1->A3 A2 Azide & Hydroxyl Thiol Ligands A4 Ligand Exchange A2->A4 A3->A4 A5 Purification (Centrifugation) A4->A5 A6 AuNP-N₃ A5->A6 B1 AuNP-N₃ B4 Click Reaction B1->B4 B2 This compound B2->B4 B3 CuSO₄ / Sodium Ascorbate B3->B4 B5 Purification (Centrifugation) B4->B5 B6 AuNP-PEG6-OH B5->B6 C1 AuNP-PEG6-OH C2 DLS & Zeta Potential C1->C2 C3 UV-Vis Spectroscopy C1->C3 C4 TEM C1->C4 C5 FTIR C1->C5

Caption: Workflow for the synthesis and characterization of AuNP-PEG6-OH.

Mechanism of Surface Modification

G NP_N3 Nanoparticle-N₃ NP_PEG Nanoparticle-PEG6-OH NP_N3->NP_PEG Click Reaction PEG_alkyne Propargyl-PEG6-OH PEG_alkyne->NP_PEG Catalyst Cu(I) Catalyst->NP_PEG

Caption: Schematic of CuAAC for nanoparticle PEGylation.

Biological Interactions and Signaling Pathways

The PEGylation of nanoparticles is known to fundamentally alter their interactions with biological systems. The hydrophilic PEG layer can reduce opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system, leading to a longer circulation half-life.[1]

While specific signaling pathways directly modulated by this compound-modified nanoparticles are not extensively documented, the general effects of PEGylated nanoparticles on cellular uptake and subsequent biological responses can be considered. PEGylation generally reduces the cellular uptake of nanoparticles compared to their unmodified counterparts.[12] However, for targeted drug delivery applications, specific targeting ligands can be conjugated to the PEGylated nanoparticles to engage with cell surface receptors and trigger receptor-mediated endocytosis.

The internalization of nanoparticles can potentially activate various downstream signaling pathways depending on the nanoparticle's core material, size, surface charge, and the specific cell type. For instance, interactions with cell surface receptors can initiate signaling cascades involved in cell proliferation, apoptosis, or inflammation. It is crucial for researchers to empirically evaluate the biological effects of their specific nanoparticle formulation.

Potential Cellular Interaction Pathway

G NP AuNP-PEG6-OH Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Endosome->DrugRelease Signaling Downstream Signaling Pathways DrugRelease->Signaling Response Cellular Response (e.g., Apoptosis) Signaling->Response

Caption: Generalized pathway of targeted nanoparticle-cell interaction.

Conclusion

This compound serves as a valuable tool for the surface modification of nanoparticles, enabling precise and efficient PEGylation through click chemistry. The protocols and characterization data provided herein offer a comprehensive guide for researchers developing advanced nanoparticle-based platforms for a variety of biomedical applications. The ability to create stable, biocompatible, and functionalized nanoparticles is paramount for the successful translation of nanomedicines from the laboratory to clinical use.

References

Application Notes and Protocols for Biomolecule Immobilization using Propargyl-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-alcohol is a versatile heterobifunctional linker designed for the covalent, oriented immobilization of biomolecules onto a variety of surfaces. This linker is particularly valuable in the fields of biosensor development, cell adhesion studies, proteomics, and drug discovery. Its structure comprises a terminal propargyl group (an alkyne), a hydrophilic hexa(ethylene glycol) (PEG6) spacer, and a terminal hydroxyl group.

The propargyl group allows for highly efficient and specific attachment of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The PEG6 spacer serves multiple crucial functions: it increases the hydrophilicity of the surface, minimizes non-specific protein adsorption, and provides a flexible tether that extends the immobilized biomolecule away from the surface, thereby reducing steric hindrance and preserving its biological activity. The terminal hydroxyl group offers a convenient handle for the initial covalent attachment of the linker to appropriately functionalized surfaces.

These application notes provide detailed protocols for the functionalization of surfaces with this compound and the subsequent immobilization of proteins, peptides, and oligonucleotides.

Key Applications

  • Biosensor Fabrication: Covalent attachment of antibodies, enzymes, or nucleic acid probes to sensor chips for specific analyte detection.

  • Cell Adhesion and Signaling Studies: Immobilization of peptides containing specific motifs (e.g., RGD) to study cell attachment, spreading, and downstream signaling pathways.[2][3][4][5]

  • Immunoassays and Diagnostics: Development of robust and sensitive diagnostic platforms through the oriented immobilization of antigens or antibodies.

  • Drug Discovery: Screening of small molecule libraries against immobilized protein targets.

Quantitative Data Summary

The efficiency of biomolecule immobilization and the subsequent biological response are critically dependent on the surface density of the linker and the immobilized ligand. The following tables summarize key quantitative data derived from studies using similar PEG-based immobilization strategies.

ParameterValueBiomoleculeSurfaceSignificanceReference
Immobilization Efficiency >90%Azide-modified proteinsAlkyne-functionalized surfacesHigh efficiency of CuAAC reaction ensures robust immobilization.[1]
Protein Repellence >95% reduction in non-specific bindingBovine Serum Albumin (BSA)PEG-functionalized surfacesPEG layer effectively prevents fouling of the surface.[6]
Immobilized Protein Activity >90% retentionVarious enzymesFunctionalized magnetic beadsCovalent immobilization preserves protein conformation and function.[7]
ParameterValueCell TypeSignificanceReference
RGD Peptide Surface Density for Cell Adhesion ≥ 0.01 mol %Human Mesenchymal Stem Cells (hMSCs)Minimal peptide density required to initiate cell attachment.[4]
RGD Peptide Surface Density for Cell Spreading ≥ 0.05 mol %Human Mesenchymal Stem Cells (hMSCs)Higher peptide density promotes cell spreading and focal adhesion formation.[4]

Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol describes the activation of a glass or silica (B1680970) surface with an amine-reactive silane, followed by the attachment of this compound.

Materials:

  • Glass slides or silica-based sensor chips

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or other suitable activating agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Deionized (DI) water

  • Ethanol (B145695)

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Silanization (Amine Functionalization):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned slides in the APTES solution for 1 hour at room temperature with gentle agitation.

    • Rinse the slides with toluene, followed by ethanol, and finally DI water.

    • Cure the slides in an oven at 110°C for 30 minutes.

  • Activation of this compound (Formation of NHS Ester):

    • In a dry, inert atmosphere, dissolve this compound and a 1.2 molar excess of DSC in anhydrous DMF.

    • Add a 1.5 molar excess of TEA to the solution.

    • Stir the reaction at room temperature for 4 hours to form the NHS-activated Propargyl-PEG6-ester.

  • Immobilization of Propargyl-PEG6 Linker:

    • Prepare a solution of the activated Propargyl-PEG6-ester in anhydrous DMF.

    • Immerse the amine-functionalized slides in this solution overnight at room temperature.

    • Rinse the slides with DMF, followed by ethanol and DI water.

    • Dry the slides under a stream of nitrogen. The surface is now functionalized with propargyl groups and ready for biomolecule immobilization.

Protocol 2: Immobilization of Azide-Modified Proteins

This protocol details the covalent attachment of a protein, previously modified to contain an azide (B81097) group, to the propargyl-functionalized surface via CuAAC.

Materials:

  • Propargyl-functionalized slides (from Protocol 1)

  • Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA) for blocking

  • Tween-20

Procedure:

  • Preparation of Click Chemistry Reaction Mixture:

    • Prepare stock solutions: 50 mM CuSO₄ in water, 250 mM sodium ascorbate in water (freshly prepared), and 50 mM THPTA in water.

    • In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the azide-modified protein to this mixture.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM. The final concentration of copper should be around 0.5 mM.

  • Immobilization Reaction:

    • Spot the click chemistry reaction mixture onto the propargyl-functionalized slide.

    • Incubate in a humidified chamber for 1-2 hours at room temperature.

  • Washing and Blocking:

    • Wash the slides three times with PBS containing 0.05% Tween-20 (PBST).

    • Wash once with PBS.

    • Block any remaining reactive sites and reduce non-specific binding by incubating the slides in a solution of 1% BSA in PBS for 1 hour at room temperature.

    • Wash three times with PBST.

    • The slide is now ready for use in immunoassays or other applications.

Protocol 3: Immobilization of Azide-Modified Oligonucleotides

This protocol outlines the immobilization of azide-modified DNA or RNA probes.

Materials:

  • Propargyl-functionalized slides (from Protocol 1)

  • 5'- or 3'-azide-modified oligonucleotide in nuclease-free water or TE buffer

  • Click chemistry reagents (as in Protocol 2)

  • Hybridization buffer

  • Wash buffers (e.g., SSC buffer with SDS)

Procedure:

  • Prepare the Click Chemistry Reaction Mixture:

    • Follow the same procedure as in Protocol 2, substituting the azide-modified protein with the azide-modified oligonucleotide.

  • Immobilization Reaction:

    • Spot the reaction mixture onto the propargyl-functionalized slide.

    • Incubate in a humidified chamber for 1-2 hours at room temperature.

  • Post-Immobilization Wash:

    • Wash the slides extensively with DI water to remove unreacted oligonucleotides and catalyst components.

    • Wash with a final rinse of ethanol and dry under a stream of nitrogen.

    • The slides are now ready for hybridization experiments.

Visualizations

G cluster_0 Surface Functionalization cluster_1 Biomolecule Immobilization Surface Glass/Silica Surface Hydroxylated Hydroxylated Surface Surface->Hydroxylated Piranha Etch Amine Amine-Functionalized Surface Hydroxylated->Amine APTES Propargyl Propargyl-PEG6-Functionalized Surface Amine->Propargyl Activated this compound Immobilized Immobilized Biomolecule AzideBiomolecule Azide-Modified Biomolecule AzideBiomolecule->Immobilized CuAAC (Click Chemistry)

Caption: Experimental workflow for surface functionalization and biomolecule immobilization.

G cluster_0 Extracellular cluster_1 Intracellular RGD Immobilized RGD Peptide Integrin Integrin (αvβ3) RGD->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Phosphorylation Vinculin Vinculin Paxillin->Vinculin Recruitment Actin Actin Cytoskeleton Vinculin->Actin Linkage Actin->FAK Mechanical Feedback

Caption: Simplified integrin-mediated cell adhesion signaling pathway.

References

Application Notes and Protocols for Propargyl-PEG6-alcohol in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-alcohol is a versatile heterobifunctional linker molecule integral to the development of advanced hydrogel systems. Its structure, featuring a terminal propargyl group and a terminal hydroxyl group connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the precise engineering of hydrogel networks. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and biocompatible crosslinking. The hydroxyl group offers a site for further functionalization, such as conversion to an acrylate (B77674) moiety, to create a difunctional crosslinker.

These hydrogels are highly valuable in biomedical applications, including controlled drug delivery and as scaffolds for tissue engineering. The PEG component imparts hydrophilicity and biocompatibility, minimizing immune response and providing a hydrated environment that mimics the native extracellular matrix. This document provides detailed protocols for the synthesis and characterization of hydrogels using this compound, along with data on their physicochemical properties and applications in drug delivery and cell culture.

Data Presentation

Table 1: Physicochemical Properties of Propargyl-PEG6-Acrylate Crosslinked Hydrogels
Hydrogel Formulation (wt%)G' (Storage Modulus) at 1 Hz (Pa)Swelling Ratio (q)Gelation Time (minutes)
5% PEG-Azide + 5% P-PEG6-A1500 ± 12018.5 ± 1.2~5
10% PEG-Azide + 10% P-PEG6-A4500 ± 35012.2 ± 0.8~3
15% PEG-Azide + 15% P-PEG6-A8200 ± 5108.7 ± 0.5~2

*P-PEG6-A refers to Propargyl-PEG6-Acrylate. Data are presented as mean ± standard deviation (n=3) and are representative values based on typical PEG-based hydrogels formed via click chemistry.

Table 2: In Vitro Doxorubicin (B1662922) Release from 10% PEG-Azide/P-PEG6-A Hydrogel
Time (hours)Cumulative Release (%)
18.2 ± 0.9
625.6 ± 2.1
1242.1 ± 3.5
2465.8 ± 4.2
4885.3 ± 5.1
7294.7 ± 3.8

*Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Synthesis of Propargyl-PEG6-Acrylate

This protocol describes the conversion of the terminal hydroxyl group of this compound to an acrylate group.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add acryloyl chloride (1.2 equivalents) dropwise to the solution via a dropping funnel over 30 minutes with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography on silica (B1680970) gel to yield pure Propargyl-PEG6-Acrylate.

Protocol 2: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the formation of a hydrogel by crosslinking a multi-arm PEG-azide with the synthesized Propargyl-PEG6-Acrylate.

Materials:

  • 4-arm PEG-Azide (e.g., from JenKem Technology)[1]

  • Propargyl-PEG6-Acrylate (synthesized in Protocol 1)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a stock solution of 4-arm PEG-Azide in PBS (e.g., 20% w/v).

  • Prepare a stock solution of Propargyl-PEG6-Acrylate in PBS (e.g., 20% w/v).

  • Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).

  • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 500 mM).

  • To form a 10% hydrogel, mix equal volumes of the 20% 4-arm PEG-Azide and 20% Propargyl-PEG6-Acrylate solutions.

  • To initiate crosslinking, add CuSO₄ solution to a final concentration of 1 mM, followed by sodium ascorbate solution to a final concentration of 5 mM.

  • Vortex the solution briefly and allow it to stand at room temperature. Gelation should occur within minutes.

Protocol 3: Characterization of Hydrogel Properties

A. Rheological Analysis:

Rheological properties are determined using a rotational rheometer with a parallel plate geometry.[2]

  • Prepare the hydrogel precursor solution as described in Protocol 2.

  • Immediately place the solution onto the rheometer plate.

  • Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G'') and determine the gelation point (crossover of G' and G'').

  • Once the hydrogel is fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to characterize the frequency-dependent mechanical properties.

B. Swelling Ratio Measurement:

The swelling ratio provides information about the crosslink density of the hydrogel.[3]

  • Prepare hydrogel discs of a known initial weight (Wi).

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).

  • The swelling ratio (q) is calculated as: q = Ws / Wi.

Protocol 4: In Vitro Drug Release Study

This protocol describes the evaluation of doxorubicin release from the hydrogel.[4][5]

Materials:

  • Doxorubicin-loaded hydrogel (prepared by adding doxorubicin to the precursor solution in Protocol 2)

  • PBS (pH 7.4)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Place a doxorubicin-loaded hydrogel disc in a known volume of PBS in a sealed container.

  • Incubate at 37°C with gentle shaking.

  • At specified time intervals, collect the supernatant and replace it with fresh PBS.

  • Measure the absorbance of the collected supernatant at 480 nm using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of doxorubicin released over time using a standard curve.

Protocol 5: Cell Viability Assay in 3D Hydrogel Culture

This protocol outlines a method to assess the viability of cells encapsulated within the hydrogel using a Live/Dead assay.[6][7]

Materials:

  • Cells of interest (e.g., mesenchymal stem cells)

  • Sterile hydrogel precursor solutions (prepared with sterile PBS)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)

  • Confocal microscope

Procedure:

  • Resuspend the cells in the 4-arm PEG-Azide solution at the desired concentration.

  • Mix with the Propargyl-PEG6-Acrylate solution and initiate gelation as described in Protocol 2 under sterile conditions.

  • Culture the cell-laden hydrogels in an appropriate cell culture medium.

  • At the desired time points, wash the hydrogels with PBS.

  • Incubate the hydrogels with the Live/Dead staining solution (containing calcein-AM and ethidium (B1194527) homodimer-1) according to the manufacturer's instructions.

  • Visualize the stained cells using a confocal microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

Signaling Pathways and Experimental Workflows

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

This pathway is crucial for angiogenesis and is often targeted in tissue engineering applications to promote vascularization of implanted scaffolds.[8][9]

VEGF_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability Proliferation Cell Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGF signaling pathway in endothelial cells.

Transforming Growth Factor-Beta (TGF-β) Signaling Pathway

The TGF-β signaling pathway is critical in chondrogenesis and is often modulated in cartilage tissue engineering strategies.[10][11]

TGFb_Signaling TGFb TGF-β TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates

Caption: Canonical TGF-β/SMAD signaling pathway in chondrocytes.

Experimental Workflow for Hydrogel-Based Drug Delivery

Drug_Delivery_Workflow Synthesis Synthesis of Propargyl-PEG6-Acrylate Formulation Hydrogel Formulation (with Doxorubicin) Synthesis->Formulation Characterization Physicochemical Characterization Formulation->Characterization Release In Vitro Drug Release Study Formulation->Release Analysis Data Analysis Characterization->Analysis Release->Analysis

Caption: Workflow for drug delivery application of the hydrogel.

Experimental Workflow for 3D Cell Culture

Cell_Culture_Workflow Cell_prep Cell Preparation and Counting Encapsulation Cell Encapsulation in Hydrogel Cell_prep->Encapsulation Culture 3D Cell Culture Encapsulation->Culture Viability Cell Viability Assay Culture->Viability Imaging Confocal Microscopy Imaging Viability->Imaging

Caption: Workflow for 3D cell culture within the hydrogel.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Propargyl-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of biomolecules using Propargyl-PEG6-alcohol. This reagent, featuring a terminal alkyne group and a hydrophilic hexa(ethylene glycol) (PEG6) spacer, is a versatile tool for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The PEG6 linker enhances aqueous solubility, making it ideal for biological applications.[3] This methodology allows for the precise and efficient attachment of fluorescent reporters to a wide range of biomolecules, including proteins and nucleic acids, facilitating research in proteomics, genomics, and drug discovery.

Principle of the Method

The labeling strategy is a two-step process. First, the biomolecule of interest is functionalized with an azide (B81097) group. This can be achieved through various methods, such as metabolic labeling with azide-bearing precursors (e.g., azido-sugars or amino acids), enzymatic modification, or chemical conjugation to reactive sites on the biomolecule.[4][5] Subsequently, the azide-modified biomolecule is reacted with this compound in the presence of a copper(I) catalyst. The alkyne group of the this compound and the azide group on the biomolecule undergo a highly specific and efficient cycloaddition reaction to form a stable triazole linkage.[1][2] A fluorescent dye containing an azide group can then be "clicked" onto the now alkyne-functionalized biomolecule.

Key Applications

  • Fluorescent Labeling of Proteins: Enables the visualization and tracking of proteins in cells and tissues, and for use in various assays such as fluorescence microscopy, flow cytometry, and Western blotting.[6]

  • Labeling of Nucleic Acids: Facilitates the detection and analysis of DNA and RNA in applications like fluorescence in situ hybridization (FISH) and microarray analysis.[7]

  • PROTAC Synthesis: this compound can serve as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.

  • Drug Delivery Systems: The PEG linker can improve the pharmacokinetic properties of drug conjugates.

Quantitative Data: Photophysical Properties of Common Fluorescent Azides

The choice of fluorescent dye is critical for the success of any labeling experiment. The following table summarizes the key photophysical properties of a selection of commercially available fluorescent azides that are compatible with this protocol.

Fluorescent Dye AzideExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
Cyanine3 Azide546562150,0000.0913,500
Cyanine5 Azide646662250,0000.2050,000
Cyanine5.5 Azide684710250,0000.2357,500
Rhodamine-N3544576~80,000~0.30~24,000
SeTau-405-azide405518Not ReportedNot ReportedNot Reported
Seta-633-azide633655Not ReportedNot ReportedNot Reported
Seta-670-azide670693Not ReportedNot ReportedNot Reported
Seta-750-Azide750779200,000Not ReportedNot Reported

Data compiled from various sources.[8][9][10] Please refer to the manufacturer's specifications for the most accurate and up-to-date information.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Azide-Modified Proteins

This protocol describes the general procedure for labeling a protein that has been previously functionalized with an azide group.

Materials:

  • Azide-modified protein

  • This compound

  • Fluorescent dye azide (e.g., Cyanine5-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography column (e.g., PD-10) or dialysis cassette

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Fluorescent dye azide: 10 mM in DMSO.

    • Copper(II) sulfate: 50 mM in water.

    • THPTA or TBTA: 50 mM in DMSO/t-butanol (1:4 v/v).

    • Sodium ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with this compound (final concentration 100-500 µM) in PBS.

    • Add the fluorescent dye azide to a final concentration of 25-100 µM.

    • In a separate tube, premix the copper(II) sulfate and THPTA/TBTA ligand at a 1:1 molar ratio.

    • Add the copper/ligand complex to the protein solution to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess reagents and unreacted dye by size-exclusion chromatography or dialysis.

    • Collect the fractions containing the labeled protein.

  • Quantification and Storage:

    • Determine the protein concentration and degree of labeling using UV-Vis spectrophotometry.

    • Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Fluorescent Labeling of Alkyne-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a terminal alkyne modification.[7][11]

Materials:

  • Alkyne-modified oligonucleotide

  • Fluorescent dye azide (e.g., FAM-azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • DMSO

  • Nuclease-free water

  • Ethanol (B145695)

  • Sodium acetate (3 M, pH 5.2)

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-modified oligonucleotide: 100 µM in nuclease-free water.

    • Fluorescent dye azide: 10 mM in DMSO.

    • Copper(II)-TBTA complex: 10 mM in 55% DMSO (prepare by mixing equal volumes of 20 mM CuSO₄ in water and 20 mM TBTA in DMSO).

    • Sodium ascorbate: 50 mM in nuclease-free water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide (e.g., 1 nmol) in nuclease-free water.

    • Add 2 M TEAA buffer to a final concentration of 0.1 M.

    • Add DMSO to a final concentration of 20% (v/v).

    • Add the fluorescent dye azide to a final concentration of 1.5-fold molar excess over the oligonucleotide.

    • Add the freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

    • Add the Copper(II)-TBTA complex to a final concentration of 0.5 mM.

  • Incubation:

    • Incubate the reaction at room temperature overnight in the dark.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the labeled oligonucleotide in a suitable buffer. Further purification can be performed by HPLC or PAGE.

  • Quantification and Storage:

    • Determine the concentration and labeling efficiency using UV-Vis spectrophotometry.

    • Store the labeled oligonucleotide at -20°C.

Visualizations

Workflow for Fluorescent Labeling of Biomolecules

G cluster_0 Biomolecule Preparation cluster_1 Click Chemistry Reaction cluster_2 Purification & Analysis Biomolecule Protein or Nucleic Acid Azide_Modification Introduce Azide Group (Metabolic, Enzymatic, or Chemical) Biomolecule->Azide_Modification Reaction_Mix Combine with Azide-Biomolecule, Cu(I) Catalyst, and Ligand Azide_Modification->Reaction_Mix Propargyl_PEG This compound Propargyl_PEG->Reaction_Mix Fluorescent_Azide Fluorescent Dye-Azide Fluorescent_Azide->Reaction_Mix Purification Purification (SEC or Dialysis) Reaction_Mix->Purification Labeled_Biomolecule Fluorescently Labeled Biomolecule Purification->Labeled_Biomolecule Analysis Analysis (Spectroscopy, etc.) Labeled_Biomolecule->Analysis

Caption: General workflow for biomolecule labeling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

G Biomolecule_Azide Biomolecule-N₃ Triazole_Linkage Biomolecule-Triazole-PEG6-OH Biomolecule_Azide->Triazole_Linkage + Propargyl_PEG_Alkyne HC≡C-PEG6-OH Propargyl_PEG_Alkyne->Triazole_Linkage + Cu(I) Catalyst

Caption: The core chemical reaction of CuAAC.

References

Propargyl-PEG6-alcohol: A Versatile Tool for Peptide and Oligonucleotide Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-alcohol is a heterobifunctional molecule that has emerged as a valuable tool in bioconjugation, particularly for the modification of peptides and oligonucleotides. This reagent incorporates a terminal alkyne group, a hydrophilic hexa(ethylene glycol) (PEG6) spacer, and a primary alcohol. The alkyne functionality allows for covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG6 spacer enhances the solubility and bioavailability of the modified molecule, while the terminal alcohol can be further functionalized if required.[1][2]

The PEGylation of therapeutic peptides and oligonucleotides is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the in vivo half-life, improve solubility, reduce immunogenicity, and decrease renal clearance of these biomolecules.[3][4] this compound provides a straightforward and efficient means to achieve site-specific PEGylation, offering precise control over the conjugation site and stoichiometry.

These application notes provide an overview of the use of this compound for peptide and oligonucleotide modification, including detailed experimental protocols and supporting data.

Key Applications

  • PEGylation of Peptides and Proteins: Enhance the therapeutic properties of peptides and proteins by attaching a hydrophilic PEG spacer.[3]

  • Modification of Oligonucleotides: Improve the stability, cellular uptake, and in vivo performance of therapeutic oligonucleotides.[5][6]

  • PROTAC® Synthesis: Serve as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[7]

  • Bioconjugation: Covalently link peptides or oligonucleotides to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.

Quantitative Data Summary

The efficiency of CuAAC reactions using propargyl-PEG linkers is generally high, though it can be influenced by factors such as the nature of the biomolecule, reaction conditions, and the specific catalyst system used.

BiomoleculeLinkerReaction TypeReported Yield/EfficiencyReference
Azide-modified PeptidePropargyl-PEG linkerCuAAC>95% conversion[8]
Azide-modified OligonucleotidePropargyl-PEG linkerCuAACHigh, often near-quantitative[9]
Tyrosine-containing PeptidePropargylated Sulfonium (B1226848)Nucleophilic AdditionUp to 99%[10]

Experimental Protocols

Protocol 1: General Procedure for Peptide PEGylation using this compound via CuAAC

This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to an azide-modified peptide.

Materials:

  • Azide-modified peptide

  • This compound[11]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, DMF)

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in a degassed buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 50 mM in DMSO/water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide solution and this compound (typically 1.5-5 molar equivalents relative to the peptide).

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. A typical ratio is 1:5 (CuSO₄:ligand).

    • Add the CuSO₄/ligand mixture to the peptide/alkyne solution. The final concentration of CuSO₄ is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, purify the PEGylated peptide from excess reagents and byproducts using a suitable chromatography method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).

Protocol 2: General Procedure for Oligonucleotide Modification using this compound via CuAAC

This protocol outlines a general method for labeling an azide-modified oligonucleotide with this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound[2]

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Nuclease-free water

  • Buffer (e.g., triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0)

  • DMSO

  • Purification system (e.g., HPLC, PAGE)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).

    • Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and the ligand as described in Protocol 1.

  • Reaction Setup:

    • In a pressure-tight vial, combine the azide-modified oligonucleotide solution, buffer, and this compound (typically 5-20 molar equivalents).

    • Add the pre-mixed CuSO₄/ligand solution to the oligonucleotide mixture.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Seal the vial and incubate the reaction at room temperature overnight. The reaction can be monitored by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

  • Purification:

    • After the reaction is complete, the PEGylated oligonucleotide can be purified by methods such as ethanol (B145695) precipitation, followed by HPLC or PAGE to remove unreacted starting materials and catalysts.[12][13]

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to the application of this compound.

G cluster_0 Peptide/Oligonucleotide Preparation cluster_1 CuAAC Reaction cluster_2 Purification & Analysis Azide-modified Peptide/Oligonucleotide Azide-modified Peptide/Oligonucleotide Reaction Mix Reaction Mix Azide-modified Peptide/Oligonucleotide->Reaction Mix This compound This compound This compound->Reaction Mix Purification (HPLC/SEC) Purification (HPLC/SEC) Reaction Mix->Purification (HPLC/SEC) Crude Product CuSO4 CuSO4 CuSO4->Reaction Mix Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mix Ligand (THPTA/TBTA) Ligand (THPTA/TBTA) Ligand (THPTA/TBTA)->Reaction Mix PEGylated Product PEGylated Product Purification (HPLC/SEC)->PEGylated Product Purified Characterization (LC-MS) Characterization (LC-MS) PEGylated Product->Characterization (LC-MS)

Caption: Workflow for biomolecule PEGylation via CuAAC.

G PEGylated GLP-1 Agonist PEGylated GLP-1 Agonist GLP-1 Receptor GLP-1 Receptor PEGylated GLP-1 Agonist->GLP-1 Receptor Binds to G-protein activation G-protein activation GLP-1 Receptor->G-protein activation Adenylate Cyclase Adenylate Cyclase G-protein activation->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Secretion Insulin Secretion PKA->Insulin Secretion Promotes Epac2->Insulin Secretion Promotes Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Stimulates

Caption: GLP-1 receptor signaling pathway.[14][15][16][17][18]

G Target Identification Target Identification Oligonucleotide Design Oligonucleotide Design Target Identification->Oligonucleotide Design Solid-Phase Synthesis Solid-Phase Synthesis Oligonucleotide Design->Solid-Phase Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Synthesis->Cleavage & Deprotection Purification (Crude) Purification (Crude) Cleavage & Deprotection->Purification (Crude) PEGylation (Click Chemistry) PEGylation (Click Chemistry) Purification (Crude)->PEGylation (Click Chemistry) Purification (Final) Purification (Final) PEGylation (Click Chemistry)->Purification (Final) Characterization Characterization Purification (Final)->Characterization Preclinical Studies Preclinical Studies Characterization->Preclinical Studies Clinical Development Clinical Development Preclinical Studies->Clinical Development

Caption: Therapeutic oligonucleotide development workflow.[3][6][19][20]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low reaction yieldInefficient catalysisEnsure fresh sodium ascorbate solution is used. Optimize the ligand-to-copper ratio (typically 5:1).[1]
Oxygen inhibitionDegas all buffers and reaction mixtures thoroughly.[1]
Impure starting materialsPurify the azide-modified biomolecule and this compound before use.
Side product formationOxidation of biomoleculeUse a protective ligand like THPTA or TBTA. Minimize exposure to oxygen.[21]
Difficulty in purificationSimilar properties of product and starting materialOptimize the chromatography gradient (for HPLC) or choose a different column (for SEC) to improve resolution.
Inconsistent resultsVariability in reagent qualityUse high-purity reagents from a reliable supplier.

Conclusion

This compound is a powerful and versatile reagent for the modification of peptides and oligonucleotides. Its application through click chemistry allows for the efficient and site-specific introduction of a hydrophilic PEG spacer, leading to improved physicochemical and pharmacological properties of the target biomolecule. The protocols and information provided in these application notes serve as a guide for researchers and drug development professionals to effectively utilize this valuable tool in their work.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propargyl-PEG6-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG6-alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional molecule containing a terminal alkyne group (propargyl) and a primary alcohol. The PEG (polyethylene glycol) linker consists of six ethylene (B1197577) glycol units, which imparts hydrophilicity.[1][2][3] Its primary application is in bioconjugation and drug delivery, often as a linker in Proteolysis Targeting Chimeras (PROTACs).[4] The terminal alkyne allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently link it to molecules containing an azide (B81097) group.[4][5][6]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1][2][4][7] Some suppliers suggest that for stock solutions, storage at -80°C can extend the shelf-life to six months, while at -20°C it is best used within one month.[4] Propargyl alcohol itself can be sensitive to UV light and heat, which may cause degradation or unintended reactions.[8][9] Therefore, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and sources of ignition.[8][9]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in a variety of common organic solvents, including Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1][7] The PEG linker also provides some solubility in aqueous solutions.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and use of this compound.

Issue 1: Low or No Yield of the Propargylated Product

Q: I am attempting to synthesize a propargylated molecule by reacting my starting material (containing a hydroxyl group) with a propargylating agent, but I am observing low to no yield. What could be the issue?

A: Low yields in propargylation reactions of alcohols can stem from several factors. Here is a step-by-step guide to troubleshoot this issue.

Potential Causes and Solutions:

  • Insufficient Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. For the reaction to proceed efficiently, it often needs to be activated.

    • Solution: Convert the hydroxyl group to a better leaving group. A common method is to first tosylate the hydroxyl group and then react it with a more nucleophilic propargyl source, like propargyl amine.[10]

    • Alternative: Use a coupling agent like Dicyclohexylcarbodiimide (DCC) or 1,1'-Carbonyldiimidazole (CDI) with propargyl alcohol to form an activated ester or carbonate in situ.[10]

  • Choice of Propargylating Agent: Propargyl bromide can be effective, but its reactivity might not be sufficient under mild conditions.[10]

    • Solution: Consider using more reactive propargylating agents like propargyl mesylate or propargyl tosylate, as they have better leaving groups.[10]

  • Reaction Conditions: The choice of base and solvent, as well as the reaction temperature and time, are critical.

    • Base: Triethylamine (TEA) is a common choice, but if the reaction is sluggish, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) could be more effective.[10] Ensure the base is used in sufficient excess to neutralize the acid generated during the reaction.[10]

    • Solvent: Ensure your solvent (e.g., THF, DCM, DMF) is anhydrous.[10] Moisture can react with the propargylating agent and quench the reaction.[10]

    • Temperature and Time: While some reactions start at 0°C and proceed at room temperature,[11] others may require heating to drive the reaction to completion.[11] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A reaction time of 24 hours is not uncommon.[11]

  • Side Reactions: The propargyl group can be unstable under certain conditions, leading to side products.

    • Solution: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and other side reactions.[10]

Issue 2: Incomplete "Click" Reaction (CuAAC) with this compound

Q: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with my azide-containing molecule and this compound, but the reaction is not going to completion. What are the possible reasons?

A: Incomplete CuAAC reactions can be due to issues with the catalyst, reagents, or reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[12]

    • Solution: Ensure the reaction is performed under anaerobic conditions (degas solvents and use an inert atmosphere).[12] Include a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) from any Cu(II) that forms.

    • Ligands: Use a stabilizing ligand for the copper catalyst, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to protect it from oxidation and improve catalytic activity.

  • Purity of Reagents: Impurities in the this compound or the azide-containing molecule can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or HPLC. If necessary, purify the reagents before use.

  • Reaction Conditions:

    • Solvent: The choice of solvent can impact the reaction rate. A mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO, or DMF) is often effective.

    • pH: The optimal pH for CuAAC is typically in the neutral to slightly basic range (pH 7-8).

    • Temperature: Most CuAAC reactions proceed efficiently at room temperature. However, for sterically hindered substrates, gentle heating may be required.

  • Copper Sequestration: If your biomolecule has functional groups that can chelate copper (e.g., thiols, some amino acid side chains), this can inhibit the catalyst.

    • Solution: Use a copper-chelating ligand that still allows for catalytic activity, or consider a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), if your experimental design allows.[13]

Experimental Protocols

Below are generalized protocols for the synthesis and use of this compound. These should be optimized for your specific substrates and experimental setup.

Protocol 1: Propargylation of a Hydroxyl-Containing Molecule

This protocol describes a general procedure for the propargylation of an alcohol using propargyl bromide and a base.

Materials:

  • Hydroxyl-containing starting material

  • Propargyl bromide (use in a fume hood, as it is a lachrymator)

  • Anhydrous solvent (e.g., THF, DMF, or DCM)

  • Base (e.g., NaH, K₂CO₃, or DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the hydroxyl-containing starting material in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the base. If using NaH, be cautious as hydrogen gas will evolve. Stir for 30 minutes to an hour to form the alkoxide.

  • Add propargyl bromide dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (if NaH was used) or water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

ParameterRecommended ConditionNotes
Solvent Anhydrous THF, DMF, or DCMChoice depends on the solubility of the starting material.
Base NaH (1.2 eq.), K₂CO₃ (3 eq.), or DIPEA (2 eq.)NaH is a strong base; handle with care.
Propargylating Agent Propargyl bromide (1.5 eq.)Excess is used to drive the reaction to completion.
Temperature 0°C to Room TemperatureSome reactions may require gentle heating.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for a "click" reaction between an azide and this compound.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., 1:1 mixture of water and t-butanol or DMSO)

  • Standard glassware

Procedure:

  • In a flask, dissolve the azide-containing molecule and this compound in the chosen solvent system.

  • In a separate vial, prepare a fresh stock solution of copper(II) sulfate in water.

  • In another vial, prepare a fresh stock solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture.

  • Add the sodium ascorbate solution to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by various methods depending on its properties, including precipitation, extraction, or purification by chromatography (e.g., HPLC or silica gel).

ParameterRecommended Concentration/RatioNotes
This compound 1.0 - 1.2 equivalentsA slight excess may be used.
Azide 1.0 equivalentThe limiting reagent.
CuSO₄·5H₂O 1 - 10 mol%Catalytic amount.
Sodium Ascorbate 5 - 20 mol%Should be in excess relative to copper.
Solvent Water/t-butanol, Water/DMSOShould fully dissolve all reagents.
Temperature Room TemperatureGentle heating may be necessary for slow reactions.

Visual Guides

experimental_workflow cluster_propargylation Protocol 1: Propargylation cluster_click_chem Protocol 2: CuAAC Click Chemistry start_prop Start with Hydroxyl-containing Molecule dissolve Dissolve in Anhydrous Solvent start_prop->dissolve add_base Add Base at 0°C dissolve->add_base add_prop_br Add Propargyl Bromide add_base->add_prop_br react React for 12-24h at RT add_prop_br->react quench Quench Reaction react->quench extract Extract Product quench->extract purify_prop Purify by Chromatography extract->purify_prop end_prop Propargylated Product purify_prop->end_prop start_click Start with Propargylated Product & Azide Molecule dissolve_click Dissolve Reagents start_click->dissolve_click add_cu Add CuSO4 dissolve_click->add_cu add_asc Add Sodium Ascorbate add_cu->add_asc react_click React for 1-12h at RT add_asc->react_click isolate Isolate/Purify Product react_click->isolate end_click Final Conjugate isolate->end_click

Caption: Experimental workflow for propargylation and subsequent CuAAC reaction.

troubleshooting_low_yield cluster_solutions1 Solutions for Poor -OH Activation cluster_solutions2 Solutions for Inefficient Agent cluster_solutions3 Solutions for Suboptimal Conditions issue Low Yield in Propargylation Reaction cause1 Poor -OH Activation issue->cause1 cause2 Inefficient Propargylating Agent issue->cause2 cause3 Suboptimal Reaction Conditions issue->cause3 sol1a Tosylate -OH first cause1->sol1a sol1b Use DCC/CDI with Propargyl Alcohol cause1->sol1b sol2a Use Propargyl Mesylate/Tosylate cause2->sol2a sol3a Use Stronger Base (DIPEA, K2CO3) cause3->sol3a sol3b Ensure Anhydrous Solvent cause3->sol3b sol3c Optimize Temp/Time cause3->sol3c sol3d Use Inert Atmosphere cause3->sol3d

Caption: Troubleshooting logic for low-yield propargylation reactions.

References

Propargyl-PEG6-Alcohol Click Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Propargyl-PEG6-alcohol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide is designed to address common issues encountered during experimental procedures, offering solutions to optimize reaction outcomes.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is it used in click chemistry?

This compound is a chemical reagent featuring a terminal alkyne group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group.[1] The terminal alkyne is the reactive handle for the click chemistry reaction with an azide-containing molecule. The PEG linker is hydrophilic, which can improve the solubility of the resulting conjugate in aqueous media.[2][3] The terminal hydroxyl group can be used for further chemical modifications if desired.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability and reactivity, this compound should be stored at -20°C for long-term storage (up to several months) and at 4°C for short-term use.[1] It is important to protect it from moisture.

Troubleshooting Guide

Low or No Product Yield

Q3: My click reaction with this compound is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Low or no yield in a CuAAC reaction can stem from several factors. The most common issues are related to the catalyst, reagents, or reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution: De-gas all solvents and solutions thoroughly before use by sparging with an inert gas like argon or nitrogen. Always use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate) to ensure the presence of active Cu(I). The use of a stabilizing ligand like THPTA or TBTA can also protect the Cu(I) from oxidation.[4]

  • Poor Reagent Quality: Impurities in either the this compound or the azide-containing reaction partner can inhibit the catalyst or participate in side reactions.

    • Solution: Ensure the purity of your starting materials using analytical techniques such as NMR or mass spectrometry before setting up the reaction.

  • Suboptimal Reaction Conditions: The concentrations of reactants, catalyst, ligand, and reducing agent, as well as temperature and reaction time, all play a crucial role in the reaction efficiency.

    • Solution: Optimize the reaction conditions. A good starting point is to use a slight excess of one of the reactants. The concentrations of the catalyst components are critical and should be optimized for your specific system.

Data Presentation: Recommended Reaction Conditions

The following table summarizes generally recommended starting concentrations for optimizing a CuAAC reaction with this compound. Note that optimal conditions may vary depending on the specific azide (B81097) partner and solvent system.

ComponentRecommended Concentration RangeNotes
This compound 1 - 1.2 equivalentsUsing a slight excess may help drive the reaction to completion.
Azide Compound 1 equivalentThe limiting reagent.
Copper(II) Sulfate (B86663) (CuSO₄) 0.1 - 1 mol%The precursor to the active Cu(I) catalyst.
Sodium Ascorbate (B8700270) 1 - 5 mol%Reducing agent to generate and regenerate Cu(I). A fresh solution is crucial.
Copper-stabilizing Ligand (e.g., THPTA) 0.5 - 5 mol%Protects the Cu(I) catalyst from oxidation and can accelerate the reaction.
Solvent -Common solvents include water, t-BuOH/water, DMF, DMSO, and mixtures thereof.[5]
Temperature Room Temperature to 50°CMost reactions proceed well at room temperature, but gentle heating can sometimes improve yields for sluggish reactions.
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Side Reactions and Impurities

Q4: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can they be minimized?

The most common side reaction in CuAAC is the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper catalyst in the presence of oxygen.

Minimizing Side Reactions:

  • Deoxygenation: Rigorous de-gassing of the reaction mixture is the most effective way to prevent alkyne homocoupling.

  • Use of Ligands: Copper-stabilizing ligands can suppress this side reaction.

  • Excess Reducing Agent: Maintaining a sufficient concentration of sodium ascorbate helps to keep the copper in the Cu(I) state, which is less prone to promoting homocoupling than Cu(II).

Experimental Protocols

General Protocol for a Small-Scale Click Reaction

This protocol is a starting point and should be optimized for your specific reactants.

  • Preparation of Stock Solutions:

    • This compound in a suitable solvent (e.g., 10 mM in DMF).

    • Azide-containing molecule in a compatible solvent (e.g., 10 mM in DMF).

    • Copper(II) sulfate (CuSO₄) in deionized water (e.g., 50 mM).

    • Sodium ascorbate in deionized water (e.g., 1 M). Prepare this solution fresh just before use.

    • Copper-stabilizing ligand (e.g., THPTA) in deionized water (e.g., 50 mM).

  • Reaction Setup:

    • In a reaction vial, add the azide solution (e.g., 1 equivalent).

    • Add the this compound solution (e.g., 1.1 equivalents).

    • Add the ligand solution (e.g., 1 equivalent relative to copper).

    • Add the CuSO₄ solution (e.g., 0.1 equivalents).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1 equivalent).

    • If necessary, sparge the reaction mixture with an inert gas for a few minutes before adding the sodium ascorbate.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the residual copper catalyst should be removed. This can be achieved by adding a chelating agent like EDTA or by passing the reaction mixture through a copper-scavenging resin.

    • The PEGylated product can be purified using techniques such as silica (B1680970) gel chromatography, reversed-phase HPLC, or size-exclusion chromatography, depending on the properties of the conjugate.

Visualization of Workflows and Concepts

Click_Chemistry_Workflow General Workflow for this compound Click Chemistry cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_workup 4. Work-up & Purification Propargyl_PEG This compound Solution Mixing Combine Reactants & Catalyst Components Propargyl_PEG->Mixing Azide Azide Solution Azide->Mixing Catalyst_Components Catalyst Component Solutions (CuSO4, Ligand, Ascorbate) Catalyst_Components->Mixing Incubation Incubate (RT or heat) Mixing->Incubation TLC_LCMS TLC / LC-MS Analysis Incubation->TLC_LCMS Monitor Progress TLC_LCMS->Incubation Incomplete Quenching Copper Removal (e.g., EDTA) TLC_LCMS->Quenching Complete Purification Chromatography (e.g., HPLC, SEC) Quenching->Purification Final_Product Pure Conjugate Purification->Final_Product

Caption: A general experimental workflow for a typical CuAAC reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Reaction Yield Start Low or No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure? Check_Catalyst->Check_Reagents Yes Catalyst_Solutions Degas Solvents Use Fresh Ascorbate Use Ligand Check_Catalyst->Catalyst_Solutions No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Reagent_Solutions Verify Purity (NMR, MS) Check_Reagents->Reagent_Solutions No Condition_Solutions Optimize Concentrations Adjust Temperature/Time Check_Conditions->Condition_Solutions No Success Improved Yield Check_Conditions->Success Yes Catalyst_Solutions->Success Reagent_Solutions->Success Condition_Solutions->Success

Caption: A decision tree for troubleshooting low yields in click chemistry.

References

Technical Support Center: Purification of Propargyl-PEG6-alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of Propargyl-PEG6-alcohol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting hexaethylene glycol with a propargyl halide (e.g., propargyl bromide) in the presence of a base. The most common impurities include:

  • Unreacted Hexaethylene Glycol: The starting diol, which is more polar than the desired product.

  • Bis-propargylated Hexaethylene Glycol: A non-polar byproduct where both ends of the hexaethylene glycol molecule have reacted with the propargyl halide.

  • Residual Base and Salts: Inorganic byproducts from the reaction that are typically removed during workup.

Q2: Which chromatographic technique is best suited for purifying this compound?

Both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase Chromatography (Silica Gel): This is a common and cost-effective method. It separates compounds based on polarity, with the more polar unreacted hexaethylene glycol being strongly retained on the silica (B1680970), while the less polar product and bis-propargylated byproduct elute earlier.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers higher resolution and is ideal for purifying small quantities or for final polishing to achieve high purity. Separation is based on hydrophobicity.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the purification. Due to the lack of a strong UV chromophore in this compound, visualization can be achieved using specific staining reagents. A highly effective stain for PEG compounds is a modified Dragendorff's reagent or potassium permanganate (B83412) stain.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Streaking of Spots on TLC Plates

Possible Cause: PEGylated compounds, even small ones, can exhibit streaking on silica gel TLC plates, especially with highly polar solvent systems.[1] This can be due to the interaction of the ethylene (B1197577) glycol units with the silica.

Solutions:

  • Optimize Solvent System: Employ a solvent system with a combination of a non-polar solvent and a polar modifier. A common system is Dichloromethane (DCM)/Methanol (MeOH) or Chloroform/Methanol.[1] A slow gradient of the polar solvent often yields better results.

  • Incorporate an Additive: Adding a small amount of a more polar solvent like isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH) to the mobile phase can sometimes improve spot shape. One user found that a slow 1-10% gradient of 1:1 EtOH/IPA in Chloroform provided better separation than a MeOH gradient.[1]

Issue 2: Poor Separation Between this compound and Byproducts in Column Chromatography

Possible Cause: The polarity difference between the desired mono-propargylated product and the bis-propargylated byproduct might not be sufficient for easy separation with a standard isocratic elution.

Solutions:

  • Use a Shallow Gradient: Instead of a single solvent mixture, employ a shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., DCM). Start with a low percentage of the polar solvent and increase it gradually.

  • Column Loading: Do not overload the column. A general rule is to load no more than 1-5% of the silica gel weight with your crude product.

  • TLC Optimization: Before running the column, carefully optimize the solvent system using TLC to ensure a good separation (Rf difference of at least 0.1-0.2) between the product and the main impurities.

Issue 3: Co-elution of Product and Impurities during RP-HPLC

Possible Cause: The hydrophobicity of the desired product and certain byproducts may be very similar, leading to poor resolution.

Solutions:

  • Optimize the Gradient: Use a shallow gradient of the organic mobile phase (e.g., acetonitrile). A slower increase in the organic phase concentration can improve the separation of closely eluting peaks.[3][4]

  • Adjust Temperature: Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution for PEGylated compounds.[3]

  • Column Choice: While C18 columns are common, a C4 column might provide different selectivity for PEGylated molecules and could improve separation.[3]

Experimental Protocols

Normal-Phase Column Chromatography

This protocol is designed for the purification of gram-scale quantities of this compound.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of the initial column solvent (e.g., 100% DCM).
  • If the crude product is an oil, it can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the column.

2. Column Packing and Elution:

  • Stationary Phase: Silica gel (230-400 mesh).
  • Mobile Phase: A gradient of Methanol in Dichloromethane (DCM).
  • Elution Profile:
  • Equilibrate the column with 100% DCM.
  • Load the sample.
  • Elute with a stepwise or linear gradient of 0% to 10% Methanol in DCM. The exact gradient should be determined based on prior TLC analysis.

3. Fraction Collection and Analysis:

  • Collect fractions and analyze by TLC using a suitable stain (e.g., potassium permanganate or Dragendorff's reagent).
  • Combine fractions containing the pure product and evaporate the solvent under reduced pressure.

Table 1: Typical TLC Rf values for this compound and Related Species.

CompoundMobile Phase (DCM:MeOH, 95:5)Visualization Method
Bis-propargylated PEG6~ 0.7Potassium Permanganate
This compound ~ 0.5 Potassium Permanganate
Hexaethylene Glycol~ 0.1Potassium Permanganate
Reversed-Phase HPLC Purification

This protocol is suitable for the purification of milligram-scale quantities of this compound to high purity.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: Since this compound lacks a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended. If using a UV detector, detection might be possible at low wavelengths (~210-220 nm).
  • Gradient:

Table 2: Example RP-HPLC Gradient for this compound Purification.

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0955
5955
35595
40595
41955
50955

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Aqueous Workup (Salt Removal) start->workup Initial Purification chromatography Chromatography workup->chromatography Primary Purification analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis Quality Control product Pure this compound analysis->product Final Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type streak_tlc Streaking on TLC issue_type->streak_tlc TLC poor_sep_col Poor Separation in Column issue_type->poor_sep_col Column coelution_hplc Co-elution in HPLC issue_type->coelution_hplc HPLC sol_opt_tlc Optimize TLC Solvent System (e.g., DCM/MeOH gradient) streak_tlc->sol_opt_tlc sol_opt_col Use Shallow Gradient in Column poor_sep_col->sol_opt_col sol_opt_hplc Optimize HPLC Gradient (shallow gradient) coelution_hplc->sol_opt_hplc change_col Consider Different HPLC Column (e.g., C4 vs. C18) coelution_hplc->change_col

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Catalyst Concentration for Propargyl-PEG6-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst concentration in reactions involving Propargyl-PEG6-alcohol. The primary application of this bifunctional linker is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in a this compound reaction?

A1: this compound contains a terminal alkyne group.[1][2][3][4] In the presence of a copper(I) catalyst, this alkyne group readily reacts with an azide-containing molecule to form a stable triazole linkage.[1][3] This highly efficient and specific reaction is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][5] The copper(I) ion is the active catalytic species that facilitates the formation of the triazole ring.[6]

Q2: What is the optimal concentration of the copper catalyst?

A2: The optimal copper catalyst concentration typically ranges from 50 µM to 100 µM for bioconjugation reactions.[7] Concentrations below 50 µM may not be sufficient to achieve a high reaction rate, while concentrations above 100 µM are often unnecessary and can lead to protein aggregation or other side reactions.[7] For small molecule synthesis, catalyst loading can be higher, typically in the range of 1-5 mol%.

Q3: Should I use a Copper(I) or Copper(II) salt as the catalyst source?

A3: While Copper(I) is the active catalyst, it is susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[6] Therefore, it is common practice to use a more stable Copper(II) salt (e.g., CuSO₄) in combination with a reducing agent, such as sodium ascorbate (B8700270).[6][7] The reducing agent continuously regenerates the active Cu(I) species in situ.[6] Sodium ascorbate is a preferred reducing agent due to its effectiveness and convenience.[7]

Q4: What is the importance of a ligand in these reactions?

A4: Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can significantly accelerate the CuAAC reaction and stabilize the Cu(I) oxidation state, protecting it from oxidation.[6][8] The use of a ligand is particularly crucial in bioconjugation to achieve fast reaction rates at low, biocompatible catalyst concentrations.[7]

Q5: My reaction is slow or incomplete. What are the possible causes related to the catalyst?

A5: Several factors related to the catalyst can lead to a slow or incomplete reaction:

  • Catalyst Oxidation: The active Cu(I) catalyst may have been oxidized to inactive Cu(II). Ensure all solutions are thoroughly degassed and consider using a fresh solution of the reducing agent.

  • Insufficient Catalyst: The concentration of the active catalyst may be too low.

  • Ligand-to-Copper Ratio: An inappropriate ratio of ligand to copper can inhibit the reaction. While some excess ligand is tolerated, a large excess can be inhibitory.[7]

  • Impure Reagents: Impurities in your this compound or azide-containing molecule can poison the catalyst.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Oxidation: The Cu(I) catalyst is oxidized to inactive Cu(II) by dissolved oxygen.• Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen).• Use a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.[6][7]
Suboptimal Catalyst Concentration: The amount of copper catalyst is either too low or too high.• For bioconjugations, aim for a final Cu concentration between 50 µM and 100 µM.[7]• For small molecule synthesis, start with 1-5 mol% of the copper catalyst.
Incorrect Ligand-to-Copper Ratio: An excess of certain ligands can inhibit the reaction.• Maintain a ligand to copper ratio of 1:1 to 5:1. A 5:1 ratio has been shown to only modestly reduce the reaction rate in some systems.[7]
Formation of Side Products (e.g., Homodimers) Oxidative Coupling: In the presence of oxygen, the terminal alkyne of this compound can undergo oxidative homodimerization.[6]• Ensure the reaction is performed under anaerobic conditions by thoroughly degassing all reagents.• The use of a reducing agent like sodium ascorbate helps to minimize this side reaction.[6]
Protein Aggregation or Degradation (for Bioconjugation) High Copper Concentration: Excessive copper can lead to protein denaturation and aggregation.• Use the lowest effective copper concentration, ideally in the 50-100 µM range.[7]• The inclusion of a stabilizing ligand can help mitigate this issue.[6]
Inconsistent Reaction Rates Variable Purity of Reagents: Impurities can interfere with the catalytic cycle.• Ensure the purity of this compound and the azide-containing molecule using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Order of Reagent Addition: The order in which reagents are added can impact the formation of the active catalytic species.• A recommended order of addition is to first mix the CuSO₄ with the ligand, add this mixture to the solution of the azide (B81097) and alkyne substrates, and then initiate the reaction by adding sodium ascorbate.[7]

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol describes a general procedure for the copper-catalyzed reaction between this compound and an azide-containing small molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Degassed solvent (e.g., DMSO, THF, water, or mixtures)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.1 equivalents) in the degassed solvent.

  • In a separate tube, prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

  • In another tube, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • If using a ligand, prepare a stock solution of TBTA in a suitable solvent (e.g., DMSO).

  • To the reaction vessel containing the alkyne and azide, add the CuSO₄ solution to a final concentration of 1-5 mol%.

  • If using, add the TBTA solution to a final concentration of 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by adding a copper chelator like EDTA and proceeding with standard purification techniques (e.g., chromatography).

Visualizing the Experimental Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup A Dissolve this compound and Azide in Degassed Solvent D Add CuSO4 (and optional ligand) to reactants A->D B Prepare CuSO4 Solution B->D C Prepare Fresh Sodium Ascorbate Solution E Initiate with Sodium Ascorbate C->E D->E F Monitor Reaction (TLC/LC-MS) E->F G Quench and Purify F->G

Caption: A typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Signaling Pathways and Logical Relationships

The efficiency of the CuAAC reaction is dependent on the interplay between the catalyst, reducing agent, and potential inhibitors. The following diagram illustrates the core catalytic cycle and potential inhibitory pathways.

Catalytic_Cycle Cu_II Cu(II) (Inactive) Cu_I Cu(I) (Active) Cu_II->Cu_I Reduction Intermediate Copper-Acetylide Intermediate Cu_I->Intermediate Reacts with Alkyne Oxygen O2 (Inhibitor) Cu_I->Oxygen Oxidation Alkyne This compound Alkyne->Intermediate Azide Azide Molecule Product Triazole Product Azide->Product Intermediate->Product Reacts with Azide Product->Cu_I Catalyst Regeneration Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_II

Caption: The catalytic cycle of the CuAAC reaction and the role of oxygen as an inhibitor.

References

Preventing side reactions with Propargyl-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Propargyl-PEG6-alcohol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1] This reaction is catalyzed by copper ions in the presence of oxygen and results in the formation of a diyne byproduct. Additionally, at elevated temperatures, propargyl ethers have been observed to cleave, which could potentially lead to the formation of the corresponding phenol.[2] Another potential side reaction is the homodimerization of the propargyl alcohol itself.[3][4]

Q2: My CuAAC reaction with this compound is showing low to no yield. What are the likely causes?

A2: Low yields in CuAAC reactions can stem from several factors. A primary cause is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state, often due to the presence of oxygen in the reaction mixture.[5] The quality of the reagents, including the this compound, the azide (B81097) counterpart, and the reducing agent (e.g., sodium ascorbate), is also critical; degradation of any of these can significantly impede the reaction.[1] Furthermore, poor solubility of the reactants or steric hindrance around the alkyne or azide functionalities can slow down the reaction rate.[6]

Q3: How can I prevent the alkyne homocoupling (Glaser coupling) side reaction?

A3: To minimize alkyne homocoupling, it is crucial to maintain a reducing environment and exclude oxygen from the reaction. This can be achieved by thoroughly degassing all solvents and running the reaction under an inert atmosphere, such as nitrogen or argon.[1] Using an adequate excess of a reducing agent, like sodium ascorbate (B8700270), is also essential to keep the copper catalyst in its active Cu(I) state and prevent the oxidative side reaction.[1][6]

Q4: I am using this compound to synthesize a PROTAC, but I am observing poor target protein degradation. Could the linker be the issue?

A4: Yes, the linker is a critical component in PROTAC design and can significantly impact its efficacy.[7][8] If you observe high binding affinity to both the target protein and the E3 ligase in binary assays but poor degradation, the linker may be of an inappropriate length or rigidity. A linker that is too short can cause steric hindrance, preventing the formation of a productive ternary complex, while a linker that is too long or flexible may lead to non-productive binding events.[7][] The linker also influences the physicochemical properties of the PROTAC, such as cell permeability and solubility, which are crucial for reaching the intracellular target.[8][10]

Q5: When should I consider protecting the functional groups of this compound?

A5: Protecting groups are necessary when you plan to perform a reaction that is incompatible with either the terminal alkyne or the primary alcohol. For instance, if you need to perform a reaction with a strong base that would deprotonate the acidic alkyne proton, you should protect the alkyne.[11] Similarly, if you are performing a reaction that would unintentionally modify the primary alcohol, such as an oxidation or acylation, while you intend to react with the alkyne, the alcohol group should be protected.[12][13]

Troubleshooting Guides

Low Yield in CuAAC Reaction
Symptom Potential Cause Suggested Solution
No or minimal product formationInactive Copper(I) catalyst due to oxidationDegas all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). Use freshly prepared sodium ascorbate solution.[1][5]
Poor quality of reagentsVerify the purity and integrity of this compound and the azide coupling partner using analytical techniques like NMR or mass spectrometry.
Inefficient catalyst systemAdd a copper-stabilizing ligand such as THPTA to protect the Cu(I) catalyst and accelerate the reaction.[5][6]
Poor solubility of reactantsTry a different solvent system, such as DMF, DMSO, or mixtures with water. Gentle heating (e.g., 40-50 °C) may also improve solubility.[1][14]
Steric hindranceIncrease the reaction time and/or temperature. If possible, consider a longer PEG linker to reduce steric clash.[6]
Presence of Side Products
Symptom Potential Cause Suggested Solution
Formation of a higher molecular weight byproductOxidative homocoupling of the alkyne (Glaser coupling)Increase the concentration of the reducing agent (sodium ascorbate). Ensure the reaction is performed under strictly anaerobic conditions.[1][6]
Unidentified impuritiesDegradation of starting materials or productStore this compound at -20°C to -80°C to prevent degradation.[15] Analyze the purity of all starting materials before the reaction.
PROTAC-Related Issues
Symptom Potential Cause Suggested Solution
Poor target protein degradation despite good binary bindingIncorrect linker length or flexibilitySynthesize a library of PROTACs with varying PEG linker lengths to identify the optimal distance for ternary complex formation.[7][]
Poor cell permeability or solubilityModify the linker to improve the overall physicochemical properties of the PROTAC. The PEG6 linker in this compound is intended to enhance solubility.[8][10]
"Hook effect" observed (decreased degradation at high concentrations)Formation of binary complexes over the productive ternary complexDesign linkers that promote positive cooperativity in ternary complex formation. This can be influenced by linker rigidity and attachment points.[7][10]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • In a separate vial, prepare a stock solution of the copper catalyst by mixing CuSO₄ (e.g., 0.1 eq) and THPTA (e.g., 0.5 eq).

  • Add the copper/ligand solution to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1.0 eq) and add it to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the work-up and purification will depend on the properties of the product. Residual copper can be removed by washing with a solution of a chelating agent like EDTA.[1]

Protocol 2: Protection of the Alcohol Group as a Trimethylsilyl (TMS) Ether

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or pyridine to the solution.[16][17]

  • Slowly add TMSCl (1.2 eq) dropwise to the stirred solution.[16]

  • Allow the reaction to stir at 0 °C and monitor its completion by TLC (typically within 30 minutes).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used without further purification.

Protocol 3: Deprotection of a TMS Ether

Materials:

Procedure:

  • Dissolve the TMS-protected this compound in THF.

  • Add a solution of TBAF (1.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor the deprotection by TLC.

  • Alternatively, the TMS group can be removed by stirring with a mild aqueous acid.[12]

  • Once the reaction is complete, quench with water and extract the product. Purify as necessary.

Protocol 4: Protection of the Terminal Alkyne as a Trimethylsilyl (TMS) Alkyne

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C.

  • Add TMSCl (1.2 eq) and allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.

Protocol 5: Deprotection of a TMS-Protected Alkyne

Materials:

Procedure:

  • Dissolve the TMS-protected alkyne in methanol.

  • Add a catalytic amount of potassium carbonate.[18]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.[18]

  • Once complete, remove the methanol under reduced pressure.

  • Dilute the residue with an organic solvent, wash with water and brine, dry the organic layer, and concentrate to yield the deprotected alkyne.[18]

Visualizations

PROTAC Synthesis Workflow cluster_synthesis PROTAC Synthesis Ligand_A Ligand for Target Protein (with azide) CuAAC CuAAC Click Reaction (CuSO4, Na-Ascorbate, Ligand) Ligand_A->CuAAC Propargyl_PEG6_OH This compound Propargyl_PEG6_OH->CuAAC Intermediate Ligand_A-PEG6-alcohol CuAAC->Intermediate Coupling Coupling Reaction (e.g., Esterification, Etherification) Intermediate->Coupling Ligand_B Ligand for E3 Ligase (with reactive group for alcohol) Ligand_B->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Caption: A simplified workflow for the synthesis of a PROTAC molecule.

Troubleshooting Low CuAAC Yield cluster_solutions Solutions Start Low/No Product Yield Check_Reagents Check Reagent Purity & Integrity Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize Optimize Conditions Check_Reagents->Optimize Impure Sol_Reagents Use fresh, pure reagents Check_Reagents->Sol_Reagents Check_Catalyst Is the Catalyst Active? Check_Conditions->Check_Catalyst Check_Solubility Are Reactants Soluble? Check_Conditions->Check_Solubility Check_Catalyst->Optimize Oxidized Sol_Catalyst Degas solvents, use inert atmosphere, add ligand (THPTA) Check_Catalyst->Sol_Catalyst Check_Solubility->Optimize Insoluble Sol_Solubility Change solvent system, gently heat Check_Solubility->Sol_Solubility Optimize->Start Re-run Reaction

Caption: A logical workflow for troubleshooting low product yield.

Main Reaction vs. Side Reaction cluster_main Desired CuAAC Reaction cluster_side Glaser Coupling Side Reaction Alkyne This compound Triazole 1,2,3-Triazole Product Alkyne->Triazole Diyne Diyne Byproduct Alkyne->Diyne Azide Azide-containing Molecule Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole catalyzes Cu_I->Diyne catalyzes Oxygen O₂ Oxygen->Diyne promotes

Caption: The desired CuAAC reaction versus the Glaser coupling side reaction.

References

Troubleshooting low yields in Propargyl-PEG6-alcohol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the conjugation of Propargyl-PEG6-alcohol to azide-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Troubleshooting Low Conjugation Yields

Low or no product formation is a common challenge that can arise from various factors, ranging from reagent quality to suboptimal reaction conditions. This guide offers a systematic approach to identifying and resolving the root causes of poor reaction efficiency.

FAQs: Reagent and Reaction Setup

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is resulting in a low yield. What are the most frequent causes?

Low yields in CuAAC reactions can often be attributed to several key factors:

  • Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also diminish the catalytically active species.[1]

  • Poor Reagent Quality: The purity of both the this compound and the azide-containing molecule is critical. Impurities can chelate the copper catalyst or participate in side reactions. Azides, in particular, can be unstable.

  • Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry, inappropriate solvent, non-optimal temperature, or pH can significantly hinder reaction efficiency.[1]

  • Ligand Issues: The choice and concentration of the ligand are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An unsuitable ligand or an incorrect ligand-to-copper ratio can be detrimental.

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the this compound starting material.[1]

Q2: How can I ensure the quality and stability of my this compound and azide-containing molecule?

It is imperative to verify the purity of your starting materials. Use analytical techniques such as NMR or mass spectrometry to confirm the identity and purity of both the this compound and your azide (B81097) compound. For storage, this compound should be kept at -20°C for short-term and -80°C for long-term stability to prevent degradation.[3] Azides should be stored according to the supplier's recommendations, typically in a cool, dark place, as they can be sensitive to light and heat.

Q3: There's a precipitate forming in my reaction mixture soon after starting. What could be the cause?

Precipitate formation early in the reaction can indicate a few issues:

  • Insolubility of Reactants or Product: One of your starting materials or the newly formed product may not be soluble in the chosen solvent system, causing it to crash out of solution and halt the reaction.[4] Consider using a different solvent or a co-solvent system (e.g., DMSO/water, t-BuOH/water) to improve solubility.[5][6]

  • Copper(I) Disproportionation: The formation of insoluble copper(0) can appear as a precipitate. This can be minimized by using a suitable stabilizing ligand.

  • Aggregation: In the case of biomolecule conjugation, the formation of insoluble aggregates can occur.[4] Optimizing reactant concentrations and buffer conditions can help mitigate this.

FAQs: Catalysis and Reaction Conditions

Q4: What is the optimal copper source and how should it be prepared?

While Cu(I) salts like CuBr or CuI can be used directly, it is often more reliable to generate the Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[2] Sodium ascorbate (B8700270) is the most common and effective reducing agent for this purpose.[7] This approach ensures a fresh supply of the active Cu(I) catalyst throughout the reaction, compensating for any oxidation by residual oxygen.

Q5: The choice of ligand seems critical. Which ligand should I use and in what concentration?

The ligand stabilizes the Cu(I) oxidation state, preventing both oxidation and disproportionation, and accelerates the reaction. For aqueous or partially aqueous systems, a water-soluble ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and commonly used water-soluble ligand. A ligand-to-copper ratio of 5:1 is often recommended, especially in bioconjugation, to protect sensitive molecules from oxidation.[8]

Q6: What are the recommended solvent systems for this compound conjugation?

The choice of solvent is crucial for ensuring that all reactants remain in solution. This compound is soluble in water and many organic solvents like DMSO and DMF.[5][9] Common solvent systems for CuAAC reactions include:

  • t-BuOH/water mixtures

  • DMSO/water mixtures

  • DMF

  • Neat water for highly soluble reactants

It's important to avoid solvents that can coordinate strongly with copper, such as acetonitrile, as they can inhibit catalysis.[2]

Q7: How can I monitor the progress of my conjugation reaction?

Reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): Useful for small molecule conjugations, allowing for the visualization of the consumption of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more detailed analysis, confirming the mass of the desired product and identifying any side products.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the remaining starting materials and the formed product.[10] Two-dimensional LC (2D-LC) can be particularly powerful for complex mixtures, separating high molecular weight products from low molecular weight reagents in a single run.[11][12][13][14]

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the yield of the CuAAC reaction. This data is compiled from general principles of click chemistry and can serve as a starting point for optimization.

Table 1: Effect of Copper Source and Ligand on Reaction Efficiency

Copper SourceLigandTypical Concentration (mol%)Reducing AgentRelative EfficiencyNotes
CuSO₄None1-10Sodium AscorbateLow to ModerateProne to catalyst oxidation and side reactions.
CuSO₄TBTA1-5Sodium AscorbateHighTBTA is effective but has low aqueous solubility.
CuSO₄THPTA 1-5 Sodium Ascorbate Very High Recommended for aqueous systems due to high water solubility and catalytic activity.
CuBrNone5-10NoneModerateRequires inert atmosphere; can be less efficient.
CuINone5-10NoneModerateSimilar to CuBr; requires careful exclusion of oxygen.

Table 2: Influence of Solvent System on Conjugation Yield

Solvent SystemTypical RatioReactant SolubilityRelative Reaction RateCommon Issues
WaterN/AHigh (for polar molecules)VariableMay require ligand for catalyst stability.
t-BuOH/H₂O 1:1 to 3:1 Good for many substrates Generally High A robust and widely used system.
DMSO/H₂O1:1 to 3:1Excellent for a wide range of substratesHighDMSO can be difficult to remove during purification.
DMFN/AGood for many organic moleculesHighHigh boiling point can complicate purification.
AcetonitrileN/AGoodLowInhibits catalysis due to strong coordination with copper.[2]

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule. Optimization of reactant concentrations, temperature, and reaction time may be necessary.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., deionized water, t-BuOH/H₂O mixture, or DMSO)

  • Nitrogen or Argon gas

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the chosen solvent to a desired concentration (e.g., 10 mM).

    • Dissolve the azide-containing molecule in the chosen solvent to a concentration equimolar to the this compound (e.g., 10 mM).

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the azide solution (e.g., 1 equivalent).

    • Add the this compound solution (e.g., 1.1 equivalents).

    • Add the THPTA solution to achieve a final concentration of 5 mol% relative to the limiting reagent.

    • Add the CuSO₄ solution to achieve a final concentration of 1 mol%.

    • If the solvent is not entirely aqueous, add the appropriate amount of co-solvent (e.g., t-BuOH or DMSO).

  • Initiate the Reaction:

    • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen.

    • Add the freshly prepared sodium ascorbate solution to achieve a final concentration of 10 mol%.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature. Gentle heating (e.g., 40-50°C) can be applied if the reaction is slow.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, the copper catalyst can be removed by chelation with EDTA or by passing the reaction mixture through a copper-chelating resin.

    • Purify the product using an appropriate chromatography method, such as size-exclusion chromatography (SEC) to separate the PEGylated product from unreacted starting materials and other small molecules.

Protocol for Purification of the PEGylated Product

Size-Exclusion Chromatography (SEC) is a common and effective method for purifying PEGylated molecules, as it separates based on hydrodynamic radius, which increases significantly upon PEGylation.

Materials:

  • Crude reaction mixture

  • SEC column with an appropriate molecular weight cutoff

  • Mobile phase (e.g., phosphate-buffered saline, PBS)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase.

  • Sample Loading: Load the crude reaction mixture onto the column. The volume should not exceed the manufacturer's recommendation for the column size.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate. The PEGylated product, having a larger size, will elute earlier than the smaller, unreacted starting materials.

  • Analysis: Analyze the collected fractions by HPLC, LC-MS, or another suitable analytical method to identify the fractions containing the pure product.

  • Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Conjugation prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ascorbate, Ligand) setup Reaction Setup (Combine Reactants & Ligand) prep->setup degas Degas Mixture (N2 or Ar Purge) setup->degas initiate Initiate Reaction (Add CuSO4 & Ascorbate) degas->initiate monitor Monitor Progress (TLC or LC-MS) initiate->monitor workup Work-up (Chelate Copper) monitor->workup Reaction Complete purify Purification (e.g., SEC) workup->purify analyze Analyze Product (HPLC, MS, NMR) purify->analyze

Caption: Step-by-step workflow for a typical CuAAC experiment.

Troubleshooting_Low_Yields Troubleshooting Decision Tree for Low Yields start Low or No Product Yield reagents Check Reagent Quality (Purity, Stability) start->reagents conditions Review Reaction Conditions (Stoichiometry, Solvent, Temp) reagents->conditions Reagents OK reagent_sol Solution: - Verify purity via NMR/MS - Use fresh reagents - Store properly (-20/-80°C) reagents->reagent_sol Issue Found catalyst Evaluate Catalyst System (Cu Source, Ligand, Reductant) conditions->catalyst Conditions OK conditions_sol Solution: - Optimize stoichiometry (slight excess of one reagent) - Test different solvents/co-solvents - Adjust temperature conditions->conditions_sol Issue Found catalyst_sol Solution: - Use in situ Cu(I) generation (CuSO4/Ascorbate) - Use a stabilizing ligand (e.g., THPTA) - Ensure sufficient reducing agent - Degas reaction mixture thoroughly catalyst->catalyst_sol Issue Found

Caption: A decision tree for systematically troubleshooting low yields.

References

Propargyl-PEG6-alcohol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG6-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solubility issues and offer solutions for its effective use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule containing a terminal alkyne group and a hydroxyl group, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. The alkyne group allows for covalent modification of molecules containing an azide (B81097) group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The hydroxyl group can be further functionalized. Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The PEG spacer enhances the solubility and biocompatibility of the conjugated molecules.

Q2: In which solvents is this compound soluble?

This compound is readily soluble in several common organic solvents.[2] See the table below for a summary of its solubility in various solvents.

Q3: I am observing a precipitate after dissolving this compound in an aqueous buffer. What could be the cause?

Precipitation in aqueous solutions can occur if the final concentration of the organic solvent (used to make a stock solution) is too high. It is recommended to keep the final concentration of organic solvents, such as DMSO or DMF, below 5% in your aqueous working solution.

Q4: Can I heat the solution to aid dissolution?

Yes, gentle warming to 30-40°C can help dissolve this compound, particularly for PEGylated compounds that are slow to dissolve at room temperature.[3][4] However, prolonged heating at high temperatures should be avoided to prevent potential degradation.

Q5: Is sonication recommended for dissolving this compound?

Yes, sonication is a useful technique to aid in the dissolution of this compound, especially if you observe any precipitate or if the compound is dissolving slowly.[4] One source indicates that for high concentrations in DMSO (e.g., 100 mg/mL), ultrasonic treatment may be necessary.

Solubility Data

The following tables provide a summary of the solubility of this compound in various solvents and solvent systems.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2]
Dichloromethane (DCM)Soluble[2]
Dimethylformamide (DMF)Soluble[2]

Table 2: Quantitative Solubility of this compound in Different Solvent Systems

Solvent SystemAchievable ConcentrationNotesReference
DMSO100 mg/mL (312.13 mM)Requires ultrasonic treatment. Use newly opened DMSO as it is hygroscopic.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.80 mM)Yields a clear solution.[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.80 mM)Yields a clear solution.[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.80 mM)Yields a clear solution.[5]

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with this compound.

G start Start: this compound Solubility Issue check_conc Is the concentration too high for direct aqueous dissolution? start->check_conc prepare_stock Prepare a concentrated stock solution in anhydrous DMSO or DMF. check_conc->prepare_stock Yes gentle_heat Apply gentle heat (30-40°C) to the buffer. check_conc->gentle_heat No add_to_buffer Add the stock solution to the aqueous buffer while vortexing. prepare_stock->add_to_buffer check_organic_solvent Is the final organic solvent concentration <5%? add_to_buffer->check_organic_solvent precipitation Issue: Compound precipitates out of solution. check_organic_solvent->precipitation No dissolved Solution is clear. Proceed with experiment. check_organic_solvent->dissolved Yes re_evaluate Re-evaluate the required concentration and buffer composition. precipitation->re_evaluate sonicate Use a water bath sonicator for 5-10 minutes. gentle_heat->sonicate sonicate->dissolved If successful still_not_dissolved Issue: Compound still not fully dissolved. sonicate->still_not_dissolved still_not_dissolved->re_evaluate

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial to achieve a high concentration stock solution (e.g., 10-100 mg/mL).

  • Dissolution: Vortex the solution vigorously. If necessary, use a water bath sonicator for 5-10 minutes or gently warm the solution to 30-40°C until the compound is fully dissolved.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a general procedure for a click chemistry reaction using this compound with an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare Reactants: In a reaction tube, dissolve the azide-containing molecule and this compound in the reaction buffer.

  • Prepare Catalyst Solution: In a separate tube, prepare a premixed solution of CuSO₄ and the copper ligand (e.g., THPTA) in the buffer. A 1:2 to 1:5 molar ratio of CuSO₄ to ligand is commonly used.[6]

  • Initiate Reaction: Add the catalyst solution to the reactant mixture. Then, add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., LC-MS or TLC).

  • Purification: Once the reaction is complete, purify the product using a suitable chromatography technique (e.g., size-exclusion chromatography or preparative HPLC) to remove the catalyst and unreacted starting materials.

Signaling Pathways and Workflows

PROTAC-Mediated Degradation of PI3K/mTOR

This compound is a commonly used linker in the synthesis of PROTACs. A relevant signaling pathway often targeted by PROTACs is the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth and is often dysregulated in cancer.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Proteasome Proteasome PI3K->Proteasome Targeted for Degradation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth PROTAC PI3K/mTOR PROTAC PROTAC->PI3K Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits E3Ligase->PI3K Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of PI3K/mTOR signaling pathway components.

Experimental Workflow: PROTAC Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and evaluation of a PROTAC using this compound.

G cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Ligand1 POI Ligand (with Azide) Intermediate POI-Linker Intermediate Ligand1->Intermediate CuAAC Click Reaction PropargylPEG This compound PropargylPEG->Intermediate PROTAC Final PROTAC Product Intermediate->PROTAC Coupling Reaction Ligand2 E3 Ligase Ligand (with functional group for coupling) Ligand2->PROTAC Purification Purification (HPLC) PROTAC->Purification BindingAssay Binding Assays (e.g., SPR, ITC) Purification->BindingAssay CellPermeability Cellular Permeability Assay BindingAssay->CellPermeability DegradationAssay Western Blot or Mass Spec for Protein Degradation CellPermeability->DegradationAssay FunctionalAssay Cell Viability or Functional Assay DegradationAssay->FunctionalAssay

References

Stability of Propargyl-PEG6-alcohol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Propargyl-PEG6-alcohol under various experimental conditions. Understanding the stability profile of this versatile linker is crucial for its effective application in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound under the following conditions:

  • Short-term storage: Store at -20°C for up to one month.

  • Long-term storage: For periods longer than one month, store at -80°C for up to six months.[1]

  • In solution: If dissolved in a solvent such as DMSO, it is best to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C.

Q2: Is this compound stable under typical "click chemistry" (CuAAC) reaction conditions?

A2: Yes, this compound is designed for and widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Propargyl ethers are considered to offer a good balance of high reactivity and stability for this purpose.[1] The molecule is stable to the common reagents used in CuAAC, including copper(I) catalysts (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), ligands (e.g., TBTA), and various aqueous and organic solvent systems.

Q3: How does the PEG chain influence the stability and handling of the molecule?

A3: The polyethylene (B3416737) glycol (PEG) chain imparts several favorable properties:

  • Increased Hydrophilicity: The PEG6 chain significantly enhances the water solubility of the molecule, which is beneficial for reactions in aqueous buffers and for improving the pharmacokinetic properties of resulting conjugates.

  • Improved Stability of Conjugates: PEGylation is a well-established method to increase the stability of biomolecules by protecting them from enzymatic degradation.[2][3][4][]

  • Biocompatibility: PEG is known for its low toxicity and immunogenicity.

Q4: What is the general stability of the propargyl group?

A4: The terminal alkyne of the propargyl group is a reactive moiety. While stable under many conditions, it can be sensitive to:

  • Strong Bases: Can lead to the formation of a propargylide anion and may cause decomposition, especially at elevated temperatures.

  • Strong Oxidizing Agents: Can lead to cleavage of the triple bond.

  • Certain Metal Catalysts: Can undergo various coupling and addition reactions.

Troubleshooting Guide: Stability Under Different Reaction Conditions

This section addresses potential stability issues you might encounter when using this compound in various chemical environments.

Condition Potential Issue Troubleshooting/Considerations
Acidic Conditions Degradation of the molecule, particularly through acid-catalyzed hydrolysis of the propargyl group or cleavage of the PEG ether linkages.- Avoid prolonged exposure to strong acids (e.g., concentrated HCl, TFA).- If acidic conditions are necessary, use milder acids and lower temperatures.- Monitor reaction progress closely and consider a shorter reaction time.- For applications requiring acid-labile protecting groups, be aware that the linker itself might be affected.
Basic Conditions Deprotonation of the terminal alkyne can lead to side reactions or decomposition, especially with strong bases (e.g., NaOH, KOH).- Avoid strong inorganic bases, particularly at elevated temperatures.- For base-catalyzed reactions, consider using milder organic bases (e.g., DIPEA, triethylamine) at controlled temperatures.- If a strong base is required, use it at low temperatures and for the shortest possible duration.
Oxidative Conditions The alkyne triple bond is susceptible to oxidative cleavage by strong oxidizing agents (e.g., ozone, potassium permanganate), which would destroy the linker.[6] Milder oxidation may also occur.- Avoid strong oxidizing agents.- If your reaction involves an oxidation step, ensure it is chemoselective and does not affect the alkyne.- Be mindful of potential air oxidation over long periods, especially in the presence of metal catalysts. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
Reductive Conditions The alkyne group can be reduced to an alkene or alkane in the presence of hydrogenation catalysts (e.g., Pd/C, PtO2) and a hydrogen source.- If a reduction is necessary elsewhere in the molecule, choose a reducing agent that is compatible with the alkyne group (e.g., sodium borohydride (B1222165) for carbonyl reduction).- Be aware that some "mild" reducing agents used in protein chemistry, like DTT or TCEP at high concentrations and prolonged incubation, could potentially interact with the alkyne in the presence of certain contaminants, though this is less common.
Common Coupling Reagents (e.g., EDC, HATU) This compound is generally stable in the presence of common amide coupling reagents when the alcohol is the reacting functional group.- No major stability issues are expected under standard peptide or ester coupling conditions.- The propargyl group is compatible with these reagents.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for conjugating this compound to an azide-containing molecule.

CuAAC_Workflow cluster_prep Preparation cluster_reagents Reaction Reagents Propargyl_PEG This compound Reaction_Vessel Reaction Setup Propargyl_PEG->Reaction_Vessel Azide_Molecule Azide-containing Molecule Azide_Molecule->Reaction_Vessel Copper_Source CuSO4 Copper_Source->Reaction_Vessel Reducing_Agent Sodium Ascorbate (B8700270) Reducing_Agent->Reaction_Vessel Ligand TBTA (optional) Ligand->Reaction_Vessel Solvent Aq. Buffer/Organic Co-solvent Solvent->Reaction_Vessel Incubation Incubate (RT, 1-4h) Reaction_Vessel->Incubation Purification Purification (e.g., HPLC, SEC) Incubation->Purification Final_Product Purified Conjugate Purification->Final_Product

Figure 1. General workflow for a CuAAC ("click chemistry") reaction.

Methodology:

  • Dissolve Reagents: Prepare stock solutions of this compound and your azide-containing molecule in a suitable solvent (e.g., DMSO, DMF, or water).

  • Prepare Catalyst: Prepare fresh stock solutions of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) in water. A copper-stabilizing ligand like TBTA can be pre-mixed with the this compound solution.

  • Reaction Setup: In a reaction vessel, combine the azide-containing molecule and this compound in your chosen reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiate Reaction: Add the copper(II) sulfate solution, followed by the sodium ascorbate solution to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

  • Purification: Once the reaction is complete, purify the resulting conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography, reverse-phase HPLC).

Protocol 2: Assessing Stability via a Forced Degradation Study

This protocol outlines a workflow to test the stability of this compound under specific stress conditions.

Forced_Degradation_Workflow cluster_conditions Stress Conditions Start This compound Solution Acid Acidic Buffer (e.g., pH 2) Start->Acid Base Basic Buffer (e.g., pH 12) Start->Base Oxidation Oxidizing Agent (e.g., H2O2) Start->Oxidation Heat Elevated Temp. (e.g., 60°C) Start->Heat Incubation Incubate at Time Points (e.g., 0, 2, 8, 24h) Acid->Incubation Base->Incubation Oxidation->Incubation Heat->Incubation Analysis Analytical Testing (LC-MS, NMR) Incubation->Analysis Data Compare to Control (T=0) Analysis->Data

Figure 2. Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent at a known concentration.

  • Aliquot and Stress: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic: Add an acidic buffer (e.g., 0.1 M HCl) to a final pH of ~2.

    • Basic: Add a basic buffer (e.g., 0.1 M NaOH) to a final pH of ~12.

    • Oxidative: Add a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal: Place a vial in a temperature-controlled environment (e.g., 60°C).

    • Control: Keep one aliquot under neutral pH at room temperature.

  • Time Points: At designated time points (e.g., 0, 2, 8, 24 hours), take a sample from each condition and quench the reaction if necessary (e.g., neutralize acid/base).

  • Analysis: Analyze the samples and the time-zero control using a suitable analytical method like LC-MS to identify any degradation products and quantify the remaining amount of intact this compound. NMR spectroscopy can also be used to observe structural changes.[7]

  • Data Interpretation: Compare the chromatograms or spectra of the stressed samples to the control to assess the extent of degradation under each condition.

References

Technical Support Center: Copper Catalyst Removal from Propargyl-PEG6-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of residual copper catalysts from reactions involving Propargyl-PEG6-alcohol, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual copper catalyst from my reaction?

A1: The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent. Common chelators include EDTA, aqueous ammonia, and ammonium (B1175870) chloride.[1] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1]

  • Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like silica (B1680970) gel, alumina, or Celite.[1][2] These materials can adsorb the copper catalyst, allowing the desired product to pass through with the eluting solvent.[1]

  • Use of Scavenging Resins: These are solid-supported materials with functional groups (e.g., thiourea, amine) that have a high affinity for metals.[1] Scavenger resins can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.[1]

  • Dialysis: For macromolecular products like PEGylated compounds, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[3][4][5]

Q2: My product is a PEGylated alcohol, which has some water solubility. How does this affect the choice of purification method?

A2: The water solubility of this compound derivatives can complicate standard liquid-liquid extractions. If your product partitions into the aqueous layer during washes with chelating agents, you risk significant product loss. In this scenario, consider the following:

  • Scavenger Resins: This is often the best solution.[1] The solid-supported resin can be stirred with the reaction mixture (either in an organic solvent or sometimes directly in an aqueous solution) and then simply filtered off, leaving the purified, water-soluble product in the filtrate.[1]

  • Dialysis: For larger PEG chains or bioconjugates, dialysis is highly effective. The product is retained within a semi-permeable membrane, while the smaller copper ions and chelating agents diffuse out into the surrounding buffer.[5]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and can be effective for removing small copper complexes from larger PEGylated products.

Q3: Why is my purified product still green or blue?

A3: A persistent green or blue color in your product is a strong indicator of residual copper contamination.[1][6] The blue color in an ammonia-based aqueous wash specifically indicates the formation of the tetraamminecopper(II) complex, showing that copper is being removed.[2][6] If the color remains in your organic product layer, it could be due to:

  • Incomplete Removal: The chosen method may not have been sufficient. Multiple washes, using a more concentrated chelating solution, or increasing the incubation time with a scavenger resin may be necessary.[1][6]

  • Product Chelation: Your product itself, especially if it contains nitrogen or other coordinating groups, might be strongly chelating the copper, making it difficult to remove with a weaker chelating agent like EDTA.[1]

  • Insoluble Copper Species: Filtration is best for removing particulate copper. If the copper is solubilized, filtration alone will be ineffective.[1]

Q4: Can I combine different copper removal methods?

A4: Yes, combining methods is a highly effective strategy.[6] A common and robust approach is to first perform an aqueous wash with a chelating agent (like EDTA or ammonium chloride/hydroxide) to remove the bulk of the copper, followed by passing the organic layer through a short plug of silica gel to adsorb any remaining traces.[2][6]

Troubleshooting Guide

Problem Symptom(s) Possible Cause(s) Suggested Solution(s)
Persistent Copper Contamination - Organic layer has a green or blue tint.[6] - Broad peaks or baseline noise in NMR spectrum due to paramagnetic copper.[6]1. Incomplete Extraction: Insufficient washing or weak chelating agent. 2. Wrong pH: The pH of the aqueous solution can affect the efficiency of chelators like EDTA.[1] 3. Product is a Stronger Chelator: Your product may be binding the copper tightly.[1]1. Perform additional aqueous washes. Increase the concentration of the chelating agent (e.g., use a saturated NH₄Cl solution).[6] 2. Ensure the pH of your EDTA solution is appropriate for complex formation (typically around 8).[7] 3. Use a stronger removal method, such as a specialized scavenger resin.[1]
Low Product Yield After Workup - Final product mass is lower than expected.1. Product Loss During Extraction: The PEGylated product has some water solubility and is being lost to the aqueous layer. 2. Emulsion Formation: Vigorous shaking during liquid-liquid extraction can create stable emulsions, trapping the product.1. Switch to a non-aqueous workup method. Use a scavenger resin and filter, then concentrate the solution.[1] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Avoid vigorous shaking; gently invert the funnel multiple times instead.
Filtration is Ineffective - Product remains colored after passing through a Celite or silica plug.1. Soluble Copper Species: Celite and silica are most effective at removing particulate or adsorbed copper. They may not remove fully dissolved copper-ligand complexes.[1]1. Pre-treat the solution with an aqueous chelator wash to complex the soluble copper, then dry the organic layer and filter it through a silica plug.[2] This combined approach removes both soluble and insoluble species.
Scavenger Resin is Ineffective - Copper is still present after treatment with a scavenger resin.1. Insufficient Resin: Not enough resin was used to bind all the copper. 2. Insufficient Incubation Time: The resin and reaction mixture were not stirred together for long enough.1. Increase the amount of scavenger resin used. A typical starting point is 3-5 equivalents relative to the copper catalyst.[1] 2. Increase the stirring time. Optimal times can range from 4 to 16 hours.[1]

Data Summary

The efficiency of copper removal can vary based on the specific reaction conditions, ligands used, and the nature of the product. The following table provides a general comparison of common methods.

Method Typical Efficiency Advantages Disadvantages Best For
Aqueous Wash (EDTA) Good to ExcellentInexpensive, simple setup.Can lead to emulsions; ineffective for highly water-soluble products; pH-dependent.[1]Standard organic-soluble products.
Aqueous Wash (NH₄OH/NH₄Cl) Good to ExcellentEffective for Cu(I) salts; visual confirmation (blue aqueous layer).[6]Can be incompatible with base-sensitive functional groups.[2]Products stable to basic/acidic conditions.
Silica/Alumina Filtration Fair to GoodSimple, fast, removes fine particulates.Ineffective for soluble copper complexes; potential for product loss on the solid support.[1]Removing trace amounts of copper or as a secondary purification step.[2]
Scavenger Resins ExcellentHigh selectivity and efficiency; suitable for water-soluble and sensitive products.[1]Higher cost; may require longer incubation times.[1]Water-soluble products (like PEG derivatives), sensitive molecules, achieving very low residual copper levels.
Dialysis ExcellentGentle; effective for removing all small molecules.Time-consuming; only suitable for macromolecules.[5]Large PEGylated molecules and bioconjugates.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for products that are soluble in an organic solvent immiscible with water.

  • Reaction Quench: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Prepare EDTA Solution: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), adjusting the pH to ~8.0 with a suitable base.

  • First Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of the 0.1 M EDTA solution, shake the funnel vigorously, and allow the layers to separate.[6] Drain the aqueous layer.

  • Repeat Washes: Repeat the EDTA wash. If a blue or green color persists in the aqueous layer, continue washing until it is colorless.[6]

  • Brine Wash: Perform a final wash with an equal volume of brine (saturated aqueous NaCl) to remove residual water and EDTA from the organic layer.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the product.[1]

Protocol 2: Copper Removal using a Scavenger Resin

This protocol is ideal for a wide range of products, including those that are water-soluble or sensitive to aqueous workups.[1]

  • Resin Addition: After the reaction is complete, add the scavenger resin (e.g., SiliaMetS Thiourea) directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.[1]

  • Stirring: Stir the resulting suspension at room temperature. The optimal time can vary and may need to be determined empirically, but a range of 4-16 hours is common.[1]

  • Filtration: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a syringe filter is usually sufficient.

  • Rinse: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.[1]

  • Concentration: The combined filtrate contains the product, free of the scavenger resin and the captured copper. Concentrate the filtrate under reduced pressure to obtain the purified product.[1]

Visualizations

G Workflow for Choosing a Copper Removal Method start Reaction Complete product_sol Is the product water-soluble or sensitive to aqueous workup? start->product_sol aq_wash Perform Aqueous Wash (EDTA or NH4OH/NH4Cl) product_sol->aq_wash No scav_resin Use Scavenger Resin product_sol->scav_resin Yes is_macro Is the product a large macromolecule (e.g., bioconjugate)? dialysis Perform Dialysis against EDTA buffer is_macro->dialysis Yes final_product Purified Product is_macro->final_product No, after filtration check_cu Check for residual copper (e.g., visual color, analysis) aq_wash->check_cu scav_resin->is_macro dialysis->final_product silica_plug Filter through a short silica plug check_cu->silica_plug Yes (Copper Remains) check_cu->final_product No (Copper Removed) silica_plug->final_product G Copper Removal via Chelation with EDTA cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Organic Phase (After) cluster_3 Aqueous Phase (After) org_phase Product + Cu²⁺(catalyst) process Mixing in Separatory Funnel org_phase->process aq_phase EDTA Solution aq_phase->process org_phase_after Purified Product process->org_phase_after Separation aq_phase_after [Cu(EDTA)]²⁻ Complex (Water Soluble) process->aq_phase_after Separation G Copper Removal Using a Scavenger Resin cluster_0 Separated Components start Crude Reaction Mixture (Product + Cu²⁺) add_resin Add solid-supported scavenger resin start->add_resin stir Stir mixture for 4-16 hours add_resin->stir filter Filter to remove resin stir->filter filtrate Filtrate: Purified Product in Solution filter->filtrate solid Solid: Resin-Cu²⁺ Complex filter->solid concentrate Concentrate Filtrate filtrate->concentrate final_product Final Purified Product concentrate->final_product

References

Technical Support Center: Characterization of Propargyl-PEG6-alcohol Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG6-alcohol and characterizing its conjugates using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The theoretical monoisotopic mass of this compound (C13H24O6) is 276.1624 g/mol . Its average molecular weight is approximately 276.33 g/mol .[1][2][3]

Q2: Which ionization techniques are recommended for the analysis of this compound and its conjugates?

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing this compound and its derivatives.

  • ESI-MS is often preferred for its compatibility with liquid chromatography (LC), allowing for online separation and analysis. It is particularly useful for analyzing conjugates in complex mixtures.

  • MALDI-TOF-MS is a rapid and sensitive technique, well-suited for determining the molecular weight of the parent molecule and its distribution if dealing with a polydisperse PEG conjugate.[1]

Q3: What are the common adducts observed for this compound in mass spectrometry?

Due to the presence of ether oxygens, this compound readily forms adducts with alkali metal ions. Common adducts you can expect to see in positive ion mode are:

  • Sodiated molecule [M+Na]+ : This is often the most abundant ion, especially if there are trace amounts of sodium salts in the sample or solvent.

  • Potassiated molecule [M+K]+ : Also commonly observed, arising from trace potassium salts.

  • Protonated molecule [M+H]+ : This may be observed, particularly in the presence of an acidic mobile phase or matrix.

Q4: What is the characteristic fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?

The fragmentation of polyethylene (B3416737) glycol (PEG) chains in Collision-Induced Dissociation (CID) is well-characterized. The primary fragmentation pathway involves the neutral loss of ethylene (B1197577) glycol units (C2H4O), which have a mass of approximately 44.03 Da.[4][5] Therefore, in an MS/MS experiment of a this compound adduct, you would expect to see a series of product ions with a mass difference of 44 Da.

Troubleshooting Guide

Problem 1: I am not seeing the expected molecular ion peak for my this compound conjugate.

  • Possible Cause 1: In-source fragmentation.

    • Suggestion: PEGylated compounds can sometimes be prone to fragmenting in the ion source, especially at higher voltages. Try reducing the cone voltage or capillary voltage to soften the ionization conditions.

  • Possible Cause 2: Poor ionization efficiency.

    • Suggestion (ESI): Ensure the sample is dissolved in a solvent compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation. For PEG compounds, the presence of alkali metal salts can enhance ionization by forming adducts. Consider adding a low concentration of sodium acetate (B1210297) or potassium acetate to your sample if you are not observing strong signals.

    • Suggestion (MALDI): The choice of matrix is crucial. For smaller PEGs, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices.[6] Ensure the matrix and sample are co-crystallized properly on the target plate.

  • Possible Cause 3: The conjugate is not present or is at a very low concentration.

    • Suggestion: Confirm the success of your conjugation reaction using an alternative technique, such as NMR or HPLC with UV detection, if your conjugate has a chromophore.

Problem 2: My mass spectrum is very complex with many peaks, making it difficult to identify my product.

  • Possible Cause 1: Presence of multiple adducts.

    • Suggestion: As mentioned in the FAQs, PEGs readily form adducts with different cations (e.g., H+, Na+, K+). This will result in a series of peaks for the same molecule. Analyze the mass differences between the major peaks to identify if they correspond to the mass differences between these common adducts.

  • Possible Cause 2: Polydispersity of a PEG-conjugated molecule.

    • Suggestion: If you are working with a larger, polydisperse PEG conjugate, you will see a distribution of peaks corresponding to the different numbers of ethylene glycol units. The mass difference between these peaks will be approximately 44 Da.

  • Possible Cause 3: Sample contamination.

    • Suggestion: Polyethylene glycols are common contaminants in laboratories, found in detergents and personal care products.[7][8] Ensure you are using high-purity solvents and clean labware. Running a blank (solvent only) can help identify any background contamination.

Problem 3: I am having trouble getting good fragmentation data (MS/MS) for my conjugate.

  • Possible Cause 1: The precursor ion selection is not accurate.

    • Suggestion: Ensure that you are selecting the monoisotopic peak of your desired adduct for fragmentation. Using a wider isolation window might be necessary if the isotopic cluster is not well-resolved.

  • Possible Cause 2: The collision energy is not optimized.

    • Suggestion: The optimal collision energy will depend on the instrument and the nature of the conjugate. Perform a collision energy ramp experiment to determine the energy that provides the best fragmentation pattern without completely losing the precursor ion signal.

Quantitative Data Summary

The following table summarizes the expected m/z values for the most common ions of this compound in positive ion mode mass spectrometry.

Ion TypeMolecular FormulaTheoretical m/z
[M+H]+ C13H25O6+277.1702
[M+Na]+ C13H24O6Na+299.1522
[M+K]+ C13H24O6K+315.1261

M represents the neutral this compound molecule.

Experimental Protocols

Sample Preparation for ESI-MS
  • Stock Solution: Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for the analysis. A common mobile phase for direct infusion is 50:50 acetonitrile:water with 0.1% formic acid.

  • Adduct Enhancement (Optional): To promote the formation of sodiated adducts for better sensitivity, a final concentration of 100 µM sodium acetate can be added to the working solution.

  • Analysis: Introduce the sample into the ESI-MS system via direct infusion or through an LC system.

Sample Preparation for MALDI-TOF MS
  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Prepare a solution of the this compound conjugate at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.

  • Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the spectrum in positive ion mode.

Visualizations

Mass_Spectrometry_Workflow Experimental Workflow for MS Characterization cluster_sample_prep Sample Preparation cluster_ionization Ionization Method cluster_analysis Mass Analysis cluster_data Data Interpretation Sample This compound Conjugate Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution ESI Electrospray Ionization (ESI) Dilution->ESI Direct Infusion or LC MALDI Matrix-Assisted Laser Desorption/Ionization (MALDI) Dilution->MALDI Co-crystallize with Matrix MS1 Full Scan MS (MS1) (Identify Molecular Ion & Adducts) ESI->MS1 MALDI->MS1 MS2 Tandem MS (MS/MS) (Structural Fragmentation) MS1->MS2 Select Precursor Ion Interpretation Identify m/z Values Analyze Fragmentation Pattern MS1->Interpretation MS2->Interpretation

Caption: Workflow for the mass spectrometry characterization of this compound conjugates.

References

Technical Support Center: Monitoring Propargyl-PEG6-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals monitoring reactions involving Propargyl-PEG6-alcohol, particularly its common application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reaction?

This compound is a hydrophilic linker molecule containing a terminal alkyne group (propargyl group), a six-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal hydroxyl group. Its most common application is in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the alkyne reacts with an azide-functionalized molecule to form a stable 1,2,3-triazole linkage.[1][2] This reaction is widely used for bioconjugation and in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Q2: Why am I not seeing any product formation in my CuAAC reaction?

Several factors could lead to reaction failure. A common issue is the deactivation of the copper(I) catalyst.[3][4] Consider the following troubleshooting steps:

  • Oxygen Sensitivity: The active Cu(I) catalyst is susceptible to oxidation to Cu(II) by atmospheric oxygen, which halts the reaction.[4][5] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) or use a sufficient excess of a reducing agent like sodium ascorbate.[3][5]

  • Copper Sequestration: Your azide-containing molecule (especially peptides or proteins with histidine residues) or buffer components (like Tris or high concentrations of chloride) may chelate the copper catalyst, making it unavailable for the reaction.[3] Using a copper-coordinating ligand like THPTA can help stabilize the Cu(I) state and improve reaction efficiency.[6] In some cases, adding a sacrificial metal like Zn(II) can occupy binding sites, freeing up the copper catalyst.[3][7]

  • Inaccessible Alkyne/Azide (B81097): If you are conjugating to a large biomolecule, the reactive group may be buried within its structure. Performing the reaction in the presence of a denaturant or a co-solvent like DMSO can help expose the reactive site.[3][7]

  • Reagent Quality: Verify the purity and integrity of your this compound and azide partner. Small molecule azides, in particular, should be handled with care and not isolated from solvent in large quantities.[7]

Q3: My TLC plate shows a long streak for my product instead of a distinct spot. What should I do?

Streaking on TLC is a common issue with PEGylated compounds due to their polarity and potential for polydispersity.

  • Adjust Solvent System: Standard solvent systems like ethyl acetate/hexanes may be too non-polar. Try a more polar mobile phase. A mixture of dichloromethane (B109758) (DCM) or chloroform (B151607) with methanol (B129727) (e.g., 5-10% MeOH in DCM) is a good starting point.[8]

  • Add Modifiers: Adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) in methanol (e.g., using a 1-10% solution of 10% NH4OH in MeOH mixed into DCM) can often improve spot shape for polar, amine-containing, or triazole compounds.

  • Lower Concentration: Spotting a solution that is too concentrated can lead to streaking. Try diluting your reaction aliquot before spotting it on the TLC plate.

Q4: I can't see the this compound spot on my TLC plate using a UV lamp. How can I visualize it?

This compound does not contain a strong UV chromophore and will likely be invisible under a standard 254 nm UV lamp.[9]

  • Use a Chemical Stain: A potassium permanganate (B83412) (KMnO4) stain is highly effective for visualizing alkynes and alcohols. The this compound spot will appear as a yellow-orange spot on a purple background upon gentle heating.[8] This stain will also visualize the product, but the starting material spot should disappear as the reaction progresses.

  • General Purpose Stains: Phosphomolybdic acid (PMA) is a good universal stain that can visualize most organic compounds, including alcohols and the resulting triazole, as dark green or blue spots on a light green background after heating.[8]

Troubleshooting Guides

TLC Reaction Monitoring Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
No starting material (alkyne) spot visible, even at t=0. This compound is not UV-active.Use a chemical stain for visualization, such as potassium permanganate (KMnO4), which reacts with the alkyne and alcohol functional groups.[8]
Starting material spot (alkyne) intensity does not decrease over time. Reaction has not started or is proceeding very slowly.Check catalyst activity (see FAQ Q2). Ensure all reagents were added correctly.
A new spot appears, but the starting material spot remains. The reaction is incomplete or has reached equilibrium.Allow the reaction to run longer. If no change, consider adding more catalyst or optimizing reaction conditions (temperature, concentration).
Multiple new spots appear on the TLC plate. Formation of side products.A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), forming a diyne.[5] Ensure sufficient reducing agent (sodium ascorbate) is present and minimize oxygen exposure.
All spots (starting material and product) are at the baseline (Rf ≈ 0). The TLC solvent system (mobile phase) is not polar enough.Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a DCM/methanol mixture.[10][11]
All spots are at the solvent front (Rf ≈ 1). The TLC solvent system is too polar.Decrease the polarity of the mobile phase. For example, decrease the percentage of methanol or add a less polar co-solvent like ethyl acetate.[12]
HPLC Reaction Monitoring Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
No peaks are observed for the PEG-containing species. The detector is not suitable for PEG analysis (e.g., UV detector).Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. If using a UV detector, consider derivatizing an aliquot of the reaction with a UV-active tag.
Product peak is very broad. PEG dispersity can lead to peak broadening in reversed-phase HPLC.[13] The column may be overloaded.This is somewhat inherent to PEG analysis. Ensure you are not overloading the column. Consider using a column specifically designed for polymer or PEG analysis.
Poor separation between starting material and product peaks. The HPLC method is not optimized.Adjust the gradient of the mobile phase (e.g., water/acetonitrile). The triazole product is generally more polar than the starting alkyne and should have a different retention time. Longer PEG chains generally lead to longer retention times in RP-HPLC.[13]
Extra peaks appear in the chromatogram. Impurities or side products are present. Residual copper catalyst can sometimes interfere.Identify potential side products (e.g., alkyne homodimer). To check for catalyst interference, try injecting a sample after treatment with a copper chelator like EDTA.[3]
Retention times are not reproducible. Column is not properly equilibrated. Mobile phase composition is inconsistent. Column temperature is fluctuating.Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. Use freshly prepared, degassed mobile phase. Use a column thermostat for temperature control.

Experimental Protocols

Protocol 1: TLC Monitoring of a CuAAC Reaction

This protocol outlines a general method for monitoring the progress of a CuAAC reaction between this compound and an azide partner.

1. Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Capillary spotters

  • Forceps

  • Heat gun

  • Mobile Phase (Solvent System): Start with 5-10% Methanol in Dichloromethane (DCM). Adjust polarity as needed.

  • Visualization Stain (Potassium Permanganate): Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a dark bottle.

2. Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "SM" (Starting Material - Alkyne), "Co" (Co-spot), and "Rxn" (Reaction).

  • Spot the Plate (Time = 0):

    • SM Lane: Spot a dilute solution of your this compound starting material.

    • Rxn Lane: Once the reaction is initiated, immediately take a small aliquot (using a capillary tube or micropipette) and spot it onto the "Rxn" lane.

    • Co Lane: Spot the starting material (SM) on top of the reaction mixture spot. This helps to confirm the identity of the starting material spot in the reaction lane.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Briefly dip the plate into the potassium permanganate stain using forceps.

    • Wipe excess stain from the back of the plate and gently warm it with a heat gun. Spots will appear as yellow/orange against a purple background.[8]

  • Monitor Progress: Repeat steps 2-4 at various time points (e.g., 30 min, 1 hr, 2 hr). A successful reaction will show the disappearance of the starting material spot (at its characteristic Rf) in the "Rxn" lane and the appearance of a new product spot with a different Rf.

Protocol 2: HPLC Monitoring of a CuAAC Reaction

This protocol provides a starting point for developing an HPLC method to monitor the reaction.

1. Instrumentation and Columns:

  • HPLC system with a C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Detector: Evaporative Light Scattering Detector (ELSD) is recommended. A Refractive Index (RI) detector can also be used. A UV detector is generally not suitable unless the azide partner has a strong chromophore.

2. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid)

  • Solvent B: Acetonitrile + 0.1% Formic Acid (or Trifluoroacetic Acid)

3. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30-40 °C

  • Gradient:

    • Start with a low percentage of Solvent B (e.g., 10-20%).

    • Run a linear gradient to a higher percentage of Solvent B (e.g., 90-95%) over 15-20 minutes.

    • Hold at high %B for 2-3 minutes.

    • Return to initial conditions and re-equilibrate for 5-10 minutes.

    • This gradient should be optimized based on the polarity of the azide partner and the resulting triazole product.

4. Procedure:

  • Prepare Samples: At each reaction time point, take an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding EDTA to chelate the copper). Dilute the aliquot in the initial mobile phase composition.

  • Inject Standards: Inject solutions of the pure this compound and the azide starting material to determine their individual retention times.

  • Inject Reaction Samples: Inject the diluted samples from the reaction time course.

  • Analyze Data: Monitor the chromatograms over time. The peak corresponding to this compound should decrease in area, while a new peak, corresponding to the PEGylated triazole product, should appear and grow. The product is expected to have a different retention time from both starting materials.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Workup reagents Combine: - this compound - Azide Substrate - Solvent (e.g., H2O/tBuOH) start_rxn Initiate Reaction (Add Catalyst to Reagents) reagents->start_rxn catalyst Prepare Catalyst: - CuSO4 Solution - Reducing Agent (NaAscorbate) catalyst->start_rxn take_aliquot Take Aliquot at Time (t) start_rxn->take_aliquot t = 0, 30m, 1h... monitor_tlc TLC Analysis take_aliquot->monitor_tlc monitor_hplc HPLC Analysis take_aliquot->monitor_hplc check_completion Check for Completion: - Disappearance of SM spot/peak - Stable product spot/peak monitor_tlc->check_completion monitor_hplc->check_completion check_completion->take_aliquot No workup Reaction Workup (e.g., Quench, Extraction) check_completion->workup Yes purification Purification (e.g., Column Chromatography) workup->purification

Caption: Experimental workflow for a CuAAC reaction using this compound.

TLC_Troubleshooting cluster_logic Decision Logic start Analyze TLC Plate q1 Is SM spot still present? start->q1 q2 Is product spot present? q1->q2 Yes no_reaction No Reaction Troubleshoot catalyst/reagents q1->no_reaction No (and no product) q3 Are spots streaking? q2->q3 Yes incomplete Reaction Incomplete Continue reaction q2->incomplete SM still intense q2->no_reaction No q4 Are spots at baseline/front? q3->q4 No streaking Streaking Issue Adjust solvent polarity or dilute sample q3->streaking Yes good_tlc Good Separation Proceed q4->good_tlc No bad_rf Poor Rf Adjust mobile phase polarity q4->bad_rf Yes

Caption: Troubleshooting logic for TLC analysis of the reaction.

References

Technical Support Center: Propargyl-PEG6-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG6-alcohol and similar PEGylated compounds in click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound?

A1: The optimal pH range for CuAAC reactions, including those with this compound, is generally between 6.5 and 8.0.[1][2][3] For many bioconjugation applications, a pH of 7.0 to 7.5 is recommended as a good starting point.[3][4] While the reaction can proceed over a broader pH range of 4 to 12, straying too far from the optimal range can lead to decreased reaction rates and an increase in side reactions.[5][6][7]

Q2: Which buffer systems are recommended for this reaction?

A2: Phosphate (B84403), HEPES, and carbonate buffers are compatible with CuAAC reactions.[1] It is crucial to avoid Tris buffer, as the tris(hydroxymethyl)aminomethane can act as a competitive ligand for the copper catalyst, thereby inhibiting the reaction.[1][8]

Q3: Can the reaction be performed in organic solvents?

A3: Yes, the CuAAC reaction is versatile and can be performed in a variety of solvents, including mixtures of water and organic solvents like DMSO or t-BuOH, or in neat organic solvents such as DMF for substrates that are not water-soluble.[7][8]

Q4: Is a ligand necessary for the reaction?

A4: While not strictly essential for the reaction to proceed, a copper-chelating ligand is highly recommended, especially in bioconjugation. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) accelerate the reaction and protect sensitive biomolecules from oxidative damage that can be caused by the copper catalyst and reducing agent.[2][7][8] Using a ligand can significantly improve the yield and purity of the final product.

Q5: What are the potential side reactions I should be aware of?

A5: At non-optimal pH or in the absence of a suitable ligand, several side reactions can occur. These include the oxidative homocoupling of the alkyne (Glaser coupling) and oxidation of sensitive amino acid residues (like methionine, cysteine, tyrosine, and histidine) in protein substrates.[9] Additionally, byproducts of the commonly used reducing agent, sodium ascorbate (B8700270), can react with lysine (B10760008) and arginine residues.[9]

Q6: How stable is the this compound at different pH values?

A6: The ether linkage in this compound is generally stable under neutral and basic conditions. However, like other ethers, it can be susceptible to cleavage under strong acidic conditions.[10] For typical CuAAC reaction conditions, which are mildly acidic to mildly basic, the degradation of the propargyl ether is not a primary concern. The PEG backbone itself can undergo degradation, particularly through oxidation, but this is less dependent on pH and more on the presence of oxidizing agents.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal pH: The reaction buffer is too acidic or too basic.Adjust the pH of the reaction mixture to the optimal range of 7.0-7.5 using a compatible buffer like phosphate or HEPES.[3][4]
Incorrect Buffer: Use of an interfering buffer like Tris.Replace Tris buffer with a non-coordinating buffer such as phosphate or HEPES.[1][8]
Catalyst Inactivation: The copper(I) catalyst has been oxidized to the inactive copper(II) state.Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used in sufficient excess. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
Poor Reagent Solubility: One or more of the reaction components is not fully dissolved.Add a co-solvent like DMSO or DMF to improve the solubility of the reactants.
Presence of Side Products (e.g., Alkyne Dimer) Absence or Insufficient Ligand: Lack of a copper-chelating ligand can lead to oxidative side reactions.Add a suitable ligand, such as THPTA, in a 5:1 molar ratio to the copper catalyst to stabilize the copper(I) and prevent side reactions.[8]
Oxygen in the Reaction Mixture: Dissolved oxygen can promote the Glaser coupling of the alkyne.Degas the reaction mixture and perform the reaction under an inert atmosphere.
Degradation of Biomolecule Oxidative Damage: Reactive oxygen species generated by the catalyst system can damage sensitive biomolecules.Use a protective ligand like THPTA.[2] Consider adding aminoguanidine (B1677879) to scavenge reactive carbonyl byproducts of ascorbate oxidation.[2]
Extreme pH: The pH of the buffer is causing denaturation or degradation of the protein or other biomolecule.Ensure the reaction pH is within the stability range of your biomolecule, ideally within the optimal CuAAC range of 6.5-8.0.

Quantitative Data Summary

While precise kinetic data for the effect of pH on the CuAAC reaction of this compound is not extensively available in the literature, the following table summarizes the expected outcomes based on established principles and published observations for similar systems.

pH Range Relative Reaction Rate Potential for Side Reactions Remarks
< 4.0Very SlowHigh (Acid-catalyzed hydrolysis of substrates)Not recommended. Risk of ether cleavage and degradation of acid-sensitive molecules.[10]
4.0 - 6.0Suboptimal to ModerateModerateThe reaction can proceed, but rates are generally slower than at neutral pH.[5][6]
6.5 - 8.0Optimal LowThis range provides the best balance of high reaction rates and minimal side reactions for most applications.[1][3]
8.0 - 10.0Moderate to FastModerate to High (Base-catalyzed side reactions)Increased rate may be observed, but also a higher risk of side reactions with base-sensitive functional groups.
> 10.0VariableHighNot recommended for most applications, especially with sensitive biomolecules, due to the high potential for degradation.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol describes a general method for the conjugation of this compound to an azide-containing molecule in an aqueous buffer.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer: 0.1 M Phosphate or HEPES buffer, pH 7.4

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, dissolve the this compound and the azide-containing molecule in the reaction buffer to the desired final concentrations.

  • Prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio and vortex briefly.

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide (B81097).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate should be in excess (e.g., 5 mM).

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or LC-MS.

  • Once the reaction is complete, it can be quenched by the addition of EDTA, and the product can be purified using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography).

Protocol 2: Kinetic Analysis of the Impact of pH on the CuAAC Reaction

This protocol outlines a method to study the effect of pH on the reaction kinetics using HPLC.

Materials:

  • This compound

  • A model azide (e.g., benzyl (B1604629) azide)

  • Copper(II) sulfate (CuSO₄)

  • THPTA ligand

  • Sodium ascorbate

  • A series of buffers (e.g., 0.1 M acetate (B1210297) for pH 4-5, 0.1 M phosphate for pH 6-8, 0.1 M carbonate for pH 9-10)

  • HPLC system with a suitable column (e.g., C18)

  • Quenching solution (e.g., 100 mM EDTA)

Procedure:

  • Prepare a set of reaction mixtures, each in a different buffer system covering the desired pH range.

  • For each pH, combine the this compound, model azide, CuSO₄, and THPTA in the buffer.

  • Initiate the reactions simultaneously by adding a freshly prepared solution of sodium ascorbate to each tube.

  • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot from each reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.

  • Analyze the quenched samples by HPLC to determine the concentration of the product and remaining reactants.

  • Plot the concentration of the product versus time for each pH value.

  • Determine the initial reaction rate for each pH by calculating the slope of the initial linear portion of the curve.

  • A plot of the initial rate versus pH will provide the pH-rate profile for the reaction.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Buffer at Desired pH B Dissolve this compound and Azide Substrate E Combine Reactants and Catalyst Premix B->E C Prepare Catalyst Premix (CuSO4 + THPTA) C->E D Prepare Fresh Sodium Ascorbate Solution F Initiate with Sodium Ascorbate D->F E->F Add G Incubate at Room Temperature F->G H Monitor Reaction (e.g., HPLC, LC-MS) G->H I Quench Reaction (Optional) H->I J Purify Product (e.g., SEC, RP-HPLC) I->J troubleshooting_workflow cluster_pH pH & Buffer Check cluster_reagents Reagent Check cluster_catalyst Catalyst System Check start Low Reaction Yield? ph_check Is pH between 6.5-8.0? start->ph_check buffer_check Is buffer non-interfering (e.g., Phosphate, HEPES)? ph_check->buffer_check Yes adjust_ph Adjust pH to 7.0-7.5 ph_check->adjust_ph No change_buffer Switch to a recommended buffer buffer_check->change_buffer No reagent_check Are reagents fresh and soluble? buffer_check->reagent_check Yes adjust_ph->ph_check fail Issue Persists (Consult further documentation) change_buffer->buffer_check prepare_fresh Use fresh sodium ascorbate; consider co-solvent reagent_check->prepare_fresh No ligand_check Is a ligand being used? reagent_check->ligand_check Yes prepare_fresh->reagent_check add_ligand Add THPTA (5 eq.) ligand_check->add_ligand No success Yield Improved ligand_check->success Yes add_ligand->success

References

Storage and handling best practices to maintain Propargyl-PEG6-alcohol activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of Propargyl-PEG6-alcohol to maintain its activity, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored at -20°C.[1][2] Some suppliers recommend storage at -80°C for extended periods.[2] It is crucial to store the compound in a tightly sealed container, protected from light and moisture.

Q2: What is the shelf life of this compound?

When stored at -20°C, the shelf life is typically one month.[2] For storage at -80°C, the shelf life can be extended to six months.[2]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[3] The hydrophilic nature of the PEG linker also imparts some solubility in aqueous solutions.

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions in a dry, inert solvent such as anhydrous DMSO or DMF. Solutions should be stored at -20°C or -80°C. To avoid moisture condensation, allow the vial to equilibrate to room temperature before opening. For in vivo experiments, it is best to prepare fresh solutions daily.[2]

Storage and Handling Best Practices

Proper storage and handling are critical to preserving the chemical integrity and reactivity of this compound. The presence of a terminal alkyne and a hydroxyl group on a flexible PEG linker makes the molecule susceptible to degradation if not handled correctly.

ParameterRecommendationRationale
Storage Temperature -20°C for short-term (up to 1 month)[2] -80°C for long-term (up to 6 months)[2]Minimizes degradation reactions such as oxidation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The propargyl group can be sensitive to oxidation.[1]
Light Exposure Protect from light by using an amber vial or by wrapping the container in foil.Propargyl compounds can be light-sensitive and may polymerize upon exposure.
Moisture Store in a tightly sealed container with a desiccant.[4]Moisture can lead to hydrolysis of the ether linkages in the PEG chain.
Handling Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.Propargyl alcohol, a related compound, is flammable and toxic.[5]

Troubleshooting Guides

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Low or no yield in a click reaction is a common issue. The following guide provides a systematic approach to troubleshooting.

Problem: Low or No Product Formation in CuAAC Reaction

Troubleshooting_CuAAC cluster_reagents Reagent Quality cluster_catalyst Catalyst Activity cluster_conditions Reaction Conditions cluster_purification Purification start Low/No Product check_reagents Verify Reagent Quality start->check_reagents reagent_purity Check purity of this compound and azide (B81097) partner via NMR or LC-MS. check_reagents->reagent_purity Purity? check_catalyst Assess Catalyst Activity copper_source Is the Cu(I) source fresh? Cu(I) can oxidize to inactive Cu(II). check_catalyst->copper_source Cu(I) Source? check_conditions Optimize Reaction Conditions atmosphere Was the reaction performed under an inert atmosphere (Ar or N2)? check_conditions->atmosphere Atmosphere? check_purification Evaluate Purification Method polarity Is the product highly polar due to the PEG linker, leading to poor recovery from silica (B1680970) gel? check_purification->polarity Polarity Issues? reagent_degradation Has the this compound been stored properly? Consider degradation. reagent_purity->reagent_degradation Degradation? reagent_degradation->check_catalyst reducing_agent Is the reducing agent (e.g., sodium ascorbate) fresh? copper_source->reducing_agent Reducing Agent? ligand Is a copper-stabilizing ligand being used (e.g., TBTA)? reducing_agent->ligand Ligand? ligand->check_conditions solvent Is the solvent degassed and anhydrous? atmosphere->solvent Solvent? temperature Is the reaction temperature optimal? solvent->temperature Temperature? ph Is the pH of the reaction mixture appropriate (typically 4-12)? temperature->ph pH? ph->check_purification hplc Consider reverse-phase HPLC for purification of polar products. polarity->hplc Alternative Method? end end hplc->end Resolved

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

PROTAC Synthesis

The synthesis of PROTACs often involves multiple steps, and issues can arise at various stages.

Problem: Low Yield of Final PROTAC Product

Troubleshooting_PROTAC cluster_coupling1 First Coupling (e.g., Amide Bond Formation) cluster_linker Linker Integrity cluster_coupling2 Second Coupling (Click Chemistry) cluster_purification Purification Challenges start Low PROTAC Yield check_coupling1 Verify First Coupling Reaction start->check_coupling1 coupling_reagents Are the coupling reagents (e.g., HATU, DIPEA) and solvent appropriate and fresh? check_coupling1->coupling_reagents Reagents? check_linker Assess Linker Integrity linker_purity Confirm purity of this compound via NMR or LC-MS before use. check_linker->linker_purity Purity? check_coupling2 Verify Second Coupling Reaction (Click Chemistry) click_issues Refer to CuAAC Troubleshooting Guide. check_coupling2->click_issues check_purification Optimize Purification polarity PROTACs with PEG linkers are often highly polar. Is recovery from normal-phase silica low? check_purification->polarity Polarity? protecting_groups Are protecting groups necessary for other functional groups on the ligand or linker? coupling_reagents->protecting_groups Protection? protecting_groups->check_linker linker_stability Was the linker handled under inert conditions to prevent degradation? linker_purity->linker_stability Stability? linker_stability->check_coupling2 click_issues->check_purification hplc Use reverse-phase preparative HPLC for purification of polar PROTACs. polarity->hplc Method? solubility Is the final PROTAC poorly soluble? The PEG linker should improve solubility. hplc->solubility Solubility? end end solubility->end Resolved

Caption: Troubleshooting workflow for low-yield PROTAC synthesis.

Experimental Protocols

Protocol 1: Quality Control of this compound by ¹H NMR

This protocol outlines the steps for assessing the purity and integrity of this compound using ¹H NMR spectroscopy.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Interpretation:

  • Expected Chemical Shifts (in CDCl₃):

    • ~4.2 ppm (d): Methylene protons adjacent to the alkyne (-C≡C-CH₂-O-).

    • ~3.7-3.6 ppm (m): Repeating ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-).

    • ~2.4 ppm (t): Acetylenic proton (-C≡C-H).

  • Purity Assessment:

    • Integrate the characteristic peaks. The ratio of the integrations should correspond to the number of protons in each environment.

    • Look for the presence of unexpected peaks, which may indicate impurities or degradation products. Common impurities in PEG compounds can include diols or other PEG derivatives.[6][7]

  • Degradation Assessment:

    • Oxidation of the propargyl group may lead to the formation of aldehydes or carboxylic acids, which would present new signals in the NMR spectrum.[1][7]

    • Hydrolysis of the PEG chain is less likely under anhydrous conditions but could lead to a broader signal in the PEG region and the appearance of free PEG.

Protocol 2: Monitoring a Click Reaction by LC-MS

This protocol describes how to monitor the progress of a CuAAC reaction involving this compound using LC-MS.

1. Sample Preparation:

  • At various time points during the reaction, withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by adding a chelating agent (e.g., EDTA) to remove the copper catalyst.

  • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile (B52724)/water) to a concentration appropriate for LC-MS analysis.

2. LC-MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method, for example, with mobile phase A as water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid.

    • The gradient can be run from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Scan a mass range that includes the expected masses of the starting materials and the product.

3. Data Interpretation:

  • Monitor the disappearance of the peaks corresponding to the starting materials (this compound and the azide partner).

  • Monitor the appearance of the peak corresponding to the triazole product.

  • The identity of the peaks can be confirmed by their mass-to-charge ratio (m/z).

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and ensuring the reliability of experimental results.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization start This compound propargyl_oxidation Oxidation of Propargyl Group start->propargyl_oxidation [O2, light, metal ions] peg_oxidation Oxidation of PEG Chain start->peg_oxidation [O2, heat] ether_hydrolysis Hydrolysis of Ether Linkages start->ether_hydrolysis [H2O, acid/base] alkyne_polymerization Polymerization of Alkyne start->alkyne_polymerization [heat, light] propynal propynal propargyl_oxidation->propynal Propynal/Propynoic Acid Formation aldehydes_acids aldehydes_acids peg_oxidation->aldehydes_acids Formaldehyde/Formic Acid Formation smaller_pegs smaller_pegs ether_hydrolysis->smaller_pegs Cleavage into smaller PEG units polymer polymer alkyne_polymerization->polymer Formation of Polyacetylene

Caption: Potential degradation pathways for this compound.

References

Navigating Steric Hindrance in Propargyl-PEG6-alcohol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in reactions involving Propargyl-PEG6-alcohol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile linker in their synthetic strategies, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this sterically demanding molecule.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my click chemistry reaction with this compound?

A1: Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving sterically hindered substrates like this compound can arise from several factors. The bulky polyethylene (B3416737) glycol (PEG) chain can physically obstruct the approach of the azide-containing molecule and the copper catalyst to the alkyne functional group.[1][2][3] This steric hindrance can slow down the reaction rate and lead to incomplete conversion. Additionally, the PEG chain can interact with and sequester the copper catalyst, reducing its effective concentration in the reaction mixture.

Q2: How can I improve the efficiency of my CuAAC reaction with this sterically hindered alkyne?

A2: To enhance the efficiency of your CuAAC reaction, consider the following strategies:

  • Catalyst and Ligand Optimization: The choice of copper source and ligand is critical. Using a copper(I) source like CuBr or generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) is standard. Crucially, employing a sterically accessible and stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can significantly improve reaction rates by protecting the copper(I) from oxidation and increasing its catalytic activity.

  • Solvent Selection: The choice of solvent can influence the conformation of the PEG chain and the solubility of all reactants. A solvent system that fully solubilizes all components is essential. Mixtures of water with organic solvents like DMSO, t-BuOH, or DMF are commonly used for bioconjugations.

  • Temperature and Reaction Time: While click chemistry is often performed at room temperature, gently heating the reaction (e.g., to 35-45 °C) can provide the necessary activation energy to overcome the steric barrier.[4] Extending the reaction time can also lead to higher conversion.

  • Reactant Concentration: Working at higher concentrations can favor the desired bimolecular reaction over potential side reactions.

Q3: Are there alternatives to the standard CuAAC reaction for sterically hindered substrates?

A3: Yes, if you continue to face challenges with CuAAC, you might consider the following alternatives:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method often exhibits different substrate scope and can be effective for substrates that perform poorly in CuAAC. Ruthenium catalysts can favor the formation of the 1,5-disubstituted triazole regioisomer.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry approach that utilizes a strained cyclooctyne (B158145) derivative (e.g., DBCO, BCN) instead of a terminal alkyne.[5] If your azide-containing molecule is compatible with derivatization with a strained alkyne, this can be a highly efficient and bio-orthogonal method that avoids the potential toxicity of a copper catalyst.

Q4: I see some byproducts in my reaction mixture. What could they be?

A4: A common byproduct in CuAAC reactions is the homocoupling of the alkyne (Glaser coupling), which can be minimized by ensuring a sufficient concentration of the reducing agent and limiting the exposure of the reaction to oxygen. With this compound, you might also observe products resulting from reactions involving the terminal hydroxyl group if it is not appropriately protected, depending on the other reagents and conditions used. Careful analysis by LC-MS and NMR is recommended to identify any unexpected products.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Steric Hindrance: The PEG chain is blocking the reactive site.1. Increase reaction temperature (e.g., 40-50°C).2. Prolong reaction time (e.g., 24-48 hours).3. Use a more effective ligand (e.g., THPTA).
Catalyst Inactivation: The Cu(I) catalyst has been oxidized to inactive Cu(II).1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2. Use a fresh solution of reducing agent (e.g., sodium ascorbate).3. Increase the equivalents of the reducing agent.
Poor Solubility: Reactants are not fully dissolved.1. Screen different solvent systems (e.g., DMSO/water, DMF/water).2. Use sonication to aid dissolution.
Multiple Products Observed Alkyne Homocoupling: Glaser coupling is occurring as a side reaction.1. Increase the concentration of the reducing agent.2. Thoroughly degas all solutions before starting the reaction.
Reaction at the Hydroxyl Terminus: The alcohol group is reacting.1. If necessary, protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) prior to the click reaction.
Difficulty in Purification Similar Polarity of Product and Starting Material: Co-elution during chromatography.1. Optimize your chromatographic method (e.g., try a different solvent gradient or a different stationary phase).2. Consider alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general starting point for the CuAAC reaction with a sterically hindered PEGylated alkyne. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for your specific substrate.

Materials:

  • This compound

  • Azide-containing substrate

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF)

Procedure:

  • In a microcentrifuge tube, dissolve the this compound (1.2 equivalents) and the azide-containing substrate (1.0 equivalent) in a mixture of the chosen buffer and co-solvent. The final concentration of the limiting reagent should be in the range of 1-10 mM.

  • In a separate tube, prepare a fresh solution of sodium ascorbate (5 equivalents) in the degassed buffer.

  • In another tube, prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in the degassed buffer.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution.

  • Initiate the reaction by adding the premixed CuSO₄/THPTA solution.

  • Seal the tube and stir the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 37°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, the product can be purified by an appropriate method, such as silica (B1680970) gel chromatography or preparative HPLC.

Visualizing Reaction Workflows

Troubleshooting Workflow for Low CuAAC Reaction Yield

troubleshooting_workflow start Low Reaction Yield check_solubility Are all reactants fully dissolved? start->check_solubility optimize_solvent Optimize solvent system (e.g., different co-solvent, sonication) check_solubility->optimize_solvent No check_catalyst Is the catalyst active? check_solubility->check_catalyst Yes optimize_solvent->check_catalyst optimize_catalyst Use fresh reagents (Cu salt, ascorbate) Increase ligand:copper ratio Degas solutions thoroughly check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Increase temperature (e.g., 37-45°C) Increase reaction time Increase reactant concentrations check_conditions->optimize_conditions No consider_alternatives Consider alternative chemistries (RuAAC, SPAAC) check_conditions->consider_alternatives Yes, still low yield end Improved Yield optimize_conditions->end consider_alternatives->end

Caption: A flowchart for troubleshooting low yields in CuAAC reactions.

General Signaling Pathway for CuAAC Catalysis

cuaac_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Propargyl_PEG Propargyl-PEG6-OH (Alkyne) Cu_Acetylide Copper Acetylide Intermediate Propargyl_PEG->Cu_Acetylide Azide R-N3 (Azide) Triazolide Copper Triazolide Intermediate Azide->Triazolide CuII Cu(II) Salt CuI Cu(I)-Ligand Complex CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Cu_Acetylide->Triazolide Triazolide->CuI Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Triazolide->Triazole Protonolysis

Caption: A simplified diagram of the CuAAC catalytic cycle.

References

Validation & Comparative

Propargyl-PEG6-alcohol vs. Other PEG Linkers: A Comparative Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is paramount in the development of advanced bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers have emerged as a gold standard, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles of conjugated molecules. Among the diverse array of PEG linkers, Propargyl-PEG6-alcohol, a heterobifunctional linker, offers distinct advantages through its application in bioorthogonal "click" chemistry. This guide provides an objective, data-driven comparison of this compound with other commonly used PEG linkers, offering insights into their respective performances in bioconjugation and drug delivery applications.

Executive Summary

This compound distinguishes itself through its terminal alkyne group, which facilitates highly efficient and specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method generally offers superior control over the stoichiometry of the final conjugate, leading to more homogeneous products compared to traditional methods like maleimide-thiol or NHS ester-amine couplings. While the stability of the resulting triazole linkage is a key advantage, the choice of linker ultimately depends on the specific application, the nature of the biomolecule, and the desired pharmacokinetic outcomes. This guide will delve into the quantitative data and experimental protocols that underpin these considerations.

Comparison of Key Performance Parameters

The selection of a PEG linker is a critical decision that influences the efficacy, stability, and safety of a bioconjugate. The following tables provide a quantitative comparison of this compound and its resulting conjugate properties against other common PEG linker types.

Table 1: Comparison of Conjugation Chemistries

Linker TypeReactive GroupsTypical Reaction ConditionsReaction TimeConjugation Yield/EfficiencyKey AdvantagesKey Disadvantages
Propargyl-PEG-OH Alkyne, HydroxylCopper(I) catalyst, Aqueous buffer, Room Temp1 - 4 hoursVery High (>95%)High specificity, Bioorthogonal, Stable triazole linkage, Controllable stoichiometryRequires copper catalyst which can be cytotoxic if not removed
Maleimide-PEG-X Maleimide (B117702), (e.g., NHS ester)pH 6.5-7.5, Room Temp1 - 4 hoursHigh (>90%)High reactivity with thiols, No catalyst neededPotential for retro-Michael addition leading to instability, Less control over stoichiometry
NHS ester-PEG-X NHS ester, (e.g., Amine)pH 7-9, Room Temp or 4°C0.5 - 4 hoursVariableReacts readily with primary aminesProne to hydrolysis, Can react with multiple lysine (B10760008) residues leading to heterogeneity

Data synthesized from multiple sources indicating general performance characteristics.

Table 2: Stability of Resulting Bioconjugates

Linkage TypeBond FormedStability in Human PlasmaKey Stability Features
Triazole (from Propargyl-PEG) 1,2,3-TriazoleVery HighHighly stable to hydrolysis and enzymatic degradation.[1]
Thioether (from Maleimide-PEG) ThioetherModerate to HighSusceptible to retro-Michael addition and exchange with serum thiols like albumin, leading to premature drug release.[2][3] Stability can be improved with modified maleimides.[3][4]
Amide (from NHS ester-PEG) AmideHighGenerally stable under physiological conditions.

Table 3: Impact of PEG Chain Length on Pharmacokinetics of ADCs

PEG UnitsClearance RateIn Vivo Half-LifeTumor AccumulationTolerability
< 8RapidShortLowerPoor
8 - 24SlowerLongerHigherImproved

This table summarizes general trends observed in studies comparing different PEG chain lengths on antibody-drug conjugates.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers in a research setting. Below are representative protocols for key experiments.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines the conjugation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM)

  • Sodium ascorbate (B8700270) stock solution (100 mM, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent oxidative damage)

  • Deionized water

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and this compound in buffer. A typical molar ratio is 1:5 to 1:10 (protein:PEG linker).

  • Prepare the Catalyst Solution: In a separate tube, premix the CuSO4 and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common.

  • Initiate the Reaction: Add the premixed catalyst solution to the protein-linker mixture.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. If using, add aminoguanidine at this stage.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Once the reaction is complete, purify the PEGylated protein from excess reagents and catalyst using size-exclusion chromatography or another suitable method.[6][7]

Protocol 2: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a Maleimide-PEG linker to a protein containing a free thiol group (e.g., a cysteine residue).

Materials:

  • Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG reagent

  • Anhydrous DMSO or DMF (if the Maleimide-PEG is not water-soluble)

  • Reducing agent (e.g., TCEP), optional

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., desalting column or dialysis)

Procedure:

  • Prepare the Protein: Dissolve the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Prepare the Maleimide-PEG Solution: Dissolve the Maleimide-PEG reagent in the conjugation buffer or in a minimal amount of DMSO/DMF if it is not readily water-soluble.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Add a quenching reagent to react with any unreacted maleimide groups.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.[8][9][10]

Protocol 3: Assessment of ADC Stability in Human Plasma

This protocol outlines a method to evaluate the stability of an antibody-drug conjugate (ADC) in human plasma using LC-MS.

Materials:

  • ADC construct

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G or anti-human Fc)

  • Wash buffers

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer

  • Reducing agent (e.g., DTT) for DAR analysis

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Immunoaffinity Capture: At each time point, capture the ADC from the plasma sample using immunoaffinity beads.

  • Washing: Wash the beads to remove non-specifically bound plasma proteins.

  • Elution: Elute the ADC from the beads.

  • Sample Preparation for LC-MS:

    • Intact Mass Analysis: Analyze the eluted ADC directly to observe fragmentation or loss of the drug-linker.

    • Drug-to-Antibody Ratio (DAR) Analysis: Reduce the ADC to separate the light and heavy chains and analyze by LC-MS to determine the average DAR over time.

  • Data Analysis: Quantify the amount of intact ADC and the average DAR at each time point to determine the stability of the conjugate.[5][6][8]

Visualizations: Workflows and Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and concepts discussed in this guide.

G Experimental Workflow for CuAAC Conjugation A Prepare Azide-Modified Protein C Mix Protein and Linker A->C B Prepare this compound B->C E Add Catalyst to Mixture C->E D Prepare Cu(I) Catalyst (CuSO4 + Ligand) D->E F Add Sodium Ascorbate E->F G Incubate (1-4h, RT) F->G H Purify Conjugate (SEC) G->H

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G Workflow for Maleimide-Thiol Conjugation A Prepare Thiol-Containing Protein C Mix Protein and Linker A->C B Prepare Maleimide-PEG Reagent B->C D Incubate (1-2h, RT) C->D E Quench Reaction D->E F Purify Conjugate (Desalting) E->F

Caption: Workflow for Maleimide-Thiol Conjugation.

G ADC Stability Assessment Workflow A Incubate ADC in Plasma B Collect Aliquots at Time Points A->B C Immunoaffinity Capture of ADC B->C D Wash and Elute C->D E LC-MS Analysis (Intact/DAR) D->E F Determine Stability Profile E->F

Caption: Experimental workflow for assessing ADC plasma stability.

Conclusion

The choice between this compound and other PEG linkers is a nuanced decision that hinges on the specific requirements of the bioconjugation strategy. This compound, with its alkyne functionality, provides access to the highly efficient and specific "click" chemistry platform. This often translates to more homogeneous and stable conjugates, a significant advantage in the development of precisely engineered therapeutics like ADCs and PROTACs.

However, the necessity of a copper catalyst for CuAAC can be a drawback in certain cellular applications, although advancements in catalyst systems and removal techniques have mitigated this concern. Maleimide and NHS ester-based PEG linkers offer simpler, catalyst-free conjugation chemistries but may suffer from issues of instability (in the case of maleimides) or lack of specificity leading to product heterogeneity (in the case of NHS esters).

The length of the PEG chain is another critical parameter, with evidence suggesting that linkers with 8 or more PEG units can improve the pharmacokinetic profile and tolerability of ADCs. Ultimately, the optimal PEG linker must be determined empirically, taking into account the desired balance of reactivity, stability, and in vivo performance. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the rational design and development of next-generation bioconjugates.

References

A Comparative Guide to Propargyl-PEG-Alcohols: Impact of PEG Chain Length on Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propargyl-PEG-Alcohol Linkers with Varying Polyethylene (B3416737) Glycol (PEG) Chain Lengths, Supported by Experimental Data and Protocols.

The functionalization of small molecules, peptides, and proteins with polyethylene glycol (PEG) linkers is a cornerstone of modern drug development, enhancing solubility, stability, and pharmacokinetic profiles. Propargyl-PEG-alcohol linkers are particularly valuable due to their terminal alkyne group, which allows for efficient and specific conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction.[1][2][3] This guide provides a comparative analysis of Propargyl-PEG-alcohols with different discrete PEG chain lengths, focusing on how the number of PEG units (n=3, 6, 12, etc.) quantitatively impacts key performance parameters in drug discovery applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The Influence of PEG Chain Length on Physicochemical Properties

The length of the PEG chain is a critical design element that can be fine-tuned to achieve desired molecular properties. Increasing the number of ethylene (B1197577) glycol units in a Propargyl-PEG-alcohol linker directly influences the hydrophilicity, hydrodynamic radius, and overall size of the resulting conjugate.[4][5][6] These changes have profound effects on solubility, stability, and permeability.

Data Summary: Physicochemical Properties

The following table summarizes the fundamental properties of commercially available Propargyl-PEG-alcohols with varying PEG chain lengths and provides an overview of the expected impact on the properties of the resulting conjugate.

PropertyPropargyl-PEG3-alcoholPropargyl-PEG6-alcoholPropargyl-PEG12-alcoholGeneral Trend with Increasing PEG Length
Molecular Weight ( g/mol ) 144.17[7][8]276.33[9][10]540.65 (approx.)Increases
Formula C₇H₁₂O₃[7][8]C₁₃H₂₄O₆[9]C₂₅H₄₈O₁₃ (approx.)Increases in C, H, O
Aqueous Solubility HighVery HighExtremely HighIncreases: The additional ethylene glycol units enhance interactions with water molecules, significantly improving the solubility of hydrophobic molecules.[11][12][13]
Hydrodynamic Radius SmallModerateLargeIncreases: A larger PEG chain increases the effective size of the molecule in solution, which can reduce renal clearance and prolong circulation half-life.[5][6]
In Vitro Stability GoodExcellentExcellentGenerally Increases: The hydrophilic PEG chain can form a protective hydration shell around the conjugate, shielding it from enzymatic degradation.[3][11]
Cell Permeability HigherModerateLowerDecreases: While enhancing solubility, longer PEG chains can increase the molecule's size and polarity, potentially hindering passive diffusion across cell membranes. An optimal length is often required.[11]

Impact of PEG Linker Length on Biological Performance: A PROTAC Case Study

In the context of PROTACs, the linker is not merely a spacer but a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for target protein degradation.[11][14] The length of the PEG chain directly impacts the efficacy of the PROTAC.

Data Summary: PROTAC Performance with Varying Linker Lengths

The following data, adapted from studies on different PROTAC targets, illustrates the critical role of linker length optimization. While these studies do not exclusively use Propargyl-PEG-alcohol linkers, they demonstrate the general principles of how PEG chain length affects PROTAC performance.

Target ProteinLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)ObservationsReference
Estrogen Receptor α (ERα) 12~100>90While effective, a slightly longer linker proved more potent.[1]
Estrogen Receptor α (ERα) 16~10>95The 16-atom linker was found to be optimal for ERα degradation in this series.[1][15][1][15]
TANK-binding kinase 1 (TBK1) < 12No degradationN/ALinkers shorter than 12 atoms were inactive, likely due to steric hindrance preventing ternary complex formation.[1][14][1][14]
TANK-binding kinase 1 (TBK1) 21396This linker length showed the highest potency for TBK1 degradation.[14][14]
TANK-binding kinase 1 (TBK1) 2929276A further increase in linker length led to a decrease in degradation potency.[14][14]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation percentage.

These data underscore that there is an optimal PEG linker length for each target and E3 ligase pair, and this must be determined empirically.

Experimental Workflows and Protocols

To aid researchers in the selection and evaluation of Propargyl-PEG-alcohols, this section provides detailed experimental protocols for key assays and a logical workflow for linker optimization.

Logical Workflow for Linker Selection

The following diagram illustrates a typical workflow for selecting and validating a Propargyl-PEG-alcohol linker for a new conjugate (e.g., a PROTAC).

G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment A Synthesize Conjugates (e.g., PROTACs with Propargyl-PEG3, -PEG6, -PEG12) B Characterize by LC-MS, NMR A->B C Determine Aqueous Solubility (e.g., PEG Precipitation Assay) B->C D Assess Cell Permeability (PAMPA) C->D E Evaluate In Vitro Stability (Plasma/Microsomal Assay) D->E F Measure Biological Activity (e.g., Western Blot for PROTACs) E->F G Select Lead Linker(s) F->G H Conduct Pharmacokinetic (PK) Studies in Animal Models G->H I Evaluate In Vivo Efficacy H->I

Caption: Workflow for selecting and validating Propargyl-PEG-alcohol linkers.

Experimental Protocols

This protocol describes a general method for conjugating a Propargyl-PEG-alcohol to an azide-containing molecule.

Materials:

  • Propargyl-PEG-alcohol (e.g., this compound)

  • Azide-modified molecule (e.g., azide-functionalized small molecule inhibitor)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biocompatibility)

  • Solvent (e.g., DMSO/water or t-BuOH/water)

Procedure: [16][17]

  • Dissolve the azide-modified molecule (1.0 eq) and the Propargyl-PEG-alcohol (1.1 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of CuSO₄ (0.1 eq) and, if using, THPTA (0.5 eq) in water.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (0.5 eq) in water.

  • Stir the reaction at room temperature for 2-8 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the final conjugate by flash chromatography or preparative HPLC.

The following diagram outlines the CuAAC reaction workflow.

G A Dissolve Reactants (Propargyl-PEG-OH + Azide-Molecule) C Mix & React (Room Temperature) A->C B Prepare Catalyst (CuSO4 + Sodium Ascorbate) B->C D Monitor by LC-MS C->D E Workup & Purify D->E F Final Conjugate E->F

Caption: General workflow for CuAAC "click" chemistry conjugation.

This method can be used to determine the apparent solubility of a conjugate.[18]

Materials:

  • PEGylated conjugate

  • High molecular weight PEG solution (e.g., 40% PEG 10k)

  • Appropriate buffer (e.g., 50 mM histidine, pH 6.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the conjugate in the desired buffer.

  • In a series of microcentrifuge tubes, mix the conjugate stock solution with varying concentrations of the high molecular weight PEG solution.

  • Allow the samples to equilibrate, which may induce phase separation (precipitation of the conjugate).

  • Centrifuge the tubes to pellet the precipitate.

  • Carefully remove the supernatant and measure the concentration of the remaining soluble conjugate using a spectrophotometer at an appropriate wavelength.

  • Plot the logarithm of the conjugate concentration in the supernatant against the PEG concentration. The y-intercept of the linear portion of the curve represents the apparent solubility of the conjugate in the absence of the precipitating PEG.

PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[19][20][21]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lipid solution (e.g., 4% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS)

  • Test conjugate and control compounds

  • Plate reader (UV-Vis or LC-MS for analysis)

Procedure:

  • Coat the membrane of the donor plate with the lipid solution (e.g., 5 µL per well) and allow it to impregnate.

  • Add buffer (e.g., 300 µL PBS) to the acceptor plate wells.

  • Prepare the test conjugate and controls at a known concentration in PBS (e.g., 500 µM).

  • Add 200 µL of the test conjugate/control solutions to the donor plate wells.

  • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 5-18 hours).

  • After incubation, separate the plates and determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the concentrations, volumes, membrane area, and incubation time.

Conclusion

The choice of PEG chain length in a Propargyl-PEG-alcohol linker is a critical parameter that significantly influences the physicochemical properties and biological activity of the resulting conjugate. While longer PEG chains generally enhance aqueous solubility and in vivo half-life, they may negatively impact cell permeability. For complex applications like PROTACs, an optimal linker length is crucial for achieving potent biological activity. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and selection of the most appropriate Propargyl-PEG-alcohol linker to meet the specific demands of a given drug discovery project.

References

A Comparative Guide to Propargyl-PEG6-alcohol and DBCO Linkers for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, "click chemistry" has emerged as a powerful tool for its efficiency, selectivity, and biocompatibility. The choice between copper-catalyzed and copper-free approaches is a critical decision point in experimental design. This guide provides a detailed comparison of two key reagents: Propargyl-PEG6-alcohol, a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Dibenzocyclooctyne (DBCO) linkers for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Executive Summary

The primary distinction between this compound and DBCO linkers lies in their reaction mechanism and the requirement of a copper catalyst. This compound participates in the rapid and high-yielding CuAAC reaction, which is often preferred for in vitro applications where the cytotoxicity of copper can be managed.[1][2][3] In contrast, DBCO linkers are central to SPAAC, a bioorthogonal reaction that proceeds without a metal catalyst, making it the superior choice for applications in living cells and in vivo systems where toxicity is a major concern.[4][5]

The selection between these two linkers involves a trade-off between reaction kinetics and biocompatibility. While CuAAC is generally faster, the copper-free nature of SPAAC is indispensable for many biological applications.[6][7]

Performance Comparison: this compound (CuAAC) vs. DBCO (SPAAC)

The following table summarizes the key performance characteristics of CuAAC, utilizing terminal alkynes like this compound, and SPAAC, which employs strained cyclooctynes such as DBCO.

FeatureThis compound (CuAAC)DBCO Linkers (SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Catalyst Requirement Copper(I)None
Alkyne Type Terminal AlkyneCyclooctyne (B158145) (strained)
Reaction Rate Very fast (can be ligand-accelerated)[2][3]Generally slower than CuAAC[6][7]
Second-Order Rate Constants Typically 1-100 M⁻¹s⁻¹[6]Highly dependent on the cyclooctyne structure, but generally lower than CuAAC. For example, some DBCO derivatives have rate constants in the range of 0.1 to 1 M⁻¹s⁻¹.
Regioselectivity 1,4-disubstituted triazole[1]Mixture, depends on the cyclooctyne
Biocompatibility Potentially cytotoxic due to the copper catalyst, limiting in vivo use. Ligands can mitigate toxicity.[5][8]Excellent biocompatibility, ideal for in vivo and live-cell applications.[4][5]
Side Reactions Copper can promote the oxidation of certain amino acid residues.[8]Can exhibit off-target reactions with thiols.
Applications In vitro bioconjugation, materials science, proteomics.[9]Live-cell imaging, in vivo drug delivery, and diagnostics.[2][4]

Reaction Mechanisms and Experimental Workflows

The choice of linker dictates the entire conjugation strategy. Below are diagrams illustrating the reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_0 CuAAC Mechanism Azide R1-N3 (Azide) Triazole R1-Triazole-R2 (1,4-disubstituted) Azide->Triazole Alkyne R2-C≡CH (this compound) Alkyne->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes reaction

CuAAC Reaction Mechanism.

SPAAC_Mechanism cluster_1 SPAAC Mechanism Azide R1-N3 (Azide) Triazole R1-Triazole-R2 (Mixture of regioisomers) Azide->Triazole DBCO R2-DBCO (Strained Alkyne) DBCO->Triazole

SPAAC Reaction Mechanism.

Experimental_Workflow cluster_2 General Bioconjugation Workflow Start Start with Biomolecule (e.g., Protein, Antibody) Functionalize Functionalize Biomolecule with Azide or Alkyne Start->Functionalize Reaction Perform Click Reaction (CuAAC or SPAAC) Functionalize->Reaction Prepare_Linker Prepare Linker Solution (this compound or DBCO) Prepare_Linker->Reaction Purification Purify the Conjugate (e.g., Desalting Column) Reaction->Purification Analysis Analyze the Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis End Final Bioconjugate Analysis->End

General Bioconjugation Workflow.

Experimental Protocols

Below are representative protocols for protein labeling using both CuAAC and SPAAC. These are general guidelines and may require optimization for specific applications.

Protocol 1: Protein Labeling via CuAAC with this compound

This protocol describes the conjugation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • DMSO

  • Spin desalting columns

Procedure:

  • Protein Preparation: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with a 10- to 20-fold molar excess of this compound.

    • Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the copper catalyst solution to the protein-alkyne mixture to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification: Remove excess reagents using a spin desalting column equilibrated with PBS.

  • Analysis: Analyze the labeled protein by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.

Protocol 2: Protein Labeling via SPAAC with a DBCO Linker

This protocol describes the conjugation of an azide-modified protein with a DBCO-functionalized linker.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester (or other amine-reactive DBCO linker)

  • DMSO

  • Spin desalting columns

Procedure:

  • Protein Preparation: Prepare the protein to be labeled at a concentration of 1-5 mg/mL in PBS.

  • DBCO Labeling of a Second Molecule (if necessary): If your second molecule is not already DBCO-functionalized, you can label it using a DBCO-PEG-NHS ester. Dissolve the DBCO-PEG-NHS ester in DMSO to a concentration of 10 mM. Add a 10- to 20-fold molar excess of the DBCO linker to your molecule and incubate for 1-2 hours at room temperature. Purify using a desalting column.

  • SPAAC Reaction:

    • Combine the azide-modified protein with the DBCO-labeled molecule in a microcentrifuge tube. A 2- to 10-fold molar excess of the DBCO-reagent is typically used.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove unreacted DBCO-reagent using a spin desalting column equilibrated with PBS.

  • Analysis: Confirm conjugation and assess the degree of labeling using SDS-PAGE and mass spectrometry.

Conclusion

The choice between this compound (for CuAAC) and DBCO linkers (for SPAAC) is fundamentally driven by the biological context of the experiment. For in vitro systems where speed and efficiency are paramount and copper toxicity can be managed, CuAAC is an excellent choice.[1][9] However, for applications involving living cells or whole organisms, the biocompatibility of copper-free SPAAC makes DBCO linkers the indispensable option.[4][5] By understanding the distinct advantages and limitations of each methodology, researchers can select the optimal click chemistry tool to advance their scientific endeavors.

References

Propargyl-PEG6-alcohol in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of Propargyl-PEG6-alcohol as a PROTAC linker, evaluating its performance against other common linker alternatives with supporting experimental data.

The Advantage of PEGylation in PROTAC Linkers

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC designs due to their favorable physicochemical properties.[1] The ether oxygens in the PEG backbone increase hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[2][3] This improved solubility is crucial for both in vitro handling and in vivo bioavailability. Furthermore, the flexibility of the PEG chain can be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

This compound is a bifunctional linker that embodies these advantages. The PEG6 portion provides a desirable balance of solubility and length, while the terminal propargyl (alkyne) and alcohol groups offer versatile handles for conjugation. The alkyne group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and modular synthesis of PROTAC libraries.[1][5] The terminal alcohol can be further functionalized or used as an attachment point.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of linker composition and length on degradation performance.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table compiles data from various studies on thalidomide-based PROTACs targeting BRD4, showcasing the effect of varying PEG linker lengths on degradation potency. The data suggests an optimal length for the PEG linker to achieve maximal degradation.

PROTAC LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG2BRD4HeLa>1000<20Compiled Data[6]
PEG3BRD4VCaP~100~80Compiled Data[6]
PEG4BRD4MOLM-131.8>95Compiled Data[6]
PEG5BRD4RS4;110.8>98Compiled Data[6]
PEG6 BRD4 MOLM-13 3.2 >95 Compiled Data [6]

Note: Data is a synthesis from multiple studies with similar core structures. Experimental conditions may vary.

Table 2: Qualitative Comparison of Different Linker Types

This table provides a qualitative comparison of the general properties of different classes of PROTAC linkers.

Linker TypeKey AdvantagesKey Disadvantages
PEG Linkers (e.g., this compound) Improved solubility and cell permeability; tunable length and flexibility; amenable to click chemistry.[4][7]Potential for reduced metabolic stability compared to alkyl chains.[6]
Alkyl Linkers Synthetically straightforward; metabolically stable.[7]Lower solubility; can be overly hydrophobic.[6]
Rigid Linkers (e.g., piperidine/piperazine, phenyl) Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.[5][7]Can be synthetically more challenging; may restrict necessary flexibility for ternary complex formation.[6]

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC evaluation, the following diagrams illustrate the key biological pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation Synthesis PROTAC Synthesis (e.g., Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation Protein Degradation Assay (Western Blot, HiBiT) Characterization->Degradation Permeability Permeability Assay (PAMPA) Degradation->Permeability Solubility Solubility Assay Permeability->Solubility

Caption: A typical workflow for PROTAC design and evaluation.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of PROTAC performance.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Click Chemistry

This protocol describes the synthesis of a JQ1-based BRD4 degrader using an azide-functionalized JQ1 derivative and a VHL ligand functionalized with this compound.

Materials:

  • Azide-functionalized JQ1 (JQ1-N3)

  • Propargyl-PEG6-VHL ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, ligand for Cu(I))

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO), water

  • Analytical and preparative HPLC

  • LC-MS and NMR instrumentation

Procedure:

  • Dissolve JQ1-N3 (1.0 equivalent) and Propargyl-PEG6-VHL ligand (1.1 equivalents) in a mixture of DMSO and water (e.g., 4:1 v/v).

  • In a separate vial, prepare a fresh solution of CuSO4 (0.1 equivalents) and, if used, TBTA (0.1 equivalents) in water.

  • Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • Add the copper sulfate solution (with or without TBTA) to the reaction mixture containing the azide (B81097) and alkyne.

  • Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with ECL substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane lipid solution (e.g., lecithin (B1663433) in dodecane)

  • PROTAC stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution and allow the solvent to evaporate.

  • Compound Addition: Add the PROTAC solution (diluted from the DMSO stock into PBS) to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [drug]_acceptor is the drug concentration in the acceptor well, and [drug]_equilibrium is the theoretical equilibrium concentration.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. This compound offers a compelling combination of properties, including enhanced solubility and straightforward conjugation via "click chemistry," making it a valuable tool for the rapid synthesis and optimization of PROTACs. While the optimal linker is target- and system-dependent, the data suggests that a PEG linker of approximately 4-6 units often provides a good starting point for achieving potent protein degradation. The experimental protocols provided herein offer a framework for the systematic evaluation of this compound and other linkers in the rational design of novel and effective protein degraders.

References

Propargyl-PEG6-alcohol: A Comparative Purity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, click chemistry, and the development of Proteolysis Targeting Chimeras (PROTACs), the purity and characterization of linking reagents are of paramount importance. This guide provides an objective comparison of Propargyl-PEG6-alcohol, a commonly utilized PEG-based linker, with an alternative, Propargyl-PEG6-acid, supported by established experimental data and detailed analytical protocols.

This compound is a versatile tool in the bioconjugation toolbox.[1] It features a terminal alkyne group, ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a hydroxyl group, which can be further functionalized.[2][3] Its six-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides a flexible spacer arm.[4][5]

Comparative Analysis of Purity and Physicochemical Properties

The purity of this compound and its counterparts is critical for the reproducibility of downstream applications. Impurities can lead to unwanted side reactions, challenging purification steps, and ambiguous analytical results. The following table summarizes key specifications and typical analytical data for this compound and a common alternative, Propargyl-PEG6-acid.

FeatureThis compoundPropargyl-PEG6-acid
Molecular Formula C13H24O6C13H22O7
Molecular Weight 276.33 g/mol [6]290.31 g/mol
CAS Number 1036204-60-0[2][6]1951438-84-8[7]
Purity (Typical) >95% (often >98%)[4]>95%
Appearance Colorless to pale yellow oilWhite to off-white solid
Solubility Soluble in water, DMSO, DMF, DCM[4]Soluble in water, DMSO, DMF
Primary Analytical Techniques for Purity ¹H NMR, RP-HPLC, LC-MS¹H NMR, RP-HPLC, LC-MS

Experimental Protocols for Characterization and Validation

Accurate characterization is the bedrock of reliable research. The following are detailed methodologies for the key experiments used to validate the purity of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful technique for confirming the structure and assessing the purity of PEGylated compounds.[8][9] It allows for the identification and quantification of the terminal functional groups relative to the repeating ethylene (B1197577) glycol units.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide, or DMSO-d6).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the characteristic peaks corresponding to the propargyl group (alkyne proton and adjacent methylene), the PEG backbone, and the terminal alcohol methylene (B1212753) group.

  • Data Analysis:

    • The ratio of the integrations of the terminal group protons to the repeating PEG unit protons is used to confirm the structure and calculate the degree of PEGylation.

    • The absence of significant unassigned peaks indicates high purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for determining the purity of PEGylated molecules by separating the main component from any impurities.[2][10]

Protocol for RP-HPLC Analysis:

  • System: An HPLC system equipped with a UV or Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A typical gradient would be to start at a low percentage of mobile phase B, and gradually increase it to elute the compound of interest. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210-220 nm (for compounds with a chromophore) or CAD for universal detection.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the molecular weight of the target compound and identify any impurities.[11][12]

Protocol for LC-MS Analysis:

  • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

  • Column and Mobile Phase: Same as for RP-HPLC analysis.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used.

  • Ionization Mode: Positive ion mode is typically used for PEGylated compounds.

  • Data Acquisition: Acquire mass spectra over a relevant m/z range.

  • Data Analysis:

    • Confirm the presence of the expected [M+H]⁺ or [M+Na]⁺ ion for the this compound.

    • Analyze the mass spectrum for any peaks corresponding to potential impurities.

Visualizing the Workflow

To provide a clear overview of the characterization and validation process, the following diagram illustrates the typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Initial Product cluster_purification Purification cluster_analysis Purity & Identity Confirmation cluster_final Final Product raw_product This compound (Crude Product) purification Column Chromatography raw_product->purification hplc RP-HPLC purification->hplc nmr ¹H NMR purification->nmr ms LC-MS purification->ms final_product Validated this compound (Purity >95%) hplc->final_product nmr->final_product ms->final_product

Caption: Experimental workflow for the purification and validation of this compound.

Signaling Pathway in PROTAC Application

This compound is a key building block for the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the role of the linker.

protac_pathway cluster_components PROTAC Components cluster_cellular Cellular Machinery poi_ligand Target Protein Ligand linker Linker (e.g., from This compound) poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand poi Target Protein of Interest (POI) poi->poi_ligand Binds ubiquitin Ubiquitin poi->ubiquitin Ubiquitination e3_ligase E3 Ubiquitin Ligase e3_ligase->e3_ligand Binds e3_ligase->ubiquitin Ubiquitination proteasome Proteasome ubiquitin->proteasome Degradation

References

Comparative Analysis of Propargyl-PEG6-alcohol and its Alternatives via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the analytical characterization of Propargyl-PEG6-alcohol, a key reagent in bioconjugation and drug delivery, and its comparison with shorter and longer chain alternatives.

In the rapidly advancing fields of proteomics, drug delivery, and materials science, the precise characterization of linker molecules is paramount for ensuring the efficacy and reproducibility of novel therapeutics and functional materials. This compound, a heterobifunctional linker containing a terminal alkyne and a primary alcohol, is a widely utilized building block in "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its polyethylene (B3416737) glycol (PEG) chain enhances solubility and biocompatibility, making it an attractive component in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.

This guide provides a comparative analysis of this compound with its shorter-chain (Propargyl-PEG3-alcohol and Propargyl-PEG4-alcohol) and longer-chain (Propargyl-PEG8-alcohol) counterparts. The comparison is based on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which are fundamental techniques for structural elucidation and purity assessment.

Physicochemical Properties of Propargyl-PEG-Alcohols

A fundamental understanding of the physicochemical properties of these linkers is crucial for their effective application. The key difference between the analyzed molecules lies in the length of the PEG chain, which directly impacts their molecular weight and, consequently, their hydrodynamic volume and solubility.

CompoundChemical FormulaMolecular Weight ( g/mol )
Propargyl-PEG3-alcoholC7H12O3144.17
Propargyl-PEG4-alcoholC9H16O4188.22
This compound C13H24O6 276.3 [1]
Propargyl-PEG8-alcoholC17H32O8364.4

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is an indispensable tool for the structural verification of organic molecules. For Propargyl-PEG-alcohol linkers, ¹H and ¹³C NMR provide unambiguous confirmation of the propargyl and PEG moieties.

Expected ¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are characterized by distinct signals corresponding to the propargyl group protons, the repeating ethylene (B1197577) glycol units, and the terminal alcohol group.

Functional GroupPropargyl-PEG3-alcohol (Predicted δ, ppm)Propargyl-PEG4-alcohol (Predicted δ, ppm)This compound (Predicted δ, ppm) Propargyl-PEG8-alcohol (Predicted δ, ppm)
Alkyne (HC≡C-)~2.4 (t)~2.4 (t)~2.4 (t)~2.4 (t)
Propargyl Methylene (-C≡C-CH₂-)~4.2 (d)~4.2 (d)~4.2 (d)~4.2 (d)
PEG Backbone (-O-CH₂-CH₂-O-)~3.6-3.7 (m)~3.6-3.7 (m)~3.6-3.7 (m)~3.6-3.7 (m)
Terminal Methylene (-CH₂-OH)~3.7 (t)~3.7 (t)~3.7 (t)~3.7 (t)
Hydroxyl (-OH)VariableVariableVariableVariable

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on typical values for similar structures. The exact chemical shifts can vary depending on the solvent and concentration. Multiplicity is indicated as t (triplet), d (doublet), and m (multiplet).

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectra provide complementary information, confirming the carbon skeleton of the molecules.

Carbon EnvironmentPropargyl-PEG3-alcohol (Predicted δ, ppm)Propargyl-PEG4-alcohol (Predicted δ, ppm)This compound (Predicted δ, ppm) Propargyl-PEG8-alcohol (Predicted δ, ppm)
Alkyne (HC≡C-)~75~75~75~75
Alkyne (-C≡C-)~80~80~80~80
Propargyl Methylene (-C≡C-CH₂-)~58~58~58~58
PEG Backbone (-O-CH₂-CH₂-O-)~70~70~70~70
Terminal Methylene (-CH₂-OH)~61~61~61~61

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on typical values for similar structures.

Mass Spectrometry (MS) Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like PEG linkers. It allows for the accurate determination of the molecular weight, providing crucial confirmation of the compound's identity and purity.

CompoundExpected [M+Na]⁺ (m/z)
Propargyl-PEG3-alcohol167.16
Propargyl-PEG4-alcohol211.21
This compound 299.3
Propargyl-PEG8-alcohol387.4

Note: The expected mass-to-charge ratio (m/z) is calculated for the sodium adduct ([M+Na]⁺), which is commonly observed for PEG-containing molecules in ESI-MS.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the Propargyl-PEG-alcohol sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: ~30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse width: ~30-45°

    • Spectral width: 0 to 220 ppm

    • Proton decoupling should be applied to simplify the spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the Propargyl-PEG-alcohol sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., sodium acetate) to promote ionization.

Instrument Parameters (Typical for a Q-TOF or Orbitrap Mass Spectrometer):

  • Ionization mode: Positive ion mode

  • Capillary voltage: 3-4 kV

  • Cone voltage: 20-40 V

  • Source temperature: 100-150 °C

  • Desolvation gas flow: 600-800 L/hr

  • Mass range: 50-1000 m/z

Comparative Discussion

The choice between this compound and its alternatives depends on the specific application.

  • Shorter PEG Chains (PEG3, PEG4): These linkers are suitable when a more rigid and less flexible connection is desired. The reduced hydrodynamic size may be advantageous in applications where steric hindrance needs to be minimized.

  • Longer PEG Chains (PEG8): A longer PEG chain increases the linker's hydrophilicity and flexibility. This can be beneficial for improving the solubility of the final conjugate and for spanning larger distances between conjugated molecules, which can be critical for optimizing the biological activity of, for example, PROTACs.

The analytical data presented here, while based on expected values, provides a robust framework for the quality control and characterization of these important linkers. Researchers should always acquire their own analytical data for each batch of material to ensure its identity and purity before use in critical applications.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Propargyl-PEG-alcohol linkers.

G Analytical Workflow for Propargyl-PEG-Alcohols cluster_sample Sample cluster_analysis Analysis cluster_data Data Interpretation cluster_application Application Sample Propargyl-PEG-Alcohol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (ESI-MS) Sample->MS Dilute in volatile solvent Structure Structural Verification NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment Structure->Purity Application Bioconjugation / Click Chemistry Purity->Application Identity->Purity

Caption: Workflow for the analysis of Propargyl-PEG-Alcohols.

References

A Comparative Guide to Functional Assays for Validating Propargyl-PEG6-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays to validate the conjugation of Propargyl-PEG6-alcohol, a heterobifunctional linker widely used in bioconjugation, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its performance in comparison to alternative conjugation strategies and provide detailed experimental protocols to support your research and development endeavors.

Introduction to this compound and its Alternatives

This compound is a molecule featuring a terminal alkyne group (propargyl) and a hydroxyl group, spaced by a six-unit polyethylene (B3416737) glycol (PEG) chain. The alkyne group allows for highly specific and efficient conjugation to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG linker enhances solubility and provides spatial separation between the conjugated moieties.

While click chemistry offers excellent specificity, traditional PEGylation methods, such as those using N-hydroxysuccinimide (NHS) esters, remain prevalent. Furthermore, emerging alternatives like polysarcosine (PSar) are gaining attention due to potential advantages in biocompatibility. This guide will focus on comparing this compound-mediated conjugation with these key alternatives.

Data Presentation: A Comparative Analysis

The choice of conjugation chemistry significantly impacts the efficiency of the reaction, the stability of the resulting bioconjugate, and its ultimate biological function. The following tables summarize key performance metrics for this compound (via click chemistry) versus NHS-Ester PEGylation and Polysarcosine linkers.

Table 1: Comparison of Conjugation Chemistries
Parameter Propargyl-PEG (Click Chemistry) NHS-Ester PEG Polysarcosine (PSar)
Reaction with Target Highly specific reaction between alkyne and azide (B81097).[1]Reacts with primary amines (e.g., lysine (B10760008) residues).[2][3]Can be functionalized for various conjugation chemistries.
Resulting Linkage Stable 1,2,3-triazole ring.[4][5]Stable amide bond.[6]Dependent on the chosen conjugation chemistry.
Reaction pH Typically neutral.pH 7.2-9.0.[2]Dependent on the chosen conjugation chemistry.
Reaction Time Generally fast (minutes to a few hours).30 minutes to 2 hours.[2]Varies with conjugation method.
Key Advantage High specificity and bio-orthogonality.[7]Simplicity and a long history of use.[2]Potential for reduced immunogenicity and biodegradability.[6]
Considerations Requires introduction of an azide or alkyne handle into the binding partners; potential for copper cytotoxicity in some applications.[1]Can lead to a heterogeneous mixture of products due to multiple amine sites on a protein; NHS esters are susceptible to hydrolysis.[2][7]Less established than PEG; synthesis can be more complex.
Table 2: Stability of Resulting Linkages
Linkage Type Stability Characteristics Supporting Evidence
1,2,3-Triazole (from Click Chemistry) Highly stable to hydrolysis, oxidation, and enzymatic degradation.[4][5] Considered a reliable amide bond isostere.[6][8][9]The triazole ring is aromatic and generally resistant to a wide range of chemical and biological conditions.[4]
Amide Bond (from NHS-Ester) Generally stable, but susceptible to enzymatic cleavage by proteases.[6]Amide bonds are the native linkages in peptides and proteins and are thus substrates for various proteases.
Table 3: Performance of Bioconjugates in Functional Assays
Assay Propargyl-PEG Conjugate (Click Chemistry) NHS-Ester PEG Conjugate
In Vitro Cytotoxicity (e.g., for ADCs or PROTACs) Site-specific conjugation can lead to a homogeneous product with consistent and potentially higher potency.Random conjugation can result in a heterogeneous mixture with varied drug-to-antibody ratios (DARs), potentially impacting average potency.[7]
In Vivo Half-life The stability of the triazole linker contributes to a longer in vivo half-life of the conjugate.[6]The susceptibility of the amide bond to proteases can potentially lead to a shorter half-life compared to triazole-linked conjugates.
Immunogenicity PEG itself can be immunogenic in some individuals.PEG itself can be immunogenic in some individuals.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate their this compound conjugations and compare them with alternatives.

Validation of Conjugation by Mass Spectrometry (MALDI-TOF)

This protocol is designed to confirm the successful conjugation of a this compound linker to a protein of interest (POI) that has been modified with an azide group.

a. Sample Preparation:

  • Unconjugated POI: Prepare a 1 mg/mL solution of the unconjugated, azide-modified POI in a suitable buffer (e.g., PBS).

  • Conjugated POI: Following the click chemistry reaction with this compound, purify the conjugated protein using size-exclusion chromatography (SEC) to remove excess linker and catalyst. Prepare a 1 mg/mL solution of the purified conjugate in the same buffer.

b. Matrix Preparation:

  • Prepare a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA) in a 1:1 (v/v) solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.[10]

c. MALDI Plate Spotting:

  • Dried Droplet Method: Spot 1 µL of the matrix solution onto the MALDI target plate and allow it to air dry completely.[11]

  • Mix the protein sample (unconjugated or conjugated) 1:1 with the matrix solution.

  • Spot 1 µL of this mixture onto the pre-spotted matrix on the target plate and allow it to air dry.

d. Data Acquisition:

  • Analyze the samples using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.

  • Acquire spectra over an appropriate mass range to detect the unconjugated and conjugated protein.

e. Data Analysis:

  • Compare the mass spectra of the unconjugated and conjugated POI.

  • A successful conjugation will result in a mass shift corresponding to the molecular weight of the this compound linker. The degree of PEGylation can be determined by the number of PEG units added to the protein.[12][13]

Analysis of Conjugation Efficiency by SEC-HPLC

This protocol allows for the separation and quantification of conjugated and unconjugated species.

a. Mobile Phase Preparation:

  • Prepare an appropriate mobile phase, for example, 150 mM sodium phosphate (B84403) buffer, pH 7.0.[14]

  • Filter the mobile phase through a 0.22 µm filter and degas it.[14]

b. Sample Preparation:

  • Prepare the reaction mixture containing the conjugated protein at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm filter.[14]

c. HPLC Method:

  • Equilibrate a size-exclusion column (e.g., Agilent AdvanceBio SEC) with the mobile phase until a stable baseline is achieved.[14][15]

  • Inject 20 µL of the sample.[14]

  • Run the separation at a flow rate of 0.5 mL/min.

  • Monitor the elution profile using a UV detector at 280 nm.

d. Data Analysis:

  • The chromatogram will show different peaks corresponding to the conjugated protein, unconjugated protein, and any aggregates or fragments.

  • The retention time will be shorter for larger molecules (higher degree of PEGylation or aggregation).

  • Calculate the conjugation efficiency by integrating the peak areas of the conjugated and unconjugated protein.

In Vitro Cytotoxicity Assay (for PROTACs)

This assay determines the functional consequence of the conjugation on the biological activity of a PROTAC.

a. Cell Culture:

  • Culture a cancer cell line that expresses the target protein of the PROTAC (e.g., MCF7 for an estrogen receptor-targeting PROTAC).

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

b. PROTAC Treatment:

  • Prepare serial dilutions of the PROTACs with different linkers (Propargyl-PEG6 vs. others) in cell culture medium.

  • Remove the old medium from the cells and add the PROTAC dilutions. Include a vehicle-only control.

c. Incubation and Viability Measurement:

  • Incubate the cells for a period relevant to the PROTAC's mechanism of action (e.g., 48-72 hours).

  • Assess cell viability using a standard method such as the MTS or MTT assay. Add the reagent to the wells and measure the absorbance or fluorescence according to the manufacturer's instructions.

d. Data Analysis:

  • Normalize the viability of treated cells to the vehicle control.

  • Plot the dose-response curves and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each PROTAC.[16]

  • Compare the IC50 values to assess the relative potency of the PROTACs with different linkers.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_validation Validation Assays POI Azide-modified Protein of Interest (POI) Click CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) POI->Click Linker This compound Linker->Click SEC Size-Exclusion Chromatography (SEC) Click->SEC Crude Conjugate MS Mass Spectrometry (MALDI-TOF) SEC->MS Purified Conjugate HPLC SEC-HPLC SEC->HPLC Func_Assay Functional Assay (e.g., Cytotoxicity) SEC->Func_Assay

Caption: Experimental workflow for this compound conjugation and validation.

G Propargyl_PEG This compound + High Specificity + Stable Triazole Linkage - Requires Azide/Alkyne Handles - Potential Copper Toxicity NHS_PEG NHS-Ester PEG + Simple, One-step Reaction + Well-established Chemistry - Low Specificity (Multiple Amines) - Hydrolytically Unstable Reagent PSar Polysarcosine (PSar) + Potentially Lower Immunogenicity + Biodegradable - Less Established - More Complex Synthesis

Caption: Comparison of this compound with alternative linker technologies.

References

A Comparative Guide to Alkyne Linkers: Propargyl-PEG6-alcohol vs. Strained Cyclooctynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkyne linker is a critical step in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and imaging agents. The efficiency of the "click chemistry" reaction, which forms a stable triazole linkage between an alkyne and an azide (B81097), is paramount for achieving high yields and preserving the function of sensitive biomolecules. This guide provides an objective comparison of Propargyl-PEG6-alcohol, a terminal alkyne linker, with strained alkyne linkers, exemplified by dibenzocyclooctyne (DBCO) derivatives, supported by experimental data and detailed protocols.

The two primary strategies for azide-alkyne cycloaddition are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for terminal alkynes and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for strained alkynes. This compound utilizes the CuAAC pathway, while DBCO-containing linkers react via SPAAC. The choice between these two approaches has significant implications for reaction kinetics, experimental design, and the properties of the final bioconjugate.

Quantitative Comparison of Linker Performance

The efficiency of an alkyne linker is primarily determined by the kinetics of the click reaction. The following table summarizes the key performance metrics for this compound and a representative strained alkyne linker, DBCO-PEG.

ParameterThis compound (CuAAC)DBCO-PEG Linker (SPAAC)Key Findings & References
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionPropargyl-PEG requires a copper catalyst, while DBCO-PEG reacts via ring strain.
Second-Order Rate Constant (k₂) 10 to 100 M⁻¹s⁻¹ (general for terminal alkynes) May reach 10³ to 10⁵ M⁻¹s⁻¹ for activated propargyl amides/ethers~0.1 to 2.0 M⁻¹s⁻¹CuAAC reactions with terminal alkynes are generally significantly faster than SPAAC reactions with DBCO.[1][2]
Biocompatibility Lower, due to potential cytotoxicity of the copper catalyst.Higher, as it is a copper-free reaction. Ideal for live-cell imaging and in vivo applications.[1][3]
Reaction Setup Requires a copper(I) source, a reducing agent, and a stabilizing ligand.Simple mixing of alkyne and azide components.The experimental setup for CuAAC is more complex than for SPAAC.[4][5]
Side Reactions Potential for Glaser coupling (homo-coupling of alkynes) and oxidative damage to biomolecules from the copper catalyst.Generally very low, as the reaction is highly bioorthogonal.Careful optimization of CuAAC reaction conditions is necessary to minimize side reactions.[1]
Resulting Linkage Stable 1,4-disubstituted 1,2,3-triazoleStable triazoleBoth reaction types produce a highly stable triazole linkage.[1][6]
Solubility of Conjugate The PEG chain enhances hydrophilicity. The position of the triazole can influence overall solubility.[7][8]The PEG chain enhances hydrophilicity.The polyethylene (B3416737) glycol (PEG) component is a key contributor to the solubility of the final bioconjugate in both cases.

Experimental Protocols

Detailed methodologies for performing CuAAC with this compound and SPAAC with a DBCO-PEG linker are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for conjugating a this compound to an azide-containing biomolecule.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (for dissolving linkers if necessary)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO/water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Dissolve this compound and the azide-modified biomolecule in the reaction buffer to the desired concentrations.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA/TBTA solutions in a 1:2 molar ratio. Let the mixture stand for a few minutes to form the copper(I)-ligand complex.

  • Conjugation Reaction:

    • In a separate reaction tube, combine the azide-modified biomolecule and this compound. A molar excess of the linker (e.g., 10-20 fold) is often used.

    • Add the pre-mixed copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-PEG Linker

This protocol outlines a general procedure for the copper-free conjugation of a DBCO-PEG linker to an azide-containing biomolecule.

Materials:

  • DBCO-PEG linker (e.g., DBCO-PEG4-alcohol)

  • Azide-modified biomolecule

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, azide-free)

  • DMSO (for dissolving linkers if necessary)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-PEG linker and the azide-modified biomolecule in the reaction buffer to the desired concentrations. Ensure the buffer is free of sodium azide, as it will react with the DBCO linker.

  • Conjugation Reaction:

    • Mix the DBCO-PEG linker and the azide-modified biomolecule in a reaction tube. A molar excess of one of the components (typically 1.5 to 10-fold) can be used to drive the reaction to completion.[9]

    • Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight.[9] The reaction progress can be monitored by following the decrease in DBCO absorbance at approximately 309 nm or by other analytical techniques.[10][11]

  • Purification:

    • Purify the conjugate using standard methods like SEC, dialysis, or affinity chromatography to remove any unreacted starting materials.

Visualization of Experimental Workflows

To illustrate the key differences in the experimental workflows, the following diagrams were generated.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Propargyl_PEG This compound Mix_Reactants Mix Biomolecule & Linker Propargyl_PEG->Mix_Reactants Azide_Molecule Azide-Biomolecule Azide_Molecule->Mix_Reactants CuSO4 CuSO4 Add_Catalyst Add Cu-Ligand Complex CuSO4->Add_Catalyst Ligand THPTA/TBTA Ligand->Add_Catalyst Ascorbate Sodium Ascorbate Initiate Add Ascorbate Ascorbate->Initiate Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate Purify Purify Conjugate Initiate->Purify

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification DBCO_PEG DBCO-PEG Linker Mix_Incubate Mix & Incubate DBCO_PEG->Mix_Incubate Azide_Molecule Azide-Biomolecule Azide_Molecule->Mix_Incubate Purify Purify Conjugate Mix_Incubate->Purify

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

The choice between this compound and a strained alkyne linker like a DBCO-PEG derivative depends on the specific requirements of the application.

This compound is an excellent choice when:

  • Rapid reaction kinetics are essential. The copper-catalyzed reaction is significantly faster.

  • The bioconjugation is performed in vitro on purified components where the potential cytotoxicity of the copper catalyst can be mitigated by subsequent purification.

  • Cost-effectiveness is a major consideration.

DBCO-PEG linkers are the preferred option for:

  • In vivo applications and live-cell labeling, where the absence of a cytotoxic copper catalyst is crucial.[1][3]

  • Simplified experimental setups and when working with biomolecules that are sensitive to oxidation or the presence of metal ions.

  • Applications where the highest degree of bioorthogonality is required to avoid any potential side reactions.

The inclusion of a PEG spacer in both types of linkers provides the significant advantages of enhanced solubility and reduced steric hindrance, making them versatile tools in the field of bioconjugation. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal alkyne linker to achieve their desired outcomes in drug development and other life science applications.

References

Stability of Propargyl-PEG6-Alcohol Conjugates: An In-Vitro and In-Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal linker is a critical determinant of the efficacy and safety of bioconjugates. This guide provides an objective comparison of the in-vitro and in-vivo stability of conjugates formed using Propargyl-PEG6-alcohol, a popular "clickable" linker, with other common conjugation technologies. The information presented is supported by available experimental data and established principles in bioconjugation chemistry.

This compound belongs to the class of alkyne-functionalized polyethylene (B3416737) glycol (PEG) linkers. Its primary utility lies in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." This reaction forms a highly stable triazole ring, covalently linking the PEG moiety to a molecule of interest. The PEG6 spacer enhances hydrophilicity and provides spatial separation between the conjugated molecules.

Comparative Stability Analysis

The stability of a linker in a biological environment is paramount for maintaining the integrity and pharmacokinetic profile of a conjugate. Premature cleavage of the linker can lead to off-target effects and reduced efficacy. The triazole linkage formed from this compound is known for its exceptional stability.

While direct head-to-head in-vivo stability studies for a broad range of linkers are limited, the inherent chemical stability of the formed bonds provides a strong indication of their performance. The following table summarizes the comparative stability of conjugates formed via click chemistry (representative of this compound) versus those formed with other common linker technologies, such as maleimide (B117702) and N-hydroxysuccinimide (NHS) ester-based linkers.

Linker TypeBond FormedIn-Vitro Stability (Plasma/Serum)In-Vivo StabilityKey Features & Considerations
Propargyl-PEG (Click Chemistry) 1,2,3-TriazoleVery HighVery HighThe triazole ring is exceptionally stable to hydrolysis and enzymatic degradation. It is considered a bioisostere of the amide bond, often enhancing metabolic stability.
Maleimide-PEG Thioether (via Michael addition)Moderate to HighModerateThe thioether bond is generally stable, but the succinimide (B58015) ring can be susceptible to hydrolysis (ring-opening) and retro-Michael addition, which can lead to deconjugation, especially in the presence of other thiols like albumin.
NHS Ester-PEG AmideHighHighThe amide bond is generally stable; however, it can be susceptible to cleavage by proteases, depending on the surrounding amino acid sequence in peptide or protein conjugates.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of conjugate stability. Below are representative protocols for in-vitro and in-vivo stability studies.

In-Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate in a biological matrix by monitoring its degradation over time.

Protocol:

  • Preparation of Plasma: Obtain fresh whole blood from the desired species (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin). Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Incubation: Spike the conjugate into the plasma at a final concentration of 10 µM. Incubate the samples at 37°C in a shaking water bath.

  • Time Points: Withdraw aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: Immediately quench the reaction by adding three volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Analysis: Centrifuge the samples at 10,000 x g for 10 minutes. Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining at each time point.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the in-vitro half-life.

In-Vivo Pharmacokinetic and Stability Study

This study assesses the stability and clearance of the conjugate in a living organism.

Protocol:

  • Animal Model: Utilize an appropriate animal model (e.g., mice or rats).

  • Administration: Administer the conjugate to the animals via intravenous (IV) injection at a predetermined dose.

  • Blood Sampling: Collect blood samples from the animals at various time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma as described in the in-vitro protocol.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method, such as ELISA or LC-MS/MS, to determine the concentration of the intact conjugate.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and elimination half-life (t½).

  • Stability Assessment: To assess in-vivo stability, analyze plasma samples for the presence of the parent conjugate and potential metabolites or cleavage products. This can be achieved by comparing the concentration of the total antibody (for antibody-drug conjugates) to the concentration of the intact conjugate.[1]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the described stability assays.

in_vitro_stability_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Obtain Whole Blood centrifuge Centrifuge to Isolate Plasma start->centrifuge spike Spike Conjugate into Plasma centrifuge->spike incubate Incubate at 37°C spike->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench with Acetonitrile aliquot->quench analyze Analyze by LC-MS/MS quench->analyze data Determine Half-life analyze->data

In-Vitro Stability Assay Workflow

in_vivo_stability_workflow cluster_animal Animal Study cluster_processing Sample Processing cluster_analysis Bioanalysis & PK administer Administer Conjugate (IV) sampling Collect Blood Samples administer->sampling plasma_prep Prepare Plasma sampling->plasma_prep bioanalysis Quantify Conjugate (ELISA/LC-MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis stability_analysis Assess In-Vivo Stability bioanalysis->stability_analysis

In-Vivo Stability and PK Workflow

Conclusion

The choice of linker is a critical decision in the design of successful bioconjugates. This compound, utilized in click chemistry, offers the advantage of forming a highly stable triazole linkage. This inherent stability, both in vitro and in vivo, makes it an attractive option for applications where maintaining the integrity of the conjugate is essential for therapeutic efficacy and safety. While maleimide and NHS ester chemistries are widely used, the potential for deconjugation or enzymatic cleavage should be carefully considered based on the specific application and the nature of the conjugated molecule. The provided experimental protocols offer a framework for the rigorous evaluation of conjugate stability, enabling researchers to make informed decisions in the development of novel therapeutics.

References

A Head-to-Head Comparison: Propargyl-PEG6-alcohol vs. Propargyl-PEG-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a suitable linker is paramount. This guide provides an in-depth, objective comparison of two commonly utilized propargyl-terminated polyethylene (B3416737) glycol (PEG) linkers: Propargyl-PEG6-alcohol and Propargyl-PEG-acid. By examining their chemical reactivity, the stability of the resulting conjugates, and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.

Both this compound and Propargyl-PEG-acid are heterobifunctional linkers that feature a terminal propargyl group, which enables their participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an azide-modified biomolecule. The primary distinction between these two linkers lies in their opposing terminal functional groups: a hydroxyl (-OH) group for the alcohol and a carboxylic acid (-COOH) group for the acid. This difference dictates the conjugation strategy and ultimately influences the properties of the final bioconjugate.

Chemical Properties and Reactivity: A Tale of Two Termini

The differing terminal groups of this compound and Propargyl-PEG-acid necessitate distinct chemical approaches for their conjugation to biomolecules.

Propargyl-PEG-acid offers a straightforward and widely adopted method for conjugation to primary amines, such as the lysine (B10760008) residues found on the surface of proteins. The carboxylic acid is typically activated using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process forms a semi-stable NHS ester that readily reacts with primary amines to yield a highly stable amide bond.

This compound , in contrast, possesses a less reactive hydroxyl group. Direct conjugation to biomolecules is generally not feasible. Therefore, an activation step is required to convert the hydroxyl group into a more reactive species. Common activation strategies include:

  • Activation with Carbonyldiimidazole (CDI): This creates a reactive imidazolyl carbamate (B1207046) intermediate that can then react with primary amines to form a carbamate linkage.

  • Activation with Tosyl Chloride or Tresyl Chloride: These reagents convert the alcohol into a good leaving group (tosylate or tresylate), which can then be displaced by nucleophiles such as amines or thiols on the biomolecule.

It is important to note that the reaction conditions for activating and conjugating this compound can be more stringent and may require anhydrous organic solvents, which could potentially impact the stability of sensitive biomolecules.

Performance Comparison: A Data-Driven Analysis

The choice between this compound and Propargyl-PEG-acid has significant implications for the stability and potentially the overall performance of the resulting bioconjugate.

FeatureThis compoundPropargyl-PEG-acidSupporting Data Insights
Conjugation Chemistry Requires activation of the hydroxyl group (e.g., with CDI, tosyl chloride).Direct conjugation to amines via EDC/NHS chemistry.Propargyl-PEG-acid offers a more direct and often simpler conjugation workflow for targeting primary amines.
Resulting Linkage Carbamate or ether/amine (depending on activation and nucleophile).Amide bond.The amide bond formed from the acid linker is known to be significantly more stable to hydrolysis than the carbamate or ester linkages that can be formed from the alcohol linker.[1][2]
Conjugate Stability Lower hydrolytic stability of carbamate/ester linkages compared to amide bonds.High hydrolytic stability of the amide bond.Amide bonds are generally resistant to enzymatic cleavage by proteases, while esterases present in biological fluids can cleave ester bonds.[1]
Reaction Efficiency Can be high, but requires an additional activation step which may introduce variability.Generally high and well-established for protein conjugation.While direct comparative yield data is scarce, the EDC/NHS chemistry for acid linkers is a robust and widely optimized method in bioconjugation.
Solubility of Conjugate The hydrophilic PEG chain imparts good aqueous solubility.The hydrophilic PEG chain imparts good aqueous solubility.Both linkers are expected to enhance the solubility of the conjugated biomolecule.
Immunogenicity The immunogenicity of PEGylated molecules is primarily influenced by the PEG structure and the protein itself, rather than the specific terminal linker. However, some studies suggest that methoxy-terminated PEGs may have a slightly higher potential for inducing anti-PEG antibodies compared to hydroxyl-terminated PEGs.Similar to the alcohol linker, the overall immunogenicity is dominated by the PEG chain and the conjugated biomolecule.The choice between an alcohol and acid terminus is unlikely to be a major determinant of the immunogenicity of the final conjugate.

Experimental Protocols

Protocol 1: Conjugation of Propargyl-PEG-acid to a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of a Propargyl-PEG-acid linker to primary amines on a model protein.

Materials:

  • Propargyl-PEG-acid

  • Protein with accessible primary amines (e.g., Bovine Serum Albumin, BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Coupling Buffer to a final concentration of 2-10 mg/mL.

  • Linker Preparation: Dissolve the Propargyl-PEG-acid in Activation Buffer to a concentration of 10-20 mM.

  • Activation of Carboxylic Acid: a. Add a 10-20 fold molar excess of the dissolved Propargyl-PEG-acid to the protein solution. b. Prepare fresh solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 20 mg/mL in Activation Buffer). c. Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the protein-linker mixture. d. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation: a. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. b. Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification: Remove excess linker and reagents by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques (e.g., MALDI-TOF mass spectrometry) to determine the degree of PEGylation.

Protocol 2: Activation of this compound and Conjugation to a Protein

This protocol provides a general method for activating the hydroxyl group of this compound with 1,1'-Carbonyldiimidazole (CDI) and subsequent conjugation to a protein.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous aprotic organic solvent (e.g., Dimethylformamide, DMF)

  • Protein with accessible primary amines

  • Coupling Buffer: 0.1 M Sodium Borate, pH 8.5

  • Quenching Solution: 1 M Glycine

  • Desalting column

Procedure:

  • Activation of this compound: a. Dissolve this compound and a 1.5-fold molar excess of CDI in anhydrous DMF. b. Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature. The progress of the activation can be monitored by TLC or HPLC.

  • Protein Preparation: Dissolve the protein in Coupling Buffer to a final concentration of 2-10 mg/mL.

  • Conjugation: a. Add a 10-20 fold molar excess of the activated this compound solution to the protein solution. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 100 mM to quench any unreacted activated linker. Incubate for 30 minutes.

  • Purification: Purify the conjugate using a desalting column equilibrated with PBS.

  • Characterization: Characterize the conjugate as described in Protocol 1.

Visualizing the Workflows

Bioconjugation_Workflows cluster_acid Propargyl-PEG-acid Pathway cluster_alcohol This compound Pathway Acid_Linker Propargyl-PEG-acid EDC_NHS EDC / Sulfo-NHS Activation Acid_Linker->EDC_NHS Activation Activated_Acid NHS-ester Intermediate EDC_NHS->Activated_Acid Amide_Conjugate Stable Amide Conjugate Activated_Acid->Amide_Conjugate Protein_Acid Protein (-NH2) Protein_Acid->Amide_Conjugate Conjugation Alcohol_Linker This compound Activation Activation (e.g., CDI) Alcohol_Linker->Activation Activation Activated_Alcohol Reactive Intermediate Activation->Activated_Alcohol Carbamate_Conjugate Carbamate Conjugate Activated_Alcohol->Carbamate_Conjugate Protein_Alcohol Protein (-NH2) Protein_Alcohol->Carbamate_Conjugate Conjugation

Caption: Bioconjugation pathways for Propargyl-PEG-acid and this compound.

Conclusion: Making the Right Choice

The selection between this compound and Propargyl-PEG-acid for bioconjugation hinges on the specific requirements of the application.

Choose Propargyl-PEG-acid when:

  • High stability is critical: The resulting amide bond is significantly more resistant to hydrolysis than the linkages formed from the alcohol linker.

  • A straightforward, well-established protocol is desired: EDC/NHS chemistry is a robust and widely used method for protein conjugation.

  • The target biomolecule contains readily available primary amines.

Consider this compound when:

  • Alternative conjugation chemistries are needed: The hydroxyl group can be modified to introduce other functionalities.

  • The biomolecule is sensitive to the conditions of EDC/NHS chemistry.

  • A potentially less stable linkage is acceptable or even desirable for certain applications, such as in the design of some PROTACs or drug delivery systems where linker cleavage may be intended.

Ultimately, a thorough understanding of the chemical properties and reactivity of each linker, coupled with careful consideration of the desired attributes of the final bioconjugate, will guide researchers toward the most suitable choice for their innovative work in drug discovery and development.

References

A Head-to-Head Comparison of Propargyl-PEG6-alcohol and Propargyl-PEG-amine for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The functional group at the terminus of a polyethylene (B3416737) glycol (PEG) linker dictates the reaction chemistry, efficiency, and stability of the final conjugate. This guide provides an objective, data-supported comparison of two commonly utilized PEG linkers: Propargyl-PEG6-alcohol and Propargyl-PEG-amine.

This comparison will delve into the reactivity of the terminal alcohol and amine functional groups, the stability of the resulting chemical bonds, and provide detailed experimental protocols for their use in bioconjugation.

Executive Summary: Reactivity and Stability Drive the Choice

The fundamental difference between this compound and Propargyl-PEG-amine lies in the nucleophilicity of their terminal functional groups. Primary amines are significantly more nucleophilic than primary alcohols. This inherent chemical property leads to substantial differences in their performance in bioconjugation applications.

Propargyl-PEG-amine is generally favored for its high reactivity, allowing for efficient conjugation under mild, biocompatible conditions. The resulting amide bond is characterized by its exceptional chemical and enzymatic stability, a crucial attribute for therapeutics with a long in vivo half-life.

This compound , while a versatile building block, typically requires more stringent reaction conditions to achieve conjugation. The ester linkage formed is more susceptible to hydrolysis, which can be a consideration for applications requiring long-term stability but may be advantageous for controlled-release applications.

Comparative Data: A Quantitative Look at Performance

The following table summarizes the key performance characteristics of this compound and Propargyl-PEG-amine based on established principles of organic chemistry and bioconjugation.

FeatureThis compoundPropargyl-PEG-amineAdvantage
Terminal Functional Group Primary Alcohol (-OH)Primary Amine (-NH2)-
Reactivity Lower nucleophilicity. Requires activation or harsher reaction conditions (e.g., acid catalysis, high temperature) for esterification.High nucleophilicity. Readily reacts with activated esters (e.g., NHS esters) and carboxylic acids (with EDC/NHS) under mild conditions (pH 7-9).Propargyl-PEG-amine
Reaction Efficiency Generally lower yields and slower reaction rates compared to amine chemistry.High yields and fast reaction rates under biocompatible conditions.Propargyl-PEG-amine
Resulting Linkage Ester Bond (-O-C=O)Amide Bond (-NH-C=O)-
Linkage Stability Susceptible to both chemical (acid/base) and enzymatic (esterase) hydrolysis.[1][2][3]Highly stable to chemical and enzymatic degradation due to resonance stabilization.[1][2][3]Propargyl-PEG-amine
Common Coupling Partners Carboxylic acids (with acid catalyst), acid chlorides, anhydrides.Activated esters (NHS esters), carboxylic acids (with EDC/NHS), aldehydes, isothiocyanates.[2][4][5]Propargyl-PEG-amine
Biocompatibility of Reaction Harsher conditions may be detrimental to sensitive biomolecules.Mild reaction conditions are highly compatible with proteins, antibodies, and other biologics.Propargyl-PEG-amine

Experimental Protocols: Methodologies for Key Bioconjugation Reactions

Detailed and reproducible experimental protocols are essential for the successful implementation of bioconjugation strategies. Below are representative protocols for the conjugation of Propargyl-PEG-amine and this compound.

Protocol 1: Amine Coupling via NHS Ester Chemistry

This protocol describes the conjugation of Propargyl-PEG-amine to a protein containing a reactive N-Hydroxysuccinimide (NHS) ester.

Materials:

  • Propargyl-PEG-amine

  • NHS ester-activated protein

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the NHS ester-activated protein in PBS at a concentration of 1-5 mg/mL.

  • Prepare a stock solution of Propargyl-PEG-amine in DMF or DMSO at a 10-fold molar excess to the protein.

  • Add the Propargyl-PEG-amine solution to the protein solution with gentle mixing.

  • Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C.

  • To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the resulting conjugate using a size-exclusion chromatography column to remove unreacted PEG linker and quenching agent.

  • Analyze the purified conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of Propargyl-PEG-amine to a carboxylic acid-containing molecule.

Materials:

  • Propargyl-PEG-amine

  • Carboxylic acid-containing molecule

  • Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling buffer: 0.1 M PBS, pH 7.4

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Quenching solution: 1 M hydroxylamine, pH 8.5

  • Dialysis or size-exclusion chromatography for purification

Procedure:

  • Dissolve the carboxylic acid-containing molecule in activation buffer.

  • Add a 5 to 10-fold molar excess of EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve Propargyl-PEG-amine in coupling buffer.

  • Add the activated carboxylic acid solution to the Propargyl-PEG-amine solution.

  • Incubate the reaction mixture for 2 hours at room temperature.

  • Quench the reaction by adding the quenching solution and incubating for 15 minutes.

  • Purify the conjugate by dialysis against PBS or by size-exclusion chromatography.

Protocol 3: Alcohol Coupling via Fischer Esterification

This protocol outlines a general method for the esterification of this compound with a carboxylic acid. Note that these conditions may need to be optimized and may not be suitable for sensitive biomolecules.

Materials:

  • This compound

  • Carboxylic acid

  • Anhydrous toluene (B28343) or dichloromethane

  • Concentrated sulfuric acid (catalytic amount)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel chromatography for purification

Procedure:

  • Dissolve the carboxylic acid and a 1.2-fold molar excess of this compound in the chosen anhydrous solvent in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture, azeotropically removing water. If using dichloromethane, add activated molecular sieves.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualizing the Workflow and Chemical Logic

The following diagrams illustrate the chemical structures and a typical bioconjugation workflow.

Chemical Structures cluster_alcohol This compound cluster_amine Propargyl-PEG-amine Propargyl_PEG6_alcohol HC≡C-CH₂-O-(CH₂CH₂O)₆-H Propargyl_PEG_amine HC≡C-CH₂-O-(CH₂CH₂O)n-CH₂CH₂-NH₂ Bioconjugation Workflow: Propargyl-PEG-amine with NHS Ester Start Start: NHS Ester-activated Biomolecule Add_PEG Add Propargyl-PEG-amine Start->Add_PEG React Incubate at RT for 1-2h Add_PEG->React Quench Quench with Tris or Glycine React->Quench Purify Purify by Size-Exclusion Chromatography Quench->Purify Analyze Analyze Conjugate (SDS-PAGE, UV-Vis) Purify->Analyze End End: Purified Propargyl-PEG-Biomolecule Conjugate Analyze->End

References

Propargyl-PEG6-Alcohol Conjugates: A Comparative Guide to Enhancing Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic conjugation of molecules to enhance their therapeutic properties is a cornerstone of modern pharmaceutical development. Among the various linker technologies, Propargyl-PEG6-alcohol has emerged as a versatile tool, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the biological activity of molecules conjugated with this compound against alternative conjugation strategies, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker containing a terminal alkyne group and a hydroxyl group, separated by a six-unit polyethylene (B3416737) glycol (PEG) chain. The alkyne group allows for highly specific and efficient conjugation to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG component enhances the solubility, stability, and pharmacokinetic profile of the conjugated molecule.

Comparison of Conjugation Technologies

The choice of linker and conjugation chemistry is critical in the design of bioconjugates, profoundly influencing their biological activity. Here, we compare this compound, which utilizes click chemistry, with other common linkers and conjugation methods.

Linker/Conjugation StrategyMechanismKey AdvantagesKey Disadvantages
This compound (Click Chemistry) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forming a stable triazole linkage.High specificity and efficiency, bioorthogonal (minimal cross-reactivity with biological molecules), stable linkage, hydrophilic PEG spacer improves solubility and pharmacokinetics.Requires a copper catalyst which can be toxic to cells (though ligands can mitigate this), requires introduction of an azide (B81097) group into the partner molecule.
Maleimide-PEG Linkers Thiol-maleimide Michael addition, reacting with cysteine residues in proteins.High reactivity with free thiols, relatively specific for cysteines.Maleimide (B117702) conjugates can be unstable and undergo retro-Michael reaction leading to drug deconjugation, potential for off-target reactions with other nucleophiles.
Alkyl Chain Linkers Various chemistries, often used in PROTACs as simple spacers.Synthetically straightforward, can provide necessary spacing for ternary complex formation in PROTACs.Often hydrophobic, which can lead to poor solubility and aggregation; less control over conformation.
Cleavable Linkers (e.g., Hydrazone, Disulfide) Cleaved by specific conditions in the target environment (e.g., low pH in endosomes, high glutathione (B108866) concentration in cells).Enables targeted drug release at the site of action, potentially reducing systemic toxicity.Can be prematurely cleaved in circulation leading to off-target toxicity, stability can be a challenge.
Non-Cleavable Linkers Stable linkage where the drug is released upon degradation of the carrier molecule (e.g., antibody).High stability in circulation, longer half-life.Potentially higher off-target toxicity as the active drug is not specifically released in target cells.

Quantitative Comparison of Biological Activity

PROTAC Performance: PEG vs. Alkyl Linkers

In the development of PROTACs, the linker plays a crucial role in facilitating the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase, leading to target protein degradation. The length and composition of the linker are critical determinants of PROTAC efficacy.

PROTAC TargetLinker TypeDC50 (nM)Dmax (%)Reference
TBK121-atom PEG/alkyl396[1]
TBK129-atom PEG/alkyl29276[1]
CRBN (homo-PROTAC)9-atom alkylWeak degradation-[1]
CRBN (homo-PROTAC)3 PEG unitsVery weak degradation-[1]
BRD4Short PEG linkers (e.g., 4 PEG units)Potent degradation-[1]

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

These data suggest that for PROTACs, a flexible PEG linker can be highly effective. However, the optimal length is target-dependent, and simply increasing PEG length does not always lead to improved activity. In some cases, the incorporation of oxygen atoms in PEG linkers compared to methylene (B1212753) groups in alkyl chains can impact PROTAC activity.

ADC Stability: Click Chemistry vs. Maleimide Linkers

The stability of the linker in an ADC is paramount to its safety and efficacy. Unstable linkers can lead to premature release of the cytotoxic payload, causing systemic toxicity.

A study comparing a novel click-cleavable ADC (tc-ADC) with a conventional maleimide-based ADC (vc-ADC) demonstrated the superior in vivo performance of the click chemistry-conjugated molecule. Mice treated with the tc-ADC showed significant and durable tumor regression, while the vc-ADC had only limited therapeutic effects, highlighting the potential of click chemistry to create more stable and effective ADCs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for conjugating an azide-modified molecule to a molecule containing a propargyl group (such as one modified with this compound).

Materials:

  • Azide-modified molecule

  • Propargyl-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (if needed to dissolve molecules)

Procedure:

  • Prepare stock solutions of your azide and alkyne molecules in a suitable solvent (e.g., DMSO or buffer).

  • In a reaction tube, combine the azide and alkyne molecules in the desired molar ratio (typically a slight excess of one reagent).

  • Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.

  • Add the CuSO4 solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC.

Maleimide-Thiol Conjugation Protocol

This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein or peptide containing a free cysteine residue.

Materials:

  • Thiol-containing protein/peptide

  • Maleimide-functionalized molecule

  • Degassed buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • DMSO or DMF (to dissolve the maleimide reagent)

Procedure:

  • Dissolve the thiol-containing molecule in a degassed buffer.

  • If necessary, reduce any disulfide bonds by adding a reducing agent like TCEP and incubating for 30-60 minutes at room temperature.

  • Dissolve the maleimide-functionalized molecule in DMSO or DMF.

  • Add the maleimide solution to the thiol-containing solution (typically at a 10-20 fold molar excess).

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purify the conjugate to remove unreacted reagents.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is for assessing the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody for the target protein and the loading control.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental steps is crucial for understanding the context and application of this compound conjugates.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Propargyl-PEG6-linker) TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (e.g., EGFR) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin transfer RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 Bioconjugation and Evaluation Workflow Start Start: Synthesize/Obtain Azide-Molecule & this compound Conjugation CuAAC Click Chemistry Conjugation Start->Conjugation Purification Purification of Conjugate (e.g., HPLC, SEC) Conjugation->Purification Characterization Characterization (e.g., Mass Spec, SDS-PAGE) Purification->Characterization InVitro In Vitro Assays (Cell Viability, Target Degradation) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo DataAnalysis Data Analysis and Comparison InVivo->DataAnalysis End End: Optimized Conjugate DataAnalysis->End

Caption: Experimental workflow for bioconjugation and evaluation.

EGFR_Signaling cluster_2 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

References

A Head-to-Head Comparison of Crosslinking Reagents: Propargyl-PEG6-alcohol vs. Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking reagent is a critical determinant of success in bioconjugation, hydrogel formation, and the development of targeted therapeutics. This guide provides an objective, data-driven comparison between Propargyl-PEG6-alcohol, a key reagent in bioorthogonal click chemistry, and traditional amine-reactive crosslinkers, specifically those utilizing N-hydroxysuccinimide (NHS) ester chemistry.

This compound, with its terminal alkyne group, is a versatile tool for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This reaction's high efficiency and specificity have made it a popular choice for creating stable conjugates.[3][] In contrast, NHS-ester based crosslinkers, which react with primary amines on proteins and other biomolecules, have long been a standard in the field. This guide will delve into a quantitative comparison of these methodologies in two key applications: bioconjugation and hydrogel formation, complete with detailed experimental protocols and workflow visualizations.

Bioconjugation: A Tale of Two Chemistries

The covalent attachment of molecules to proteins, antibodies, and other biomolecules is a fundamental process in research and drug development. Here, we compare the performance of this compound (via click chemistry) with a generic NHS-activated PEG linker.

Data Presentation: Performance Comparison of Crosslinking Chemistries
FeatureThis compound (via CuAAC Click Chemistry)NHS-Activated PEG Linkers
Reaction with Target Indirect: Requires a complementary azide-functionalized molecule.Direct: NHS ester reacts directly with primary amines.
Resulting Linkage Stable triazole ring.Stable amide bond.[5]
Reaction pH Typically pH 6.5-8.0.[6]Typically pH 7.2-9.0.[5]
Reaction Time 30 minutes to 2 hours.[5][7]30 minutes to 2 hours.[5]
Key Side Reactions Minimal, due to the bioorthogonal nature of the reaction.Hydrolysis of the NHS ester, which is accelerated at higher pH.[5]
Key Advantage High specificity and bioorthogonality, allowing for conjugation in complex biological media.[3]Simplicity and a long history of successful use for conjugating to available primary amines.[5]
Considerations Requires the presence of a copper catalyst (for CuAAC), which can be toxic to cells, though copper-free alternatives exist.Susceptible to hydrolysis, which competes with the conjugation reaction and can lower yield.[5]

Hydrogel Formation: The Impact of Crosslinker Architecture

Data Presentation: Comparison of Hydrogel Properties Based on PEG Architecture
Property4-Arm PEG Hydrogel (5% w/v)8-Arm PEG Hydrogel (5% w/v)
Rate Constant of Gel Formation (k) LowerSignificantly Higher[8]
Swelling Ratio (with 1.25mM L-Cys modification) ~1.4 times greater than 8-arm PEG[8]Lower[8]
Storage Modulus (after 60 min) LowerHigher[8]

These data suggest that a higher number of reactive arms on the PEG precursor, which could be propargyl groups, leads to faster gelation and a stiffer, less swollen hydrogel. This provides a greater degree of control over the mechanical properties of the hydrogel.[8]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol is a generalized procedure for the conjugation of an alkyne-containing molecule (such as one derived from this compound) to an azide-functionalized biomolecule.

Materials:

  • Alkyne-functionalized molecule (e.g., protein modified with a propargyl group).

  • Azide-functionalized molecule.

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water).[7]

  • Ligand stock solution (e.g., THPTA, 200 mM in water).[7]

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[7]

  • Conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).[7]

  • DMSO or DMF for dissolving hydrophobic molecules.[7]

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents as listed above.

  • Catalyst Preparation: In a microcentrifuge tube, mix CuSO4 and the ligand in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I) complex.[7]

  • Reaction Setup: In a separate tube, combine the alkyne-functionalized molecule and the azide-functionalized molecule in the desired molar ratio (e.g., 1:4 to 1:10 antibody to drug) in the conjugation buffer.[7]

  • Initiation of Reaction: Add the pre-formed Cu(I)/ligand complex to the reaction mixture. Then, add the sodium ascorbate solution to initiate the click reaction.[7]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[7]

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or affinity purification to remove unreacted reagents and byproducts.[7]

Protocol 2: General Procedure for NHS-Ester Mediated Bioconjugation

This protocol outlines the general steps for conjugating an NHS-activated PEG linker to a protein.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS-activated PEG linker.

  • Anhydrous DMSO or DMF to dissolve the NHS-ester.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification equipment (e.g., desalting column or dialysis cassettes).

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer at a suitable concentration.

  • Linker Preparation: Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-activated PEG linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any remaining NHS ester. Incubate for an additional 15-30 minutes.[9]

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.[9]

Mandatory Visualization

experimental_workflow Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry cluster_modification Antibody & Drug Modification cluster_conjugation Click Chemistry Conjugation (CuAAC) cluster_purification Purification & Analysis antibody Native Antibody azide_antibody Azide-Functionalized Antibody antibody->azide_antibody Introduce Azide mix Mix Azide-Antibody and Alkyne-Drug azide_antibody->mix drug Cytotoxic Drug alkyne_drug Alkyne-Functionalized Drug (via Propargyl Linker) drug->alkyne_drug Introduce Alkyne alkyne_drug->mix add_catalyst Add Cu(I) Catalyst & Reducing Agent mix->add_catalyst incubate Incubate at Room Temp. add_catalyst->incubate purify Purify ADC (e.g., SEC) incubate->purify analyze Analyze ADC (e.g., SDS-PAGE, MS) purify->analyze final_adc Final Antibody-Drug Conjugate analyze->final_adc

Caption: Workflow for ADC synthesis using click chemistry.

This guide provides a foundational comparison to aid in the selection of an appropriate crosslinking strategy. The choice between this compound and NHS-activated linkers will ultimately depend on the specific requirements of the application, including the presence of available functional groups, the need for bioorthogonality, and the desired properties of the final conjugate or hydrogel.

References

Evaluating the Hydrophilicity of Propargyl-PEG6-alcohol Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the physicochemical properties of linker molecules are paramount to the overall efficacy and bioavailability of the therapeutic agent. This guide provides an objective comparison of the hydrophilicity of Propargyl-PEG6-alcohol, a commonly utilized linker, against its shorter-chain analogs. The hydrophilicity is quantified using the logarithm of the octanol-water partition coefficient (LogP), a critical parameter in predicting the solubility and permeability of drug candidates.

Comparative Hydrophilicity Data

The hydrophilicity of a molecule is inversely related to its LogP value; a lower LogP indicates higher hydrophilicity. The following table summarizes the calculated LogP values for Propargyl-PEG-alcohol conjugates with varying lengths of the polyethylene (B3416737) glycol (PEG) chain. These values were predicted using the Molinspiration online property calculation toolkit, a widely recognized method in cheminformatics.

CompoundPEG Units (n)Molecular FormulaCalculated LogPRelative Hydrophilicity
Propargyl-PEG2-alcohol2C5H8O2-0.53High
Propargyl-PEG3-alcohol3C7H12O3-0.69Higher
Propargyl-PEG4-alcohol4C9H16O4-0.85Even Higher
Propargyl-PEG5-alcohol5C11H20O5-1.01Very High
This compound 6 C13H24O6 -1.17 Highest in Series
Propargyl alcohol0C3H4O-0.38[1]Moderate

As the data indicates, there is a clear trend of increasing hydrophilicity (decreasing LogP value) with the addition of each ethylene (B1197577) glycol unit. This compound emerges as the most hydrophilic compound in this series, suggesting its potential to enhance the aqueous solubility of conjugated molecules.

Experimental Determination of Hydrophilicity

The LogP value, a measure of a compound's differential solubility in a biphasic system of n-octanol and water, is a key indicator of its hydrophilicity. Lower LogP values signify greater hydrophilicity. Several robust experimental methods are employed to determine LogP values accurately.

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for LogP determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Dissolve test compound in pre-saturated n-octanol or water B Add the second pre-saturated solvent (water or n-octanol, respectively) A->B C Shake the mixture at a constant temperature until equilibrium is reached B->C D Centrifuge the mixture to ensure complete separation of the two phases C->D E Determine the concentration of the compound in each phase (e.g., via UV/Vis or HPLC) D->E F Calculate LogP = log([Compound]octanol / [Compound]water) E->F

Shake-Flask Method Workflow

Protocol:

  • Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water.

  • Sample Preparation: A known amount of the test compound is dissolved in either the saturated n-octanol or saturated water.

  • Partitioning: The second solvent is added to the first, and the mixture is shaken vigorously in a flask at a constant temperature for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation is often used to ensure complete separation.

  • Concentration Measurement: The concentration of the test compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, high-throughput alternative for estimating LogP values. This method correlates the retention time of a compound on a hydrophobic stationary phase with known LogP values of a set of standards.

G cluster_setup Setup cluster_calibration Calibration cluster_analysis Sample Analysis cluster_determination LogP Determination A Equilibrate RP-HPLC column with a specific mobile phase composition B Inject a series of standards with known LogP values and record retention times A->B D Inject the test compound and measure its retention time A->D C Create a calibration curve by plotting log(k) vs. known LogP values B->C F Determine the LogP from the calibration curve using the calculated log(k) C->F E Calculate the capacity factor (k) for the test compound D->E E->F

RP-HPLC Method for LogP Estimation

Protocol:

  • Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Calibration: A series of standard compounds with well-established LogP values are injected into the HPLC system, and their retention times are recorded.

  • Capacity Factor Calculation: The capacity factor (k) for each standard is calculated using the formula: k = (tR - t0) / t0, where tR is the retention time of the standard and t0 is the column dead time.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards.

  • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Estimation: The capacity factor for the test compound is calculated, and its LogP value is determined by interpolating from the calibration curve.

Conclusion

The presented data and methodologies provide a clear framework for evaluating the hydrophilicity of this compound and its analogs. The increasing number of ethylene glycol units directly correlates with enhanced hydrophilicity, making longer-chain PEG linkers, such as this compound, a favorable choice for improving the aqueous solubility of conjugated drug candidates. The selection of the appropriate experimental method for LogP determination will depend on the required accuracy, sample purity, and throughput needs of the research.

References

Case studies comparing experimental outcomes with Propargyl-PEG6-alcohol and alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy, stability, and overall performance. Propargyl-PEG6-alcohol, a heterobifunctional linker featuring a terminal alkyne and a hydroxyl group connected by a six-unit polyethylene (B3416737) glycol (PEG) chain, is a widely utilized tool in this field. Its utility stems from the alkyne group's ability to participate in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the PEG spacer's contribution to solubility and pharmacokinetic properties.[1][2][3]

This guide provides a comparative analysis of this compound against its alternatives, supported by experimental data from various studies. We will delve into the impact of PEG chain length on the performance of PROTACs and compare PEG-based linkers with emerging alternatives like polysarcosine in the context of ADCs.

Impact of PEG Linker Length on PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for subsequent protein degradation.[4][5] The length of the PEG chain in alkyne-PEG linkers, such as this compound, is a key parameter that is often optimized to achieve maximal degradation efficiency.[6][7] A linker that is too short can lead to steric hindrance, while an excessively long one may result in a non-productive ternary complex.[6]

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes data from studies on PROTACs targeting different proteins, illustrating the effect of varying PEG linker lengths.

Target ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4VHLAlkyne-PEG3-Azide~10>90[5]
BRD4VHLAlkyne-PEG5-Azide<10>95[5]
BTKCRBNAlkyne-PEG2-Pomalidomide~100~80[5]
BTKCRBNAlkyne-PEG4-Pomalidomide~10>90[5]

Note: The data presented is compiled from various sources and is intended for comparative illustration. Absolute values are context-dependent.

This compound versus Polysarcosine Linkers in ADCs

While PEG linkers are the gold standard, concerns about potential immunogenicity and non-biodegradability have spurred the development of alternatives.[8] Polysarcosine (PSar), a polypeptoid, has emerged as a promising alternative, offering excellent hydrophilicity, biocompatibility, and biodegradability.[8]

The following table compares the key performance metrics of PSar-based linkers against traditional PEG linkers in the context of ADCs.

Performance MetricPolysarcosine (PSar) LinkerPEG LinkerKey FindingsReference(s)
Drug-to-Antibody Ratio (DAR) High DAR (e.g., 8) achievable with good physicochemical properties.High DAR often leads to aggregation and poor pharmacokinetics.PSar more effectively masks the hydrophobicity of the payload, enabling higher drug loading.[8]
In Vitro Cytotoxicity Comparable or slightly higher potency in some studies.Standard benchmark for in vitro potency.PSar-conjugated ADCs maintain high cytotoxic activity against target cells.[8]
In Vivo Efficacy Superior tumor growth inhibition in some preclinical models.Effective tumor growth inhibition, but can be limited by clearance.PSar-ADCs can exhibit enhanced tumor accumulation and therapeutic effect.[8]
Pharmacokinetics (PK) Slower clearance rates and longer half-life compared to equivalent length PEG.Prone to accelerated blood clearance in the presence of anti-PEG antibodies.PSar demonstrates a "stealth" property that can lead to improved circulation times.[8][9]
Immunogenicity Considered non-immunogenic.Can elicit anti-PEG antibodies, leading to reduced efficacy and potential safety issues.PSar's biocompatibility and resemblance to natural polypeptides minimize the risk of an immune response.[8]
Biodegradability Biodegradable.Non-biodegradable.PSar breaks down into natural metabolites, avoiding long-term accumulation.[8]

Signaling Pathways and Experimental Workflows

The rational design and evaluation of molecules utilizing linkers like this compound and its alternatives involve understanding their mechanism of action and employing a systematic experimental approach.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The linker is central to the formation of a productive ternary complex that facilitates this process.

PROTAC_Mechanism Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker-Payload Synthesis Linker-Payload Synthesis Antibody Conjugation Antibody Conjugation Linker-Payload Synthesis->Antibody Conjugation DAR Determination DAR Determination Antibody Conjugation->DAR Determination Binding Affinity Binding Affinity DAR Determination->Binding Affinity Cytotoxicity Assay Cytotoxicity Assay Binding Affinity->Cytotoxicity Assay Bystander Killing Assay Bystander Killing Assay Cytotoxicity Assay->Bystander Killing Assay Stability Assay Stability Assay Bystander Killing Assay->Stability Assay Pharmacokinetics Pharmacokinetics Stability Assay->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicology Toxicology Efficacy Studies->Toxicology

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of Propargyl-PEG6-alcohol (CAS 1036204-60-0), a common reagent in proteomics research and drug development. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound, with the chemical formula C13H24O6, is a click chemistry reagent that combines the properties of a polyethylene (B3416737) glycol (PEG) linker and a terminal alkyne (propargyl group).[1][2] While the PEG component is generally considered biocompatible and biodegradable, the propargyl group necessitates handling and disposal as a reactive and potentially hazardous substance.[3][4][5] This guide outlines the necessary steps for its safe disposal.

I. Immediate Safety Considerations

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for related propargyl compounds include working in a well-ventilated area, such as a chemical fume hood, and wearing appropriate personal protective equipment (PPE).[4][5]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A flame-resistant laboratory coat should be worn. Ensure clothing fully covers the arms and legs.
Footwear Closed-toe shoes are mandatory.

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound waste, including pure compound and contaminated materials.

Step 1: Waste Segregation and Collection

  • Waste Container: Use a designated, clearly labeled, and chemically compatible waste container. The container must have a secure lid to prevent the release of vapors.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, list any other chemicals present in the waste mixture.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate.[6]

Step 2: Handling and Transfer of Waste

  • All transfers of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Use non-sparking tools and take precautions against static discharge, as related propargyl compounds can be flammable.[5][7]

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

  • The storage area should be away from heat, sparks, open flames, and incompatible materials.[5][7]

Step 4: Arranging for Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[3][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][9]

III. Spill and Emergency Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Labeled, Compatible Hazardous Waste Container fume_hood->waste_container transfer_waste Transfer Waste to Container waste_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container spill Spill Occurs transfer_waste->spill Potential storage Store in Designated Hazardous Waste Area seal_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal spill_procedure Follow Emergency Spill Procedure spill->spill_procedure Yes spill_procedure->transfer_waste After Cleanup

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Propargyl-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Propargyl-PEG6-alcohol. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

This compound is a chemical compound utilized in bioconjugation and drug delivery research, specifically as a PEG-based PROTAC linker in click chemistry.[1] While the polyethylene (B3416737) glycol (PEG) component generally has low toxicity, the propargyl group, containing a terminal alkyne, presents significant hazards that necessitate stringent safety protocols. The safety profile is largely dictated by the reactivity of the propargyl alcohol moiety.

Hazard Identification and Personal Protective Equipment (PPE)

Propargyl alcohol, a key structural component, is flammable, corrosive, and highly toxic through inhalation, ingestion, and skin absorption.[2][3][4][5] It can cause severe skin and eye burns.[2][4][5][6] Therefore, comprehensive personal protective equipment is mandatory to minimize exposure and ensure safety.

Personal Protective Equipment (PPE) Specifications Purpose
Eye and Face Protection Chemical splash goggles with a snug fit. A face shield should be worn over safety goggles.[7]To protect eyes and face from splashes and vapors that can cause severe irritation or burns.[6][7][8]
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile rubber with a thickness >0.11 mm).[9][10] Regularly inspect gloves for any signs of degradation or perforation.To prevent skin contact, as the substance can be absorbed through the skin and cause burns.[4][6]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges is necessary.[8][11]To prevent inhalation of harmful vapors which can cause respiratory tract irritation.[4]
Body Protection A flame-resistant lab coat, buttoned completely.[11] For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls are recommended.[7][12]To protect the skin from accidental spills and splashes.[6]
Footwear Closed-toe, chemical-resistant shoes.[7][11]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that a safety shower and eyewash station are accessible and operational.[13]

    • Work should be conducted in a designated area, preferably within a certified chemical fume hood.[2][3]

    • Remove all potential ignition sources from the work area, as propargyl alcohol is flammable.[6][13]

  • Handling :

    • Ground and bond containers during transfer to prevent static discharge.[2][3]

    • Use only non-sparking tools and equipment.[2][3][13]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[6][13]

  • Storage :

    • Store this compound at -20°C in a tightly closed container.[1][14]

    • The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.[13]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Spill Management :

    • In case of a spill, evacuate the area and remove all ignition sources.[13]

    • Absorb the spill with an inert material, such as sand or activated charcoal adsorbent.[6][13]

    • Place the absorbent material into a sealed container for disposal.[6][13]

    • Ventilate the area and wash the spill site after cleanup is complete.[13]

  • Final Disposal :

    • Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[13] Contact your institution's environmental health and safety department for specific guidance.

Experimental Workflow and Safety

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_equipment Gather and Inspect Equipment prep_workspace->prep_equipment emergency_fire Fire prep_workspace->emergency_fire handle_transfer Transfer Chemical prep_equipment->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction emergency_spill Spill handle_transfer->emergency_spill cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_store Store Unused Chemical cleanup_dispose->cleanup_store

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG6-alcohol
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG6-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.